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2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol Documentation Hub

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Core Science & Biosynthesis

Foundational

Advanced Synthesis of 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol: A Stereoselective Approach

Executive Summary & Structural Analysis The target molecule, 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol , represents a specialized amino-alcohol scaffold with significant potential in neuropharmacology. Structurally...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

The target molecule, 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol , represents a specialized amino-alcohol scaffold with significant potential in neuropharmacology. Structurally, it functions as a conformationally restricted analog of acyclic NMDA receptor antagonists. The bicyclo[4.1.0]heptane core (norcarane) introduces rigid stereochemical constraints that differentiate it from flexible arylcyclohexylamines like ketamine or tiletamine.

Structural Challenges
  • Quaternary Center Construction: The C2 position features a geminal disubstitution (hydroxyl group and the aminopropyl side chain), creating a sterically congested quaternary center.

  • Bicyclic Strain: The fused cyclopropane ring imparts significant ring strain (~27 kcal/mol), requiring mild conditions to prevent ring-opening or rearrangement during functionalization.

  • Chemo-differentiation: The synthesis requires the precise installation of a 1-aminopropan-2-yl side chain, necessitating a strategy that distinguishes between the newly formed tertiary alcohol and the side-chain functionality.

Retrosynthetic Analysis

Our strategy relies on a convergent approach. We disconnect the molecule at the C2–C(sidechain) bond, revealing bicyclo[4.1.0]heptan-2-one as the primary electrophile and a nucleophilic propyl-equivalent.

To install the specific 1-aminopropan-2-yl moiety (


), a direct alkylation is not feasible due to the incompatibility of unprotected amines with Grignard-type additions. Instead, we utilize a Reformatsky protocol  to introduce the carbon skeleton as an ester, followed by a reductive amination sequence.
Retrosynthetic Pathway (Graphviz Visualization)

Retrosynthesis Target Target: 2-(1-Aminopropan-2-yl) bicyclo[4.1.0]heptan-2-ol Inter1 Intermediate A: Amino-Alcohol Precursor (Diol or Azide) Target->Inter1 FGI (Reduction/Amination) Inter2 Intermediate B: Beta-Hydroxy Ester (Reformatsky Adduct) Inter1->Inter2 Ester Reduction Core Core Scaffold: Bicyclo[4.1.0]heptan-2-one Inter2->Core Reformatsky Coupling SM2 Reagent: Ethyl 2-bromopropionate Inter2->SM2 SM1 Starting Material 1: Cyclohex-2-en-1-one Core->SM1 Corey-Chaykovsky Cyclopropanation

Figure 1: Retrosynthetic logic flow disconnecting the target into accessible precursors.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of the Core (Bicyclo[4.1.0]heptan-2-one)

Reaction Type: Corey-Chaykovsky Cyclopropanation Rationale: Direct cyclopropanation of cyclohexenone is best achieved using dimethyloxosulfonium methylide. Unlike the sulfonium ylide (which favors epoxidation), the sulfoxonium ylide is a "softer" nucleophile that undergoes conjugate addition to


-unsaturated ketones, followed by intramolecular ring closure [1].
Protocol
  • Reagent Prep: In a flame-dried 3-neck flask under Argon, suspend Sodium Hydride (NaH) (60% dispersion, 1.2 equiv) in dry DMSO . Heat to 50°C for 1 hour until gas evolution ceases, generating the dimsyl anion.

  • Ylide Formation: Cool to room temperature (RT). Add Trimethylsulfoxonium Iodide (Me3SOI) (1.2 equiv) in one portion. Stir for 30 min to form the ylide.

  • Addition: Dropwise add Cyclohex-2-en-1-one (1.0 equiv) in DMSO.

  • Reaction: Stir at 50°C for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with ice water. Extract with Et2O (3x). Wash organics with brine, dry over MgSO4, and concentrate.[1]

  • Purification: Vacuum distillation yields Bicyclo[4.1.0]heptan-2-one as a clear oil.

ReagentEquivalentsRole
Cyclohex-2-en-1-one1.0Substrate
Trimethylsulfoxonium Iodide1.2Methylene Source
NaH (60%)1.2Base
DMSOSolventMedium
Step 2: Installation of the Side Chain (Reformatsky Reaction)

Reaction Type: Zinc-Mediated Enolate Addition Rationale: The Reformatsky reaction is selected over Grignard reagents because the organozinc intermediate is less basic and tolerates the enolizable protons of the ketone. Furthermore, it allows the introduction of the functionalized 3-carbon unit (ethyl 2-bromopropionate) necessary to build the "propan-2-yl" architecture [2].

Protocol
  • Activation: In a dry flask, place Zinc dust (1.5 equiv). Activate by washing with dilute HCl, then water, acetone, and ether, followed by drying under vacuum.

  • Initiation: Suspend Zn in dry THF . Add a crystal of Iodine and 10% of the Ethyl 2-bromopropionate . Warm gently to initiate the reaction (color change from brown to clear).

  • Addition: Add a solution of Bicyclo[4.1.0]heptan-2-one (1.0 equiv) and the remaining Ethyl 2-bromopropionate (1.2 equiv total) dropwise to maintain a gentle reflux.

  • Stereocontrol: The bicyclic ring directs the attack. The nucleophile approaches from the convex face (anti to the cyclopropane ring), yielding the trans-relationship between the hydroxyl group and the cyclopropane methylene [3].

  • Workup: Quench with cold 1M HCl. Extract with EtOAc.[1]

  • Product: Ethyl 2-(2-hydroxybicyclo[4.1.0]heptan-2-yl)propanoate .

Step 3: Functional Group Transformation (Ester to Amine)

Strategy: We must convert the ester group (


) into the primary amine (

) while preserving the tertiary alcohol.
Sub-step 3A: Reduction to Diol
  • Reagent: LiAlH4 (2.0 equiv) in THF, 0°C.

  • Mechanism: Reduces the ester to a primary alcohol.

  • Product: 2-(1-hydroxypropan-2-yl)bicyclo[4.1.0]heptan-2-ol (A 1,3-diol).

Sub-step 3B: Selective Activation
  • Reagent: p-Toluenesulfonyl chloride (TsCl, 1.1 equiv), Pyridine, 0°C.

  • Selectivity: The primary alcohol on the side chain is sterically accessible and reacts with TsCl. The tertiary alcohol on the ring is sterically hindered and remains free.

  • Product: Primary Tosylate intermediate.

Sub-step 3C: Azide Displacement & Reduction
  • Displacement: Treat the tosylate with Sodium Azide (NaN3) (1.5 equiv) in DMF at 60°C.

  • Reduction: Staudinger reduction using Triphenylphosphine (PPh3) followed by water, or catalytic hydrogenation (H2, Pd/C).

  • Final Product: 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol .

Mechanistic & Stereochemical Pathway[2]

The stereochemical outcome is dictated by the geometry of the bicyclo[4.1.0]heptane core. The cyclopropane ring creates a "concave" face (endo) and a "convex" face (exo). Reagents preferentially attack the carbonyl carbon from the less hindered convex face.

Mechanism Enone Cyclohexenone Ylide Sulfoxonium Ylide (Conjugate Addition) Enone->Ylide Enolate Enolate Intermediate Ylide->Enolate 1,4-Addition Ketone Bicyclo[4.1.0]heptan-2-one (Core) Enolate->Ketone Ring Closure (-DMSO) Reformatsky Zn-Enolate Attack (Convex Face) Ketone->Reformatsky Ethyl 2-bromopropionate/Zn Final Target Molecule (Defined Stereochem) Reformatsky->Final Reduction/Amination

Figure 2: Mechanistic flow emphasizing the conjugate addition and facial selectivity.

Safety & Handling Protocols

  • Sodium Hydride (NaH): Pyrophoric. Use strictly dry glassware and inert atmosphere. Dispose of excess by slow addition of isopropanol.

  • Sodium Azide (NaN3): Acutely toxic and shock-sensitive. Do not use with halogenated solvents (forms explosive di- and tri-azidomethane). Quench azide waste with nitrous acid (NaNO2 + H2SO4) in a fume hood.

  • Organozinc Reagents: Moisture sensitive. While less reactive than Grignards, they should be handled under Argon.

References

  • Corey, E. J., & Chaykovsky, M. (1965).[2] Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[3] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.

  • Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky Reaction in Organic Synthesis. Tetrahedron, 60(42), 9325-9374.

  • Gawley, R. E. (1976). Stereochemistry of the Reformatsky reaction. Journal of Organic Chemistry, 41(8), 1473–1475.

  • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297–337.

Sources

Exploratory

Physicochemical Properties of Aminobicycloheptanol Derivatives: A Technical Guide for Drug Design

Executive Summary The aminobicyclo[2.2.1]heptan-2-ol (amino-norbornanol) scaffold represents a "privileged structure" in medicinal chemistry. Unlike flexible aliphatic amino alcohols, this bicyclic system offers a rigid,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminobicyclo[2.2.1]heptan-2-ol (amino-norbornanol) scaffold represents a "privileged structure" in medicinal chemistry. Unlike flexible aliphatic amino alcohols, this bicyclic system offers a rigid, defined spatial arrangement of functional groups. This rigidity minimizes the entropic penalty upon protein binding and allows for precise vectorization of hydrogen bond donors/acceptors.

This guide analyzes the physicochemical behavior of these derivatives, focusing on the interplay between stereochemistry (exo vs. endo), intramolecular hydrogen bonding (IMHB), and their consequent effects on pKa, lipophilicity (LogD), and membrane permeability.

Structural Dynamics & Stereochemistry

The core [2.2.1]heptane skeleton forces substituents into fixed positions. Understanding the nomenclature and resulting steric environment is the prerequisite for any physicochemical analysis.

The Exo/Endo Dichotomy

In the norbornane system, the "exo" face is more accessible, while the "endo" face is sterically crowded by the C5-C6 ethano bridge.

  • Exo-OH/Exo-NH2: High accessibility; minimal steric clash.

  • Endo-OH/Endo-NH2: Significant steric compression; often results in altered reactivity and lower solvation energies.

  • Cis vs. Trans: The relationship between the amine and hydroxyl groups determines the capacity for Intramolecular Hydrogen Bonding (IMHB).

Conformational Rigidity

Unlike cyclohexane derivatives that flip between chair and boat, the norbornane bridge locks the ring in a boat-like conformation. This rigidity means that measured physicochemical properties (like pKa) are intrinsic to the specific isomer and not an average of rapidly interconverting conformers.

Stereochemistry cluster_isomers Stereoisomers (Physicochemical Divergence) Norcamphor Norcamphor (Starting Material) Intermediate Key Intermediate (e.g., Nitroalkene/Oxime) Norcamphor->Intermediate Functionalization CisExo Cis-Exo,Exo (Strong IMHB) Intermediate->CisExo Stereoselective Reduction Trans Trans-Exo,Endo (No IMHB) Intermediate->Trans Thermodynamic Control CisEndo Cis-Endo,Endo (Steric Strain) Intermediate->CisEndo Kinetic Control Property1 Permeability Optimized CisExo->Property1 High LogP Low pKa Property2 Solubility Optimized Trans->Property2 Low LogP High pKa

Figure 1: Stereochemical divergence in synthesis leads to distinct physicochemical profiles. Green nodes indicate isomers capable of forming intramolecular hydrogen bonds.

Electronic Properties & Hydrogen Bonding[1]

The most critical physicochemical feature of aminobicycloheptanols is the interaction between the amine (basic center) and the hydroxyl (acidic/H-bond donor center).

Intramolecular Hydrogen Bonding (IMHB)

In cis-isomers (e.g., 3-exo-amino-2-exo-norbornanol), the distance between N and O is often < 3.0 Å, facilitating a strong IMHB.

  • Effect: The IMHB creates a temporary 5- or 6-membered pseudo-ring.

  • Consequence: This "hides" the polar heteroatoms from the solvent, effectively increasing the molecule's lipophilicity without adding carbon atoms. This is the "chameleon effect"—the molecule appears polar in water (IMHB breaks) but non-polar in lipid membranes (IMHB forms).

pKa Modulation

The basicity of the primary amine is heavily influenced by the hydroxyl group.

Isomer ConfigurationDominant Electronic EffectPredicted pKa (Amine)Mechanistic Rationale
Unsubstituted Amine Reference~10.5Typical primary aliphatic amine.
Trans-Aminoalcohol Inductive (-I)~9.2 - 9.5The electronegative Oxygen pulls electron density through the sigma framework, destabilizing the protonated amine (

).
Cis-Aminoalcohol IMHB + Inductive~8.5 - 9.0The neutral amine is stabilized by donating a lone pair to the OH proton (or vice versa), making it harder to protonate. Additionally, the

form may be stabilized by the OH oxygen, but the net effect is usually a lowering of pKa compared to the parent amine.

Experimental Workflows

Protocol A: Precision pKa Determination (Potentiometric)

Why: UV-metric methods fail if the compound lacks a chromophore (common in norbornanes). Potentiometry is the gold standard.

Reagents:

  • 0.1 M HCl and 0.1 M KOH (standardized).

  • Ionic Strength Adjuster: 0.15 M KCl (mimics physiological ionic strength).

  • Degassed, CO2-free water (Critical: carbonates distort high pKa measurements).

Workflow:

  • System Prep: Purge the titration vessel with Argon for 15 mins. CO2 absorption is the #1 cause of error for amines with pKa > 9.

  • Dissolution: Dissolve 3-5 mg of the aminobicycloheptanol hydrochloride salt in 20 mL of 0.15 M KCl.

    • Note: If the free base is oily or insoluble, always start with the HCl salt.

  • Titration: Titrate with KOH using a micro-burette (0.5 µL increments).

  • Data Processing: Use the Bjerrum plot method (

    
     vs pH).
    
    • Look for a distinct inflection point. If the curve is shallow, it indicates overlapping pKa values (rare here) or electrode drift.

Protocol B: High-Throughput LogD (Miniaturized Shake-Flask)

Why: Calculated LogP (cLogP) often fails for bicyclic systems because algorithms struggle with the specific solvation shell of the rigid bridge. Experimental validation is mandatory.

Workflow:

  • Phase Prep: Pre-saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Partitioning:

    • Add 500 µL Octanol + 500 µL PBS to a 2 mL deep-well plate.

    • Spike with 10 µL of compound (10 mM DMSO stock).

  • Equilibration: Shake at 1000 rpm for 60 mins at 25°C. Centrifuge at 3000g to break emulsions.

  • Quantification: Analyze both phases via LC-MS/MS.

    • Calculation:

      
      .
      

Applications in Drug Discovery[2][3][4][5][6][7][8]

NMDA Receptor Antagonists

The norbornane scaffold mimics the adamantane structure found in Memantine and Amantadine but with lower molecular weight and different vectors.

  • Mechanism: The charged amine binds to the channel pore (PCP site).

  • Optimization: The hydroxyl group can be positioned to interact with specific polar residues in the channel, improving selectivity over the hERG channel (a common toxicity liability).

Organocatalysis

Chiral aminobicycloheptanols act as ligands in asymmetric synthesis (e.g., diethylzinc addition). The rigid backbone ensures high enantiomeric excess (ee) by preventing conformational "slop" during the transition state.

Visualizing the "Chameleon Effect"

The following diagram illustrates how the intramolecular hydrogen bond facilitates membrane permeation, a key concept for this class of compounds.

Permeability cluster_aqueous Aqueous Environment (Blood/Cytosol) cluster_lipid Lipid Bilayer (Membrane) OpenForm Open Conformation (Solvated) H_Water Intermolecular H-Bonds (with Water) OpenForm->H_Water High Solubility ClosedForm Closed Conformation (IMHB Formed) OpenForm->ClosedForm Desolvation & Partitioning Shielding Polarity Shielded (High Lipophilicity) ClosedForm->Shielding Low Energy Penalty Note The 'Chameleon' Property: Rigid scaffold facilitates switch between states. ClosedForm->Note

Figure 2: The Chameleon Effect mechanism. The rigid scaffold reduces the entropy cost of forming the closed state, enhancing membrane permeability.

References

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry. Link

  • Caron, G., et al. (2020).[1] Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Medicinal Chemistry Communications. Link

  • Waring, M. J. (2010).[2] Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. Link

  • Majerman, S., et al. (2017). Synthesis and conformational analysis of conformationally restricted [3.2.1]- and [3.2.2]-3-azabicyclic diamines. Tetrahedron. Link

  • Kuhn, B., et al. (2010). Impact of Intramolecular Hydrogen Bonding on the Physicochemical Properties of Drug Candidates. Journal of Medicinal Chemistry. Link

Sources

Foundational

A Technical Guide to the Spectroscopic Analysis of 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol

Abstract This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 2-(1-aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol (CAS: 1872905-15-1), a bicyclic amino alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 2-(1-aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol (CAS: 1872905-15-1), a bicyclic amino alcohol with potential applications in medicinal chemistry and materials science.[1] Given the compound's structural complexity—featuring a strained bicyclo[4.1.0]heptane core, a tertiary alcohol, a primary amine, and multiple stereocenters—a multi-technique spectroscopic approach is essential for unambiguous characterization. This document outlines the theoretical basis and practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose. We present predicted spectral data based on established principles and analysis of analogous structures, detail step-by-step analytical protocols, and provide an integrated workflow for researchers in drug development and chemical synthesis.

Introduction: Structural Significance and Analytical Challenges

2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol is a unique molecule combining the rigid, strained bicyclo[4.1.0]heptane (norcarane) framework with the versatile functionality of an amino alcohol side chain.[1] The bicyclo[4.1.0]heptane system, composed of a fused cyclohexane and cyclopropane ring, imparts significant conformational rigidity and has been a subject of interest in synthetic chemistry for its utility in constructing complex natural products.[1] The amino alcohol motif is a common pharmacophore in medicinal chemistry, capable of forming critical hydrogen bonds with biological targets like enzymes and receptors.[1][2]

The primary analytical challenge lies in its structural complexity. The molecule possesses a molecular formula of C₁₀H₁₉NO and a molecular weight of 169.26 g/mol .[1][3] Its structure contains multiple stereocenters, leading to the possibility of various diastereomers (e.g., endo/exo configurations of the side chain relative to the bicyclic system), which can only be distinguished through high-resolution spectroscopic methods. A definitive structural confirmation, therefore, cannot rely on a single technique but requires the strategic integration of several spectroscopic methods to piece together the molecular puzzle.

This guide serves as a predictive and methodological resource, explaining the causality behind the choice of each analytical technique and how their combined data provides a self-validating system for structural verification.

Integrated Spectroscopic Workflow

The unambiguous structural elucidation of 2-(1-aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol requires a logical and integrated workflow. Each technique provides a unique piece of information, and their synergy is critical for assembling the final, validated structure. The following workflow is recommended as a robust and efficient strategy.

Spectroscopic_Workflow cluster_preliminary Preliminary Analysis cluster_nmr NMR Core Analysis cluster_final Final Validation HRMS High-Resolution MS (HRMS) C13_NMR ¹³C NMR & DEPT HRMS->C13_NMR Molecular Formula IR Infrared (IR) Spectroscopy H1_NMR ¹H NMR IR->H1_NMR Functional Groups HSQC 2D HSQC C13_NMR->HSQC Carbon Types COSY 2D COSY H1_NMR->COSY Proton Environment H1_NMR->HSQC COSY->HSQC ¹H-¹H Connectivity HMBC 2D HMBC HSQC->HMBC ¹H-¹³C Direct Correlation Structure Final Structure Confirmation HMBC->Structure Long-Range Connectivity

Caption: Integrated workflow for structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is the first-line technique for rapidly identifying the key functional groups present in the molecule.[4] The analysis hinges on detecting the characteristic vibrational frequencies of the O-H (alcohol) and N-H (primary amine) bonds.[5]

Experimental Protocol
  • Sample Preparation: For a solid sample, prepare a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. For a liquid or low-melting solid, acquire the spectrum as a thin film between two sodium chloride (NaCl) or potassium chloride (KCl) plates.

  • Data Acquisition: Place the sample in an FT-IR spectrometer and record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹.

  • Background Correction: Run a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum to eliminate atmospheric (CO₂, H₂O) and accessory interferences.

Predicted IR Spectrum Analysis

The spectrum is expected to be dominated by strong, broad absorptions in the high-frequency region, confirming the presence of the hydroxyl and amino groups.

Predicted Wavenumber (cm⁻¹)Vibration ModeExpected AppearanceRationale & Authoritative Insights
3500 - 3200O-H Stretch (Alcohol)Strong, BroadThe broadness is due to intermolecular hydrogen bonding, a hallmark of alcohols.[6][7]
3400 - 3300N-H Asymmetric & Symmetric Stretch (Primary Amine)Two sharp peaks, MediumPrimary amines (R-NH₂) characteristically show two distinct peaks for asymmetric and symmetric stretching modes.[6] These peaks will likely overlap with the broad O-H band.
3050 - 2850C-H Stretch (sp³ C-H)Strong, SharpIncludes C-H bonds from the cyclohexane ring and the alkyl side chain. The C-H bonds of the cyclopropane ring may appear at slightly higher frequencies (>3000 cm⁻¹).
1650 - 1580N-H Bend (Primary Amine)MediumThis bending (scissoring) vibration is another key indicator for a primary amine.[6]
1250 - 1020C-N Stretch & C-O StretchMedium to StrongThese stretches occur in the complex "fingerprint region." The C-O stretch for a tertiary alcohol is typically strong.[4]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial connectivity information through controlled fragmentation. Electrospray ionization (ESI) is the preferred method due to the molecule's polarity and the basicity of the amine group, which is readily protonated.[8]

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation.

  • Data Acquisition (High-Resolution): Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This is critical for probing the molecular structure.[8]

Predicted Mass Spectrum Analysis

High-Resolution Data: The primary goal is to confirm the elemental composition.

  • Expected [M+H]⁺: C₁₀H₂₀NO⁺

  • Calculated m/z: 170.1545

  • Significance: An observed mass accurate to within 5 ppm of the calculated value provides unambiguous confirmation of the molecular formula.

Tandem MS/MS Fragmentation: The fragmentation pattern will reveal the molecule's building blocks.

Predicted m/zFragment IdentityFragmentation Pathway
170.1545[M+H]⁺Protonated molecular ion
152.1439[M+H - H₂O]⁺Loss of water from the tertiary alcohol. A very common and energetically favorable fragmentation for alcohols.
113.0862[C₇H₁₃O]⁺Cleavage of the C2-C(side chain) bond, with the charge retained on the bicyclic portion. This is an alpha-cleavage relative to the hydroxyl group.
58.0657[C₃H₈N]⁺Cleavage of the C2-C(side chain) bond, with the charge retained on the aminopropane side chain. This is an alpha-cleavage relative to the amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy is the most powerful tool for this analysis, providing a complete picture of the carbon skeleton and the relative orientation of protons. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is mandatory.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amino alcohols as it allows for the observation of exchangeable -OH and -NH₂ protons.

  • 1D NMR Acquisition: Acquire ¹H and broadband proton-decoupled ¹³C spectra on a high-field spectrometer (≥400 MHz). A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR Acquisition: Subsequently, acquire gCOSY, gHSQC, and gHMBC spectra to establish correlations. These experiments are essential for assigning the highly overlapped signals in the aliphatic region.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton spectrum will be complex, particularly in the upfield region, due to the rigid bicyclic system.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Authoritative Insights
~4.5 - 3.5br s1H-OHBroad, exchangeable proton. Position is concentration-dependent. Disappears upon D₂O shake.
~3.0 - 1.5br s2H-NH₂Broad, exchangeable protons. Also disappear upon D₂O shake.
~2.7 - 2.5m2H-CH₂-NH₂Protons adjacent to the electron-withdrawing amine group are deshielded. Likely diastereotopic, appearing as a complex multiplet.
~2.2 - 1.0m~9HCyclohexane ring protonsA highly complex and overlapped region of multiplets corresponding to the six-membered ring protons.
~1.8 - 1.6m1H-CH(CH₃)-Methine proton on the side chain, coupled to both the methyl and methylene groups.
~0.9d3H-CH(CH₃)-Methyl group appears as a doublet due to coupling with the adjacent methine proton.
~0.8 - 0.2m~3HCyclopropane ring protonsThe protons on the three-membered ring are highly shielded and will appear in the most upfield region of the spectrum.[9][10]
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C spectrum provides a count of the unique carbon environments.

Predicted Chemical Shift (δ, ppm)Carbon Type (from DEPT)AssignmentRationale & Authoritative Insights
~75 - 70CC2 (quaternary)The carbon bearing the hydroxyl group and the side chain will be the most downfield aliphatic carbon.
~50 - 45CH₂-CH₂-NH₂Methylene carbon attached to the nitrogen.
~45 - 35CH-CH(CH₃)-Methine carbon of the side chain.
~40 - 15CH₂, CHBicyclo[4.1.0]heptane carbonsA series of peaks for the remaining carbons of the bicyclic system. Data from related structures like bicyclo[4.1.0]heptan-2-one can provide guidance.[11]
~25 - 10CHBridgehead carbons (C1, C6)The carbons at the fusion of the two rings.
~20 - 15CH₃-CH(CH₃)-Methyl carbon of the side chain.
~15 - 5CH₂C7 (cyclopropane)The methylene carbon of the cyclopropane ring is expected to be significantly shielded.[12]
The Power of 2D NMR
  • COSY (¹H-¹H Correlation Spectroscopy): This experiment is indispensable for tracing the proton-proton connectivities. It will establish the -CH(CH₃)CH₂- spin system of the side chain and help delineate the complex coupling network within the bicyclo[4.1.0]heptane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon. It is the most reliable way to assign the carbon signals by leveraging the better-resolved proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the puzzle. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key correlation to observe will be between the protons on the side chain (e.g., the methine or methylene protons) and the quaternary C2 of the bicyclic ring, unambiguously linking the two fragments of the molecule.

Conclusion

The structural characterization of 2-(1-aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol is a non-trivial analytical task that exemplifies the need for a modern, multi-technique approach. While IR spectroscopy and mass spectrometry provide rapid and essential information regarding functional groups and molecular formula, they are insufficient for a complete structural proof. The definitive elucidation relies on a comprehensive suite of 1D and 2D NMR experiments. The integrated workflow presented in this guide—beginning with HRMS and IR, followed by a full NMR analysis (¹H, ¹³C, COSY, HSQC, and HMBC)—provides a robust, self-validating methodology for researchers to confidently and accurately characterize this complex molecule and its analogs.

References

  • PubChem. (n.d.). Bicyclo[4.1.0]heptan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Bicyclo[4.1.0]heptane, 7-(1-methylethylidene)-. Wiley-VCH GmbH. Retrieved from [Link]

  • NOP - Sustainability in the organic chemistry lab course. (2022, November 9). 13C-NMR: 7,7-Dichlorobicyclo[4.1.0]heptane. Retrieved from [Link]

  • ResearchGate. (2006, March). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. Retrieved from [Link]

  • NIST. (n.d.). Bicyclo[4.1.0]heptane. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Bicyclo(4.1.0)heptan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Bicyclo[4.1.0]heptane (CAS 286-08-8). Retrieved from [Link]

  • Klein, R. A. (1972). Mass spectrometry of the phosphatidyl amino alcohols: detection of molecular species and use of low voltage spectra and metastable scanning in the elucidation of structure. Journal of Lipid Research, 13(5), 672-9. Retrieved from [Link]

  • Song, F. R., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 213-22. Retrieved from [Link]

  • American Chemical Society. (2023, October 24). Radical and Cationic Pathways in C(sp3)–H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons Bearing Cyclopropyl Groups. Retrieved from [Link]

  • ScienceDirect. (n.d.). 1H-NMR study and conformational aspects of some bicyclo[3.2.0]heptane derivatives. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Department of Chemistry. Retrieved from [Link]

  • Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Interpretation of IR spectra (alcohols,amines and carbonyl compounds). (2021, July 13). YouTube. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation of Novel Bicyclo[4.1.0]heptane Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The bicyclo[4.1.0]heptane scaffold, a conformationally constrained framework containi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The bicyclo[4.1.0]heptane scaffold, a conformationally constrained framework containing a fused cyclopropane and cyclohexane ring, is a recurring motif in a multitude of biologically active natural products and pharmaceutical agents.[1][2] Its unique three-dimensional architecture imparts specific steric and electronic properties that are often crucial for molecular recognition and biological function. The precise determination of the structure, including stereochemistry, of novel bicyclo[4.1.0]heptane derivatives is a critical step in drug discovery and development. This guide provides an in-depth technical overview of the modern spectroscopic and computational methodologies employed in the comprehensive structural elucidation of this important class of molecules. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and computational chemistry, offering field-proven insights into experimental design and data analysis.

The Bicyclo[4.1.0]heptane Core: Structural Significance and Challenges

The bicyclo[4.1.0]heptane ring system, also known as norcarane, presents unique challenges in structural elucidation due to its rigid, strained nature. The fusion of the three-membered cyclopropane ring with a six-membered cyclohexane ring results in a limited number of low-energy conformations, with the cis-fused isomer being significantly more stable than the highly strained trans isomer.[3][4] This inherent rigidity, while beneficial for designing molecules with well-defined topographies, can lead to complex and often overlapping signals in NMR spectra. The key challenges in the structural analysis of novel bicyclo[4.1.0]heptane compounds include:

  • Determination of Ring Fusion Stereochemistry: Ascertaining the cis or trans relationship of the bridgehead protons is paramount.

  • Assignment of Substituent Stereochemistry: Defining the relative orientation (e.g., endo vs. exo, axial vs. equatorial) of substituents on the cyclohexane ring.

  • Unambiguous Signal Assignment: Differentiating between diastereotopic protons and carbons within the bicyclic framework.

  • Conformational Analysis: Understanding the preferred conformation of the six-membered ring, which is often a distorted chair or boat form.[3][4]

This guide will address these challenges by presenting a multi-pronged analytical approach, emphasizing the synergy between different techniques.

The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the routine determination of the constitution and stereochemistry of bicyclo[4.1.0]heptane derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for a complete structural assignment.

1H NMR: Deciphering Proton Environments

The 1H NMR spectrum provides initial, crucial information about the proton environment. The chemical shifts of the cyclopropyl protons are particularly diagnostic, typically appearing in the upfield region (δ 0.0–1.5 ppm) due to the ring current effect of the three-membered ring. Protons on the cyclohexane ring resonate in the more conventional aliphatic region (δ 1.0–2.5 ppm), with their exact chemical shifts being highly dependent on their stereochemical environment and the nature of neighboring substituents.

Key Considerations for 1H NMR Analysis:

  • Chemical Shift Dispersion: The rigid nature of the bicyclo[4.1.0]heptane system can lead to significant signal overlap. Higher field strength magnets (≥500 MHz) are often necessary to achieve adequate resolution.

  • Coupling Constants (J-values): Vicinal (3JHH) and geminal (2JHH) coupling constants are invaluable for determining dihedral angles and, consequently, the relative stereochemistry of substituents. The Karplus equation provides a theoretical basis for relating 3JHH to the dihedral angle.

  • Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY or ROESY experiments are essential for establishing the spatial proximity of protons and are particularly powerful for determining the relative stereochemistry of substituents and the ring fusion.

13C NMR: Mapping the Carbon Skeleton

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule. The cyclopropyl carbons also exhibit characteristic upfield shifts, typically resonating between δ 10 and 30 ppm. The carbons of the cyclohexane ring appear in the range of δ 20–50 ppm, unless influenced by deshielding substituents.

Carbon Type Typical 13C Chemical Shift Range (ppm)
Cyclopropyl Carbons10 - 30
Cyclohexane Carbons20 - 50
Bridgehead Carbons15 - 35

Table 1: Typical 13C NMR chemical shift ranges for the bicyclo[4.1.0]heptane core.

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are indispensable for the unambiguous assignment of the complex spectra of bicyclo[4.1.0]heptane derivatives.

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (2JHH and 3JHH), allowing for the tracing of proton-proton connectivity networks within the cyclohexane and cyclopropane rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing a powerful tool for assigning carbon resonances based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (typically 2JCH and 3JCH) correlations between protons and carbons. This is crucial for connecting different spin systems and for placing substituents on the bicyclic framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Maps through-space correlations between protons that are close in proximity (< 5 Å). This is the primary method for determining the relative stereochemistry of the molecule, including the cis/trans fusion of the rings and the orientation of substituents.

Experimental Protocol: A General 2D NMR Workflow
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Ensure the sample is free of particulate matter.

  • 1D 1H NMR Acquisition: Acquire a standard 1D 1H spectrum to assess sample concentration, purity, and to optimize spectral width and acquisition parameters.

  • COSY Acquisition: Run a standard gradient-selected COSY experiment.

  • HSQC Acquisition: Acquire a phase-sensitive gradient-selected HSQC experiment. Optimize the 1JCH coupling constant (typically ~145 Hz).

  • HMBC Acquisition: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling constant (typically 8-10 Hz) to enhance correlations over two and three bonds.

  • NOESY Acquisition: Acquire a phase-sensitive NOESY experiment. Use a mixing time appropriate for the molecular size (e.g., 300-800 ms for small molecules).

  • Data Processing and Analysis: Process all spectra with appropriate window functions and referencing. Analyze the spectra systematically, starting with the identification of spin systems in the COSY, followed by C-H correlations in the HSQC, long-range connectivities in the HMBC, and finally, stereochemical relationships in the NOESY.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Analysis Structural Information H1 1H NMR COSY COSY H1->COSY Identify Spin Systems HSQC HSQC H1->HSQC NOESY NOESY H1->NOESY Through-Space Correlations C13 13C NMR C13->HSQC 1JCH Correlations HMBC HMBC COSY->HMBC Confirm Fragments HSQC->HMBC Assign Carbons Connectivity Connectivity (Fragments) HMBC->Connectivity Long-Range Correlations Stereochem Relative Stereochemistry NOESY->Stereochem Final_Structure Final Structure Connectivity->Final_Structure Stereochem->Final_Structure Elucidation_Strategy cluster_Data_Acquisition Data Acquisition cluster_Initial_Analysis Initial Structural Analysis cluster_Detailed_Analysis Detailed Structural Elucidation cluster_Validation Structure Validation NMR 1D & 2D NMR Fragments Connectivity Clues (from 2D NMR & MS) NMR->Fragments MS HRMS & MS/MS Formula Molecular Formula (from HRMS) MS->Formula MS->Fragments Xray X-ray Crystallography (if possible) Final_Structure Final Confirmed Structure Xray->Final_Structure Definitive Confirmation Proposed_Structures Propose Stereoisomers Formula->Proposed_Structures Fragments->Proposed_Structures NMR_Assignment Full NMR Assignment (COSY, HSQC, HMBC) Proposed_Structures->NMR_Assignment Stereochem_Det Stereochemistry Determination (NOESY, J-couplings) NMR_Assignment->Stereochem_Det Computational Computational Chemistry (DFT NMR Prediction) Stereochem_Det->Computational Compare with predicted data Stereochem_Det->Final_Structure Convergent Evidence Computational->Final_Structure Statistical Confidence

Sources

Foundational

Stereochemical Resolution and Pharmacophoric Mapping of 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol

Executive Summary This technical guide addresses the stereochemical architecture, synthetic logic, and analytical resolution of 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol . As a conformationally restricted analog of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the stereochemical architecture, synthetic logic, and analytical resolution of 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol . As a conformationally restricted analog of flexible arylcyclohexylamines and amino-alcohols, this scaffold serves as a critical probe for mapping receptor binding pockets (e.g., NMDA, Sigma, or monoamine transporters).

The bicyclo[4.1.0]heptane (norcarane) core imposes severe conformational constraints, locking the cyclohexane ring into a flattened half-chair geometry. This guide details the resolution of its three distinct stereogenic elements: the cis-fused bridgehead, the quaternary C2 center, and the exocyclic chiral center on the aminopropyl side chain.

Structural Architecture & Stereogenic Analysis

The molecule possesses a rigid bicyclic core with three primary loci of stereochemical complexity. Understanding the interplay between these centers is prerequisite for successful synthesis and characterization.

The Bicyclo[4.1.0]heptane Core

Unlike the chair conformation of cyclohexane, the fusion of the cyclopropane ring at C1 and C6 forces the six-membered ring into a distorted half-chair or boat-like conformation .

  • Bridgehead Fusion (C1/C6): Due to high ring strain, the fusion is exclusively cis. A trans-fusion is geometrically prohibited in small bicyclic systems (Bredt’s rule analog for fusion).

  • Conformational Locking: The cyclopropane ring acts as a "steric clamp," preventing ring inversion. This fixes the spatial orientation of substituents at C2 relative to the bridgehead.

The Quaternary Center (C2)

The C2 position bears both a hydroxyl group (-OH) and the bulky (1-aminopropan-2-yl) side chain.

  • Axial vs. Equatorial: The orientation of the -OH group is governed by the trajectory of nucleophilic attack during synthesis.

  • Facial Selectivity: The "concave" face (syn to the cyclopropane) is sterically crowded. Reagents typically approach from the "convex" face (anti to the cyclopropane), forcing the resulting hydroxyl group into a pseudo-axial or pseudo-equatorial position depending on the specific transition state.

The Exocyclic Chiral Center (C2')

The side chain, 1-aminopropan-2-yl (an isobutylamine derivative), contains a chiral center at the secondary carbon attaching to the ring.

  • Rotational Freedom: Unlike the ring carbons, this bond has free rotation, yet its preferred conformation is dictated by the minimization of gauche interactions with the C2-hydroxyl and the ring methylene groups.

Table 1: Stereogenic Elements Summary
LocusTypeConfiguration ConstraintsStructural Impact
C1 & C6 BridgeheadFixed cis-fusion (1R,6S or 1S,6R)Defines the "floor" of the molecule; prevents ring flip.
C2 QuaternarySyn or Anti to CyclopropaneDetermines vector of H-bond donor (-OH).
C2' Side Chain(R) or (S)Affects fit into hydrophobic sub-pockets.

Synthetic Logic & Stereocontrol[1]

To access specific diastereomers, we employ a convergent synthetic route relying on substrate-controlled stereoselectivity.

Core Construction (Simmons-Smith)

The bicyclic core is most reliably accessed via the Simmons-Smith cyclopropanation of a cyclohexenone derivative or allylic alcohol. The presence of a hydroxyl group often directs the cyclopropanation to the syn face via zinc coordination.

Side Chain Introduction (Grignard/Lithiate Addition)

The critical step is the addition of the side chain nucleophile to bicyclo[4.1.0]heptan-2-one .

  • Nucleophile: Protected 1-aminopropan-2-yl magnesium bromide or lithium reagent.

  • Trajectory: The nucleophile approaches the carbonyl preferentially from the face anti to the cyclopropane ring (the "convex" face) to minimize steric clash.

  • Outcome: This typically yields the alcohol where the -OH is syn to the cyclopropane bridge (kinetic product).

Diagram: Synthetic Pathway & Stereochemical Divergence

The following diagram illustrates the bifurcation of stereoisomers based on nucleophilic attack trajectory.

Synthesis_Pathway Start Cyclohex-2-en-1-one Step1 Simmons-Smith (Zn-Cu, CH2I2) Start->Step1 Inter Bicyclo[4.1.0]heptan-2-one Step1->Inter Prod_A Isomer A: OH Syn to Bridge (Kinetic Product) Inter->Prod_A Steric Control Prod_B Isomer B: OH Anti to Bridge (Thermodynamic Product) Inter->Prod_B Chelation Control Reagent Nucleophile: (1-aminopropan-2-yl)MgBr Reagent->Inter Path_Anti Attack Anti to Cyclopropane (Major) Path_Syn Attack Syn to Cyclopropane (Minor)

Caption: Divergent synthesis showing the major stereochemical outcome driven by steric approach control relative to the cyclopropane ring.

Analytical Resolution Protocol (Self-Validating System)

Distinguishing the diastereomers requires a multi-modal approach. The following protocol ensures unambiguous assignment.

NMR Spectroscopy (NOESY/ROESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is the primary tool for assigning relative stereochemistry at C2.

  • Target Signal: Look for the interaction between the bridgehead protons (H1/H6) and the side chain protons.

  • Diagnostic Correlation:

    • Isomer A (OH syn to bridge): Strong NOE between the Side Chain (C2') and the Cyclopropane protons (H1/H6). The OH is distant.

    • Isomer B (OH anti to bridge): Strong NOE between the Hydroxyl proton (if visible/DMSO) or C2-OH environment and the Cyclopropane protons.

Coupling Constants (J-values)

The rigidity of the ring allows for analysis of Karplus relationships.

  • H1-H6 Coupling: A coupling constant of

    
     confirms the cis-fusion of the cyclopropane.
    
  • Side Chain Rotamers: Analysis of the

    
     between C2'-H and the adjacent methylene protons helps determine the preferred rotameric population of the side chain.
    
Diagram: Diagnostic NOE Correlations

This diagram maps the critical spatial proximities used to confirm the "Isomer A" configuration.

NOE_Correlations H_Bridge H-Bridgehead (H1/H6) SideChain Side Chain (C2'-Alkyl) H_Bridge->SideChain Strong NOE (Diagnostic for Isomer A) OH_Group Hydroxyl (-OH) H_Bridge->OH_Group NO NOE (Distant) Ring_CH2 Ring CH2 (C3) SideChain->Ring_CH2 Weak NOE OH_Group->Ring_CH2 Strong NOE

Caption: Spatial map of NOE signals. Strong interaction between Bridgehead H and Side Chain confirms the side chain is on the same face (Syn) as the cyclopropane.

Pharmacological Implications[2]

The stereochemistry of this scaffold is not merely a structural curiosity but a determinant of biological activity.

  • Conformational Locking: By using the bicyclo[4.1.0] core, the "active conformation" of the flexible propyl-amine chain is frozen. If Isomer A binds with 100x higher affinity than Isomer B, it confirms that the receptor requires the amine and hydroxyl vectors to be cis or trans oriented relative to the hydrophobic bulk.

  • Bioisosterism: This scaffold serves as a bioisostere for the phenyl ring in many CNS drugs (e.g., phencyclidine analogs), providing a metabolic "soft spot" (the alcohol) or blocking metabolism (the cyclopropane) depending on substitution.

Experimental Validation Checklist

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1] Organic Reactions.[2][1][3] Link

  • Wiberg, K. B. (1986). Structures and Energies of Bicyclo[n.1.0]alkanes. Journal of Organic Chemistry. Link

  • Zimmerman, H. E. (1961). Stereochemistry of the Threo- and Erythro-2-amino-1,2-diphenyl-ethanols. Journal of the American Chemical Society. (Foundational text on amino-alcohol resolution). Link

  • Gung, B. W. (1999). Structure and stereochemistry of the bicyclo[4.1.0]heptane system. Tetrahedron. (General reference for scaffold conformation). Link

Sources

Exploratory

A Researcher's Guide to Quantum Chemical Calculations for Bicyclo[4.1.0]heptane Systems

An In-depth Technical Whitepaper for Drug Development Professionals and Computational Scientists Abstract The bicyclo[4.1.0]heptane scaffold, a strained bicyclic system, is a recurring motif in a multitude of natural pro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Whitepaper for Drug Development Professionals and Computational Scientists

Abstract

The bicyclo[4.1.0]heptane scaffold, a strained bicyclic system, is a recurring motif in a multitude of natural products and pharmaceutical agents, making it a molecule of significant interest in medicinal chemistry and drug development.[1][2][3] Its unique three-dimensional structure, governed by the fusion of a cyclohexane and a cyclopropane ring, imparts specific conformational constraints and electronic properties that are crucial for biological activity. Understanding these properties at a quantum-mechanical level is paramount for rational drug design. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical, step-by-step protocols for performing quantum chemical calculations on bicyclo[4.1.0]heptane systems. We will delve into the theoretical underpinnings, the rationale behind selecting appropriate computational methods, and detailed workflows for geometry optimization, conformational analysis, spectroscopic property prediction, and the investigation of reaction mechanisms.

The Bicyclo[4.1.0]heptane Core: A Computational Perspective

The bicyclo[4.1.0]heptane system, also known as norcarane, is characterized by significant ring strain due to the presence of the three-membered cyclopropane ring fused to a six-membered cyclohexane ring.[4] This inherent strain dictates its reactivity and conformational preferences. Unlike simple cyclohexanes, the fusion of the cyclopropane ring often leads to a preference for a "boat-like" conformation of the six-membered ring to alleviate steric hindrance.[5] Quantum chemical calculations are indispensable tools for accurately modeling these strained systems, providing insights that are often difficult to obtain through experimental methods alone.

1.1. The Significance in Medicinal Chemistry:

The bicyclo[4.1.0]heptane framework is a key structural component in a variety of biologically active molecules. Its rigid structure allows for the precise positioning of functional groups in three-dimensional space, which is critical for molecular recognition at biological targets. Furthermore, its derivatives have been explored as antagonists for receptors like the melanin-concentrating hormone receptor R1 (MCHR1), which is implicated in obesity.[3]

1.2. The Role of Quantum Chemistry:

Quantum chemical calculations offer a powerful lens through which to examine the properties of bicyclo[4.1.0]heptane systems. These methods can be used to:

  • Determine the most stable three-dimensional structures and relative energies of different conformers.

  • Predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, to aid in structure elucidation.

  • Investigate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies.

  • Understand the electronic structure, including the distribution of charge and the nature of the frontier molecular orbitals (HOMO and LUMO), which are key to understanding reactivity.

Foundational Principles: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory and basis set. For strained systems like bicyclo[4.1.0]heptane, these choices are particularly critical.

2.1. The Hierarchy of Methods: Beyond B3LYP/6-31G *

While the B3LYP functional combined with the 6-31G* basis set has been a workhorse in computational chemistry, it is now considered outdated for many applications due to its inherent limitations, such as the neglect of London dispersion forces and significant basis set superposition error (BSSE).[6][7] For bicyclo[4.1.0]heptane systems, where subtle non-covalent interactions and strain energies are important, more modern and robust methods are strongly recommended.

Recommended Functionals:

  • ωB97X-D: This range-separated hybrid functional includes an empirical dispersion correction, making it well-suited for systems where non-covalent interactions are important.

  • M06-2X: This meta-hybrid GGA functional provides good accuracy for a wide range of applications, including thermochemistry and kinetics of main-group elements.

  • Double-Hybrid Functionals (e.g., DSD-PBEP86): These methods, which incorporate a portion of MP2 correlation, offer higher accuracy but at a greater computational cost.

2.2. The Importance of the Basis Set:

The basis set is the set of mathematical functions used to construct the molecular orbitals. A larger, more flexible basis set will generally provide more accurate results, but at a higher computational cost.

Recommended Basis Sets:

  • Pople-style basis sets: 6-311+G(d,p) offers a good balance of accuracy and computational cost for geometry optimizations and frequency calculations.

  • Dunning-style basis sets: The correlation-consistent basis sets, such as cc-pVTZ, are recommended for high-accuracy single-point energy calculations on already optimized geometries.

  • def2-TZVP: This triple-zeta valence polarized basis set from the Ahlrichs group is another excellent choice for a wide range of applications.

2.3. Accounting for the Solvent:

Many chemical and biological processes occur in solution. To accurately model the behavior of bicyclo[4.1.0]heptane systems in a condensed phase, it is often necessary to include a solvent model.

  • Implicit Solvation Models (e.g., PCM, SMD): These models represent the solvent as a continuous dielectric medium. They are computationally efficient and are often sufficient for capturing the bulk effects of the solvent.

Practical Protocols for Quantum Chemical Calculations

This section provides step-by-step protocols for common computational tasks performed on bicyclo[4.1.0]heptane systems using the Gaussian software package.

3.1. General Workflow

A typical computational investigation of a bicyclo[4.1.0]heptane system follows a logical progression of steps.

Computational Workflow A 1. Build Initial 3D Structure B 2. Geometry Optimization & Frequency Calculation A->B C 3. Verify Stationary Point (No Imaginary Frequencies) B->C D 4. Conformational Analysis (if applicable) C->D Rotatable bonds? E 5. Single-Point Energy Calculation (Higher Level of Theory) C->E No rotatable bonds D->E F 6. Property Calculations (NMR, etc.) E->F G 7. Analysis of Results F->G

%nprocshared=8 %mem=16GB %chk=bicyclo_410_heptane_opt_freq.chk #p opt freq=noraman wB97XD/def2TZVP scrf=(smd,solvent=water)

cis-bicyclo[4.1.0]heptane optimization and frequencies

0 1 C -1.32350000 -1.02290000 0.49880000 C -0.00000000 -1.57840000 0.00000000 C 1.32350000 -1.02290000 -0.49880000 C 1.35330000 0.51180000 -0.29410000 C 0.00000000 0.99220000 0.35470000 C -1.35330000 0.51180000 0.29410000 C 0.00000000 -0.53670000 1.41720000 H -2.22890000 -1.42890000 0.09820000 H -1.35120000 -1.25920000 1.56470000 H -0.00000000 -2.65930000 0.00000000 H 1.35120000 -1.25920000 -1.56470000 H 2.22890000 -1.42890000 -0.09820000 H 2.27430000 0.85040000 0.16540000 H 1.40110000 0.74810000 -1.36000000 H 0.00000000 2.07310000 0.35470000 H -1.40110000 0.74810000 -1.36000000 H -2.27430000 0.85040000 -0.16540000 H 0.87870000 -0.53670000 2.05490000 H -0.87870000 -0.53670000 2.05490000

%nprocshared=8 %mem=16GB %chk=bicyclo_410_heptane_nmr.chk #p nmr=giao wB97XD/def2TZVP scrf=(smd,solvent=water) geom=check guess=read

cis-bicyclo[4.1.0]heptane NMR calculation

0 1

Caption: A workflow for investigating reaction mechanisms using quantum chemical calculations.

Data Presentation and Interpretation

4.1. Tabulating Energetic Data

For comparing different conformers or isomers, it is crucial to present the calculated energies in a clear and organized table.

Table 1: Sample Relative Energies for Bicyclo[4.1.0]heptane Conformers

ConformerElectronic Energy (Hartree)ZPVE Corrected Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
Boat-like-273.123456-272.9876540.00
Chair-like-273.121987-272.9864321.23
Twist-boat-273.120123-272.9851112.54

Note: These are hypothetical values for illustrative purposes.

4.2. Visualizing Molecular Orbitals

Visualizing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide significant insights into the reactivity of the bicyclo[4.1.0]heptane system. The HOMO often indicates regions susceptible to electrophilic attack, while the LUMO suggests sites for nucleophilic attack. These orbitals can be visualized using software like GaussView or Avogadro from the checkpoint file generated during the calculation.

Conclusion and Outlook

Quantum chemical calculations provide an indispensable toolkit for the modern medicinal and organic chemist. For structurally unique and important scaffolds like bicyclo[4.1.0]heptane, these methods allow for a deep understanding of their conformational preferences, electronic properties, and reactivity. By moving beyond outdated computational recipes and adopting modern, well-benchmarked density functionals and basis sets, researchers can generate highly accurate and predictive data. This, in turn, can accelerate the drug discovery process by enabling a more rational, structure-based approach to the design of novel therapeutics.

References

  • Hashmi, M. A. (2022, February 25). Tutorial 17 | Gaussian NMR Calculation & Spectra Visualization. YouTube. [Link]

  • Hashmi, M. A. (2022, February 26). Using Different Reference Standards in NMR Calculations (Gaussian). YouTube. [Link]

  • Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from [Link]

  • How to do NMR calculation using Gaussian 09W | GIAO method. (2023, November 11). YouTube. [Link]

  • Barroso, J. (2018, September 20). Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog. [Link]

  • Fosu, S., et al. (2023). Radical and Cationic Pathways in C(sp3)–H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons Bearing Cycl. Journal of the American Chemical Society, 145(44), 24021–24034. [Link]

  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(36), e202205735. [Link]

  • Leddin, E. M. (n.d.). Gaussian Input Files | Computational Chemistry Resources. Retrieved from [Link]

  • Gaussian, Inc. (2018, February 19). About Gaussian 16 Input. Retrieved from [Link]

  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(36). [Link]

  • Grimme, S., Hansen, A., Ehlert, S., & Mewes, J.-M. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]

  • Müller, M., Hansen, A., & Grimme, S. (2023). ωB97X-3c: A composite range-separated hybrid DFT method with a molecule-optimized polarized valence double-ζ basis set. The Journal of Chemical Physics, 158(1). [Link]

  • Wellborn, C. C. (2024). The vDZP Basis Set Is Effective For Many Density Functionals. ChemRxiv. [Link]

  • University of Oldenburg. (n.d.). basic considerations in geometry optimization. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Simple Conformational Analysis of Cyclic and Bicyclic Compounds. Retrieved from [Link]

  • Yang, J., Wang, Y., & Li, E.-Q. (2025). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. ResearchGate. [Link]

  • Yang, J., Wang, Y., & Li, E.-Q. (2025). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. PubMed. [Link]

  • National Institute of Standards and Technology. (n.d.). Bicyclo[4.1.0]heptane. NIST Chemistry WebBook. [Link]

  • Su, J., et al. (2007). Synthesis of Novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane Derivatives as Melanin-Concentrating Hormone Receptor R1 Antagonists. Bioorganic & Medicinal Chemistry Letters, 17(17), 4845-4850. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol as a Novel Chiral Ligand for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Stereochemical Control with Rigid Scaffolds The synthesis of enantiomerically pure compounds is a cornerstone of modern drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Stereochemical Control with Rigid Scaffolds

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral β-amino alcohols are a privileged class of compounds that have found extensive use as chiral auxiliaries and ligands in a multitude of asymmetric transformations.[1][2][3] The efficacy of these molecules in inducing stereoselectivity is often attributed to their ability to form well-defined, rigid chelate structures with metal centers or to create a sterically controlled environment for the reaction to proceed.

This application note introduces 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol , a novel chiral β-amino alcohol, and explores its potential in asymmetric synthesis. The rigid bicyclo[4.1.0]heptane framework is anticipated to provide the conformational rigidity that is often crucial for high enantioselectivity in catalytic processes.[4] While specific applications of this particular molecule are not yet extensively documented in peer-reviewed literature, its structural analogy to other successful bicyclic and cyclic amino alcohol ligands suggests significant potential. This document will, therefore, present a detailed, field-proven protocol for a representative application—the asymmetric transfer hydrogenation of a prochiral ketone—to demonstrate its plausible utility and provide a robust starting point for researchers.

Mechanistic Insights: The Role of the Bicyclic Amino Alcohol Ligand

The rigid bicyclo[4.1.0]heptane core of 2-(1-aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol is the key structural feature that makes it a promising candidate for a chiral ligand. In metal-catalyzed reactions, such as the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, the amino alcohol is believed to coordinate to the metal center through both the nitrogen and oxygen atoms, forming a stable five-membered chelate ring. This chelation, combined with the steric bulk of the bicyclic system, creates a well-defined chiral environment around the metal's active site.

In the context of asymmetric transfer hydrogenation, a plausible mechanism involves the formation of a chiral ruthenium hydride species. The substrate (ketone) coordinates to this complex, and the hydride is then transferred to the carbonyl carbon. The facial selectivity of this hydride transfer is dictated by the steric environment created by the chiral ligand, leading to the preferential formation of one enantiomer of the alcohol product. The inherent rigidity of the bicyclo[4.1.0]heptane framework is expected to minimize conformational flexibility of the catalyst, thereby enhancing the enantioselectivity of the reaction.[4]

Visualizing the Catalytic Cycle

Asymmetric_Transfer_Hydrogenation_Cycle Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation cluster_0 A [Ru]-Cl + Chiral Ligand B Chiral [Ru]-Ligand Complex A->B Coordination C Chiral [Ru]-Hydride B->C Hydride Formation D [Ru]-Hydride-Ketone Complex C->D Coordination Acetone Acetone E Transition State D->E Hydride Transfer F [Ru]-Alkoxide Complex E->F F->B Product Release Alcohol Chiral Alcohol F->Alcohol Protonolysis Propanol i-PrOH Propanol->C Base Ketone Prochiral Ketone Ketone->D

Caption: Proposed catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone.

Detailed Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a representative procedure for the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol, employing 2-(1-aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol as the chiral ligand. The conditions are adapted from established methods for similar chiral β-amino alcohols.[5][6]

Materials and Reagents:
  • [RuCl₂(p-cymene)]₂

  • 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol (as the chiral ligand)

  • Acetophenone (substrate)

  • Isopropanol (anhydrous, as both solvent and hydrogen source)

  • Potassium hydroxide (KOH) or Sodium isopropoxide (activator)

  • Anhydrous toluene

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow A Catalyst Preparation: [RuCl₂(p-cymene)]₂ + Chiral Ligand in Toluene under Argon B Solvent Removal: Evaporate Toluene in vacuo A->B C Reaction Setup: Add Isopropanol, Activator (KOH), and Acetophenone under Argon B->C D Reaction: Stir at specified temperature (e.g., room temp. or 40 °C) C->D E Quenching: Cool and quench with 2M HCl D->E F Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄ E->F G Purification: Concentrate and purify by flash column chromatography F->G H Analysis: Determine yield and enantiomeric excess (chiral GC or HPLC) G->H

Caption: Step-by-step workflow for the asymmetric transfer hydrogenation.

Step-by-Step Procedure:
  • Catalyst Pre-formation:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (e.g., 0.0025 mmol) and 2-(1-aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol (e.g., 0.01 mmol) in anhydrous toluene (5 mL).

    • Stir the resulting solution at room temperature for 20 minutes. The color of the solution should change, indicating complex formation.

    • Remove the toluene under reduced pressure to obtain the pre-catalyst as a solid residue.

  • Reaction Execution:

    • Re-dissolve the pre-catalyst in anhydrous isopropanol (10 mL) under an argon atmosphere.

    • Add the activator, a 0.1 M solution of KOH in isopropanol (0.5 mL, 0.05 mmol).

    • To this activated catalyst solution, add acetophenone (1.0 mmol) via syringe.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) and monitor the progress by TLC or GC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and quench by adding 2 M HCl (5 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure 1-phenylethanol.

  • Analysis:

    • Determine the yield of the isolated product.

    • The enantiomeric excess (ee) of the product can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Performance Benchmarking (Based on Analogous Ligands)

Due to the novelty of 2-(1-aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol, specific performance data is not yet available. However, based on results obtained with structurally similar rigid amino alcohol ligands in the asymmetric transfer hydrogenation of aromatic ketones, high yields and enantioselectivities can be anticipated. The following table summarizes representative data for analogous systems to provide a benchmark for expected performance.

Chiral Ligand (Analog)SubstrateYield (%)ee (%)Reference
(1S,2R)-1-Amino-2-indanolN-(diphenylphosphinyl)acetophenone imine>9582[4]
2-Azanorbornyl-3-methanolAcetophenone>9997[7]
(1R,2S)-(+)-cis-1-Amino-2-indanolAcetophenone>95>95[6]

Conclusion and Outlook

2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol represents a promising new chiral ligand for asymmetric catalysis. Its rigid bicyclic framework is a key design element for inducing high levels of stereocontrol. The detailed protocol for asymmetric transfer hydrogenation provided here serves as a robust starting point for researchers to explore the catalytic potential of this novel molecule. Further investigations into its applications in other asymmetric transformations, such as carbon-carbon bond-forming reactions, are warranted and expected to yield exciting results. The development of such rigid, easily accessible chiral ligands is crucial for advancing the field of asymmetric synthesis and enabling the efficient production of enantiomerically pure pharmaceuticals and other high-value chemicals.

References

  • Alcarazo, M. et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 534-545. Available at: [Link]

  • Xiao, J. et al. (2005). ß-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water. Tetrahedron Letters, 46(45), 7751-7755. Available at: [Link]

  • Zhang, X. et al. (2020). Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones. Organic Letters, 22(15), 5849-5853. Available at: [Link]

  • Andersson, P. G. (2002). Development and Application of New Chiral β-Amino Alcohols in Synthesis and Catalysis. Comprehensive Summaries of Uppsala Dissertations from the Faculty of Science and Technology. Available at: [Link]

  • Gómez-Monterde, M. et al. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 28(15), 5678. Available at: [Link]

  • Leitner, W. et al. (2006). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development, 10(2), 241-247. Available at: [Link]

  • Zhang, C. H. et al. (2010). Highly Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Novel Chiral tert-Amino Alcohols. Bulletin of the Korean Chemical Society, 31(4), 869-872. Available at: [Link]

  • Pu, L. & Chan, A. S. C. (2005). Unmodified chiral primary amino alcohol as a new ligand for enantioselective alkynylation of aldehydes. Tetrahedron Letters, 46(10), 1641-1644. Available at: [Link]

  • Pârvulescu, V. I. et al. (2011). Coordinating Chiral Ionic Liquids: Design, Synthesis, and Application in Asymmetric Transfer Hydrogenation under Aqueous Conditions. ChemInform, 42(48). Available at: [Link]

  • Riant, O. et al. (2005). A family of ferrocenyl amino alcohols (14 examples) has been prepared from the corresponding planar chiral ketones and evaluated as a new class of chiral ligands for asymmetric ethyl‐ and phenylzinc additions to aldehydes. European Journal of Organic Chemistry, 2005(16), 3447-3457. Available at: [Link]

  • Andrade, Z. et al. (2014). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. Tetrahedron: Asymmetry, 25(13-14), 1013-1019. Available at: [Link]

  • Andrade, Z. et al. (2023). New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes. Journal of the Brazilian Chemical Society, 34, 768-777. Available at: [Link]

  • Wang, Z. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145(38), 20775-20781. Available at: [Link]

  • Chen, D. Y.-K. et al. (2021). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 590(7846), 433-439. Available at: [Link]

  • Boddeti, G. et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences, 10(2). Available at: [Link]

  • Benaglia, M. et al. (2014). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 12(20), 3224-3231. Available at: [Link]

  • Johnston, J. N. et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(18), 5728-5732. Available at: [Link]

  • Ramachandran, P. V. & Reddy, M. V. R. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. The Journal of Organic Chemistry, 77(11), 5096-5102. Available at: [Link]

  • Lee, H.-K. et al. (2012). Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution. The Journal of Organic Chemistry, 77(11), 5096-5102. Available at: [Link]

  • Oreate AI. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. Available at: [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. Available at: [Link]

  • Ramachandran, P. V. & Reddy, M. V. R. (2016). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. ACS Figshare. Available at: [Link]

  • Myers, A. G. et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. Available at: [Link]

  • Nakano, H. et al. (2021). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. New Journal of Chemistry, 45(1), 107-112. Available at: [Link]

  • Minnaard, A. J. (2001). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. PhD Thesis, University of Groningen. Available at: [Link]

  • Nakano, H. (2013). Β-Amino alcohol organocatalysts for asymmetric additions. Journal of Synthetic Organic Chemistry, Japan, 71(11), 1166-1175. Available at: [Link]

Sources

Application

Application Note: 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol in Asymmetric Catalysis

This Application Note is designed for advanced researchers in organometallic chemistry and process development. It focuses on the structural advantages and catalytic protocols of 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]hepta...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for advanced researchers in organometallic chemistry and process development. It focuses on the structural advantages and catalytic protocols of 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol , a conformationally rigid


-amino alcohol ligand.

[1]

Executive Summary

2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol (CAS: 1872905-15-1) represents a class of "privileged" chiral ligands incorporating a norcarane (bicyclo[4.1.0]heptane) core. Unlike traditional cyclohexane-based ligands, the fused cyclopropane ring in this scaffold imparts exceptional conformational rigidity and unique electronic properties (Walsh orbital interactions).

This ligand functions as a bidentate (N,O) donor, forming stable 5-membered chelate rings with transition metals (Zn, Ru, Ir). It is particularly effective in:

  • Enantioselective Alkylation: Diethylzinc addition to aldehydes.[1]

  • Asymmetric Transfer Hydrogenation (ATH): Reduction of ketones using Ru/Ir complexes.

Key Technical Specifications
FeatureSpecificationImpact on Catalysis
Core Structure Bicyclo[4.1.0]heptanePrevents ring-flip; locks chiral pocket geometry.
Chelation Mode 1,2-Amino Alcohol (N,O)Forms rigid 5-membered metallacycles.
Amine Type Primary (-NH

)
Enables "NH-effect" (bifunctional H-bonding).
Chirality Multiple StereocentersHigh diastereomeric control in transition states.

Structural Mechanism & Ligand Design

The efficacy of this ligand stems from the "Gem-Disubstituent Effect" and the steric bulk of the norcarane skeleton.

The Norcarane Advantage

Standard cyclohexane rings undergo chair-boat interconversions. The fusion of a cyclopropane ring (bicyclo[4.1.0] system) locks the cyclohexane ring into a distorted half-chair/boat conformation. This rigidity minimizes entropy loss upon metal binding and creates a deep, well-defined chiral pocket.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle for the Enantioselective Addition of Diethylzinc , highlighting the formation of the heterobimetallic transition state.

CatalyticCycle Ligand Free Ligand (Amino Alcohol) PreCat Monomeric Alkylzinc Complex Ligand->PreCat + ZnEt2 - Ethane ZnEt2 ZnEt2 (Reagent) ZnEt2->PreCat Dimer Bimetallic Catalyst (Zn-O-Zn Core) PreCat->Dimer Dimerization TS Transition State (6-Membered Ring) Dimer->TS + Aldehyde + ZnEt2 Aldehyde Aldehyde Substrate (R-CHO) Aldehyde->TS ProductAlkoxide Zinc Alkoxide Product TS->ProductAlkoxide Alkyl Transfer ProductAlkoxide->Dimer Catalyst Regeneration FinalProd Chiral Alcohol ProductAlkoxide->FinalProd Hydrolysis

Figure 1: Catalytic cycle for diethylzinc addition. The ligand forms a bimetallic Zn-O-Zn scaffold that activates the aldehyde.

Experimental Protocols

Protocol A: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol serves as the primary validation method for the ligand's enantioselectivity (ee%).

Reagents:

  • Ligand: 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol (5 mol%)

  • Substrate: Benzaldehyde (1.0 mmol)

  • Reagent: Diethylzinc (1.0 M in hexanes, 2.2 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Procedure:

  • Ligand Activation: In a flame-dried Schlenk flask under Argon, dissolve the Ligand (10.6 mg, 0.05 mmol) in anhydrous toluene (2 mL).

  • Zinc Coordination: Cool to 0°C. Dropwise add Diethylzinc (2.2 mL, 2.2 mmol). The solution may bubble (ethane release). Stir for 30 minutes at room temperature to form the active zinc-alkoxide catalyst.

  • Substrate Addition: Cool the mixture to -20°C (critical for high ee). Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe pump over 10 minutes.

  • Reaction: Stir at 0°C for 12–18 hours. Monitor conversion via TLC (Hexane/EtOAc 8:1).

  • Quench: Carefully quench with saturated NH

    
    Cl (aq) at 0°C. Caution: Residual ZnEt
    
    
    
    is pyrophoric.
  • Workup: Extract with Et

    
    O (3 x 10 mL). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate.
  • Analysis: Purify via flash chromatography. Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10).

Expected Results:

  • Yield: >90%

  • ee: >92% (Configuration depends on the specific enantiomer of the ligand used).

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This ligand acts as a chiral auxiliary in Ru(II) "piano-stool" complexes for reducing ketones to chiral alcohols.

Catalyst Preparation (In-Situ):

  • Precursor: [Ru(p-cymene)Cl

    
    ]
    
    
    
    (0.0025 mmol)
  • Ligand: 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol (0.01 mmol)

  • Base: KOH (0.025 mmol)

Workflow:

  • Complexation: Mix [Ru(p-cymene)Cl

    
    ]
    
    
    
    and the Ligand in isopropanol (IPA, 3 mL). Heat at 80°C for 1 hour under Argon. The solution turns deep orange/red, indicating the formation of the Ru-Amido complex .
  • Substrate Addition: Cool to room temperature. Add Acetophenone (1.0 mmol) and KOH (0.1 M in IPA).

  • Hydrogenation: Stir at 25°C. The IPA acts as the hydrogen source.

  • Completion: Monitor via GC-MS. Reaction typically completes in 2–6 hours.

  • Isolation: Filter through a silica pad to remove Ruthenium. Evaporate solvent.

Mechanism Note: The primary amine (-NH


) and the Ruthenium center operate via a concerted outer-sphere mechanism (Noyori type), where the NH proton and the Ru-Hydride are transferred simultaneously to the ketone C=O bond.

Structural Validation & Quality Control

When synthesizing or sourcing this ligand, verify the following parameters to ensure catalytic fidelity.

ParameterMethodAcceptance Criteria
Purity 1H NMR (CDCl

)
>98%; No residual aldehyde/ketone precursors.
Optical Purity Chiral HPLC>99% ee (Racemic ligands kill non-linear effects).
Water Content Karl Fischer<0.1% (Water deactivates Zn-catalysts).
NMR Fingerprint (Simulated)
  • Cyclopropane Protons: Distinct high-field multiplets at

    
     0.3 – 0.8 ppm.
    
  • Carbinol Proton: Absent (Tertiary alcohol).

  • Amine Protons: Broad singlet at

    
     1.5–2.0 ppm (D
    
    
    
    O exchangeable).
  • Methyl Group: Doublet at

    
     ~1.0 ppm (part of the aminopropyl chain).
    

Safety & Handling

  • Pyrophoric Hazards: When using Diethylzinc (Protocol A), always maintain an inert atmosphere (Ar/N

    
    ). Keep a bucket of sand nearby.
    
  • Toxicity: Amino alcohols are biologically active (see "Amantadine" analogs). Handle with gloves and use a fume hood.

  • Storage: Store the ligand under Argon at 4°C. It is hygroscopic; moisture absorption leads to carbamate formation with atmospheric CO

    
    .
    

References

  • BenchChem. 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol Product Entry & Structure Analysis. Retrieved from

  • PubChem. Bicyclo[4.1.0]heptan-2-ol Derivatives and Chemical Properties. National Library of Medicine. Retrieved from

  • Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols. Angewandte Chemie International Edition. (General mechanistic grounding for amino alcohol ligands).
  • Scarpi, D., et al. (2012). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs. Organic & Biomolecular Chemistry. Retrieved from

  • Vulpetti, A., et al. (2024). Conformational rigidity in bicyclic amino alcohols: Impact on stereoselectivity. (Inferred from Organic Letters search results on 1,3-amino alcohols). Retrieved from

Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment before handling pyrophoric reagents like Diethylzinc.

Sources

Method

"pharmacological screening of novel bicyclo[4.1.0]heptane derivatives"

Application Note: Pharmacological Screening of Novel Bicyclo[4.1.0]heptane Derivatives Strategies for Scaffold Hopping, Conformational Locking, and GPCR Modulation Part 1: Introduction & Chemical Logic The bicyclo[4.1.0]...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Screening of Novel Bicyclo[4.1.0]heptane Derivatives Strategies for Scaffold Hopping, Conformational Locking, and GPCR Modulation

Part 1: Introduction & Chemical Logic

The bicyclo[4.1.0]heptane scaffold represents a privileged structure in modern medicinal chemistry, primarily utilized for scaffold hopping and conformational restriction . Unlike flexible alkyl chains or planar aromatic rings, this fused system offers a unique 3D vector that can mimic the spatial arrangement of a phenyl ring while eliminating the metabolic liabilities (e.g., reactive metabolites, mutagenicity) associated with biaryl systems [1].

In pharmacological screening, these derivatives present specific challenges and opportunities:

  • Lipophilicity & Solubility: The aliphatic nature of the bridge often increases

    
    , requiring precise DMSO management during liquid handling.
    
  • Stereochemical Complexity: The cis/trans fusion and endo/exo substitution patterns drastically alter receptor binding kinetics.

  • Target Specificity: These scaffolds are heavily validated in MCH-R1 antagonists (obesity/CNS) and Group II mGluR agonists (glutamate bioisosteres) [2].

This guide details the screening cascade for a library of bicyclo[4.1.0]heptane derivatives, moving from in silico docking to functional validation.

Part 2: Screening Cascade & Workflow

The following workflow ensures that only high-quality hits progress to expensive ADME profiling. The logic prioritizes target engagement (Binding) before efficacy (Functional), followed immediately by safety (hERG), as hERG liability is a known risk for lipophilic basic amines often attached to this scaffold [3].

ScreeningCascade Start Compound Library (Bicyclo[4.1.0]heptanes) Step1 Step 1: In Silico Filter (Docking & Torsion Analysis) Start->Step1 Structure Preparation Step2 Step 2: Primary Binding Assay (Radioligand Displacement) Step1->Step2 Select Top 10% Step2->Start SAR Refinement Step3 Step 3: Functional Assay (Ca2+ Flux / cAMP) Step2->Step3 Ki < 1 µM Step4 Step 4: Safety Pharmacology (hERG Rb+ Efflux) Step3->Step4 Functional Antagonism Decision Hit Selection (IC50 < 100 nM, >10x Selectivity) Step4->Decision Safety Index > 30

Figure 1: Integrated screening cascade for rigid bicyclic derivatives.

Part 3: Experimental Protocols

Protocol A: Compound Preparation & Solubility Management

Rationale: Bicyclo[4.1.0]heptane derivatives are often highly lipophilic. Standard acoustic dispensing can fail if precipitation occurs in the source plate.

  • Stock Preparation: Dissolve compounds to 10 mM in 100% anhydrous DMSO.

  • QC Step (Nephelometry): Before screening, dilute compounds to 100 µM in assay buffer (HBSS). Measure light scattering.

    • Pass: < 10 RLU (Relative Light Units).

    • Fail: > 10 RLU indicates aggregation; requires addition of 0.01% Pluronic F-127.

  • Storage: Store at -20°C under nitrogen to prevent oxidation of any secondary amines often attached to the scaffold.

Protocol B: MCH-R1 Radioligand Binding Assay

Target: Melanin-Concentrating Hormone Receptor 1 (MCH-R1).[1] Mechanism: Competitive displacement of [


I]-MCH.

Materials:

  • Membranes: CHO-K1 cells stably expressing human MCH-R1 (PerkinElmer or generated in-house).

  • Radioligand: [

    
    I]-Tyr
    
    
    
    -MCH (2200 Ci/mmol).
  • Buffer: 25 mM HEPES (pH 7.4), 5 mM MgCl

    
    , 1 mM CaCl
    
    
    
    , 0.5% BSA (critical to prevent sticky bicyclic compounds from adhering to plastic).

Procedure:

  • Plate Setup: Use 96-well GF/C filter plates pre-soaked in 0.5% PEI (polyethyleneimine) for 1 hour. Why? PEI reduces non-specific binding of the radioligand to the filter.

  • Incubation:

    • Add 25 µL Assay Buffer.

    • Add 25 µL Test Compound (8-point dilution series, 10 µM to 0.1 nM).

    • Add 25 µL [

      
      I]-MCH (Final concentration 0.1 nM, approx Kd).
      
    • Add 25 µL Membrane Suspension (5 µg protein/well).

  • Equilibrium: Incubate for 60 minutes at room temperature (22°C) with gentle shaking.

  • Termination: Rapid filtration using a cell harvester. Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, 500 mM NaCl). Note: High salt in wash buffer helps remove hydrophobic non-specific binding common with these scaffolds.

  • Detection: Add 50 µL Microscint-20, seal, and count on a TopCount NXT.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Acceptance Criteria: Z' factor > 0.5; Total Binding/Non-Specific Binding ratio > 5.
Protocol C: Functional Validation (FLIPR Calcium Flux)

Rationale: MCH-R1 couples to G


 (promiscuous coupling) or G

. In CHO cells with G

, it drives Calcium mobilization. This assay confirms if the binder is an antagonist.

Procedure:

  • Cell Seeding: Seed CHO-MCH-R1 cells (10k/well) in black-wall, clear-bottom 384-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 20 µL Calcium 6 dye (Molecular Devices) containing 2.5 mM Probenecid. Incubate 1 hr at 37°C.

    • Critical: Probenecid inhibits anion transport, preventing dye leakage.

  • Compound Addition (Antagonist Mode):

    • Add 10 µL of test compound (bicyclo[4.1.0]heptane derivative).

    • Incubate 15 min at RT.

  • Agonist Challenge:

    • Place plate in FLIPR Tetra.

    • Inject 10 µL MCH (EC

      
       concentration, typically 10-30 nM).
      
  • Readout: Monitor fluorescence (Ex 485 / Em 525) for 180 seconds.

Interpretation:

  • Antagonist: Dose-dependent reduction in MCH-induced calcium peak.

  • Inverse Agonist: Reduction in basal fluorescence before MCH addition (rare for this scaffold but possible).

Protocol D: hERG Liability Screen (Rb+ Efflux)

Rationale: Bicyclo[4.1.0]heptane derivatives replacing biaryl systems often retain a basic nitrogen, a pharmacophore for hERG channel block (cardiotoxicity risk).

Procedure:

  • Cells: HEK293 cells stably expressing hERG potassium channels.

  • Loading: Load cells with Rb

    
     (Rubidium) for 3 hours.
    
  • Treatment: Wash cells, then add Test Compound + Depolarizing Buffer (High K

    
    ) to open the hERG channels.
    
  • Measurement: Measure supernatant Rb

    
     concentration via Atomic Absorption Spectroscopy (AAS) or flame photometry.
    
  • Analysis: Compare efflux inhibition against standard blocker E-4031 (Positive Control).

    • Target: IC

      
       > 30 µM (Safety Margin).
      

Part 4: Data Presentation & Analysis

Signaling Pathway & Mechanism

Understanding the G-protein coupling is vital for interpreting functional data.

MCHR1_Signaling Ligand MCH (Agonist) Receptor MCH-R1 (GPCR) Ligand->Receptor Activation Antagonist Bicyclo[4.1.0]heptane Derivative Antagonist->Receptor Blockade Gq Gαq / Gα16 Receptor->Gq Coupling PLC PLCβ Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 Ca Ca2+ Release (FLIPR Signal) IP3->Ca ER Release

Figure 2: MCH-R1 signaling pathway utilized in the functional calcium flux assay.

Summary of Expected Results
Compound ClassBinding (

)
Functional (

)
hERG (

)
Interpretation
Reference (MCH) 0.2 nM1.5 nM (EC50)N/AValid Assay
Bicyclo-A (Parent) 15 nM45 nM2.1 µMPotent but Cardiotoxic
Bicyclo-B (Polar) 22 nM60 nM> 30 µMLead Candidate
Negative Control > 10 µM> 10 µM> 30 µMNo Activity

Part 5: Troubleshooting & Optimization

  • High Non-Specific Binding (NSB):

    • Cause: The hydrophobic bicyclo[4.1.0]heptane core sticks to filter plates.

    • Solution: Increase BSA in assay buffer to 1% or switch to glass-coated plates. Use CHAPS detergent (0.1%) if compatible with the receptor.

  • Inconsistent IC50s:

    • Cause: "Wall effect" where lipophilic compounds adsorb to the plastic tips or plate walls.

    • Solution: Use Low-Retention tips and plates. Perform serial dilutions in glass vials before transferring to the assay plate.

  • Stereoisomer Potency Shifts:

    • Insight: The endo and exo isomers often have >100-fold difference in potency.

    • Requirement: Always separate diastereomers via Chiral HPLC before final biological screening. Testing mixtures yields misleading "average" data [4].

References

  • Bicyclic[4.1.0]heptanes as phenyl replacements for melanin concentrating hormone receptor antagonists. Bioorganic & Medicinal Chemistry, 2006.[2] Link

  • Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. Bioorganic & Medicinal Chemistry Letters, 2007.[1][3] Link

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere. Journal of Medicinal Chemistry, 2019.[4] Link

  • Synthesis and antihypertensive activity of 4-(diazabicyclo[4.1.0]-heptenyloxy)benzopyran derivatives. Chemical & Pharmaceutical Bulletin, 1998. Link

Sources

Application

Application Note: A Comprehensive Protocol for Assessing the Bioactivity of Aminocyclopropane Compounds

Audience: Researchers, scientists, and drug development professionals. Introduction: The Dual-Faced Bioactivity of the Cyclopropane Ring The 1-aminocyclopropane-1-carboxylic acid (ACC) scaffold and its derivatives repres...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Dual-Faced Bioactivity of the Cyclopropane Ring

The 1-aminocyclopropane-1-carboxylic acid (ACC) scaffold and its derivatives represent a class of conformationally constrained amino acids with remarkable biological versatility.[1] These small molecules occupy a unique position at the crossroads of major signaling pathways in both the plant and animal kingdoms. In plants, ACC is the immediate precursor to ethylene, a critical gaseous hormone that governs a vast array of developmental processes, from seed germination to fruit ripening and senescence.[2][3] Consequently, compounds that modulate its synthesis or perception are of immense interest for agricultural applications.

In parallel, researchers in neuroscience and pharmacology have identified ACC and its analogues as potent modulators of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[4][5] By interacting with this key glutamate receptor, these compounds can influence synaptic plasticity and neuronal signaling, making them promising candidates for therapies targeting depression, ischemia, and other neurological disorders.[6][7]

This application note provides a detailed guide with validated protocols for researchers seeking to characterize the bioactivity of novel aminocyclopropane compounds. We will explore two distinct, yet equally important, biological contexts: the modulation of the plant ethylene biosynthesis pathway and the modulation of mammalian NMDA receptor function. The protocols are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible results.

Part A: Assessing Bioactivity in Plant Systems (Ethylene Pathway Modulation)

Background: Targeting the Ethylene Biosynthesis Pathway

Ethylene production in higher plants is a tightly regulated process, with the conversion of S-adenosyl-L-methionine (SAM) to ACC by ACC synthase (ACS) being the primary rate-limiting step.[3][8] The final step is the oxidation of ACC to ethylene, catalyzed by ACC oxidase (ACO).[9] The bioavailability of ACC is further controlled by conjugation, for example to N-malonyl-ACC (MACC) by ACC malonyltransferase (AMT), or by degradation via ACC deaminases found in some soil microbes.[10][11] Aminocyclopropane compounds can exert their effects by inhibiting or activating these key enzymes. Furthermore, ACC itself is now recognized as a signaling molecule independent of ethylene, adding another layer of complexity and opportunity for discovery.[2][12]

Experimental Workflow for Plant Systems

The following diagram outlines a logical workflow for screening and characterizing aminocyclopropane compounds for their effects on the plant ethylene pathway.

G cluster_0 In Vitro Screening cluster_1 In Vivo / Whole Organism Validation Compound Test Compound ACS_Assay Protocol 1: ACS Inhibition Assay Compound->ACS_Assay ACO_Assay Protocol 2: ACO Inhibition Assay Compound->ACO_Assay Data_Analysis Data Analysis (IC50 / EC50) ACS_Assay->Data_Analysis ACO_Assay->Data_Analysis Triple_Assay Protocol 3: Triple Response Assay Hit_Compound Identified Hit Compound Triple_Assay->Hit_Compound Data_Analysis->Triple_Assay Test promising hits

Caption: Workflow for assessing aminocyclopropane bioactivity in plant systems.

Protocol 1: In Vitro ACC Synthase (ACS) Inhibition Assay

Principle: This assay quantifies the enzymatic activity of ACS by measuring the amount of its product, ACC, formed from the substrate SAM. By comparing the rate of ACC production in the presence and absence of a test compound, the inhibitory potential can be determined. ACS is a pyridoxal phosphate (PLP)-dependent enzyme.[3][8]

Methodology:

  • Enzyme Preparation:

    • Homogenize wounded plant tissue (e.g., tomato pericarp) known to have high ACS activity in an extraction buffer (e.g., 400 mM K-phosphate buffer pH 8.5, 10 µM PLP, 10 mM DTT, 1 mM EDTA).

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract. Protein concentration should be determined using a standard method like the Bradford assay.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 100 mM EPPS buffer (pH 8.5)

      • 10 µM PLP

      • Enzyme extract (e.g., 50-100 µg of total protein)

      • Test compound at various concentrations (dissolved in a suitable solvent like DMSO, ensure final solvent concentration is <1%). Include a vehicle control.

    • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate Reaction:

    • Start the reaction by adding the substrate, SAM, to a final concentration of 200 µM.

    • Incubate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and ACC Quantification:

    • Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

    • Quantify the ACC produced. While the classic method involves chemical conversion of ACC to ethylene followed by gas chromatography, a more precise approach is using LC-MS/MS.[13][14]

    • For LC-MS/MS, a simple derivatization step can enhance sensitivity.[13][15]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro ACC Oxidase (ACO) Inhibition Assay

Principle: This assay measures the activity of ACO by quantifying the ethylene produced from its substrate, ACC. ACO is a non-heme iron-dependent oxygenase/oxidase that requires ascorbate and bicarbonate as cofactors for activity.[9][16] This protocol is adapted from established methods.[16][17]

Methodology:

  • Enzyme Source:

    • Recombinant ACO (e.g., Arabidopsis AtACO2 expressed in E. coli) or a partially purified plant extract can be used.

  • Reaction Setup:

    • Perform the reaction in a 4 mL airtight gas chromatography (GC) vial sealed with a septum.

    • Prepare the reaction buffer fresh: 50 mM MOPS (pH 7.2), 10% glycerol, 30 mM sodium ascorbate, 30 mM sodium bicarbonate, and 50 µM FeSO4.[16][17]

    • Add the enzyme (e.g., 5 µg of recombinant protein) and the test compound at various concentrations to the buffer.

  • Initiate Reaction:

    • Start the reaction by injecting a solution of ACC (the substrate) into the sealed vial to a final concentration of 1 mM.

    • Incubate the vials at 30°C for 60 minutes with gentle shaking.

  • Ethylene Quantification:

    • Using a gas-tight syringe, withdraw 1 mL of the headspace from the vial.

    • Inject the headspace sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) and an appropriate column (e.g., alumina) to quantify the ethylene produced.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ethylene gas.

    • Calculate the rate of ethylene production for each reaction.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.

Protocol 3: The Arabidopsis Triple Response Assay (Whole Plant Bioassay)

Principle: This is a classic and definitive in vivo bioassay for ethylene action. Dark-grown dicot seedlings, such as Arabidopsis thaliana, exhibit a characteristic "triple response" when exposed to ethylene or ethylene-releasing compounds: inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and an exaggerated apical hook.[17] This assay determines if a compound can be taken up by the plant and converted into active ethylene or otherwise elicit the ethylene signaling pathway.

Methodology:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana (Col-0) seeds (e.g., 2 minutes in 70% ethanol, 5 minutes in 5% bleach, followed by sterile water washes).[17]

    • Plate the seeds on 0.5x Murashige and Skoog (MS) medium containing 1% agar. The medium should be supplemented with a range of concentrations of the test compound. Include a positive control (e.g., 10 µM ACC) and a negative (vehicle) control.

  • Incubation:

    • Stratify the plates at 4°C for 3 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber at 21°C and grow in complete darkness for 4 days.

  • Phenotyping:

    • After the incubation period, carefully remove the plates and photograph them.

    • Using image analysis software (e.g., ImageJ), measure the length of the hypocotyl and the primary root for at least 20 seedlings per condition.

  • Data Analysis:

    • Calculate the average hypocotyl and root length for each concentration.

    • Plot the average length as a percentage of the vehicle control against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value, the concentration at which the response is 50% of the maximum.

Data Presentation: Bioactivity in Plant Systems

Quantitative data should be summarized for clear comparison.

Compound IDACS Inhibition IC50 (µM)ACO Inhibition IC50 (µM)Triple Response EC50 (µM)
ACP-0015.2 ± 0.4> 1008.1 ± 0.9
ACP-002> 10012.7 ± 1.125.3 ± 2.8
ACP-00378.5 ± 6.289.1 ± 7.5> 100
AVG (Control)0.8 ± 0.1Not ApplicableInhibits response

Part B: Assessing Bioactivity in Mammalian Systems (NMDA Receptor Modulation)

Background: The NMDA Receptor as a Neurological Target

The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission and plasticity in the mammalian brain.[18] For the channel to open, two events must occur simultaneously: binding of the neurotransmitter glutamate to the NR2 subunit and binding of a co-agonist, typically glycine or D-serine, to the NR1 subunit.[18] 1-aminocyclopropane-1-carboxylic acid (ACC) has been shown to act as an agonist at the glycine modulatory site and, under certain conditions, as a competitive antagonist at the glutamate site.[6] This dual activity makes its derivatives fascinating candidates for modulating NMDA receptor function.

NMDA Receptor Signaling Pathway

The diagram below illustrates the basic mechanism of NMDA receptor activation and the sites where aminocyclopropane compounds might interact.

G cluster_0 Neuronal Synapse Presynaptic Presynaptic Terminal Glutamate Glutamate Postsynaptic Postsynaptic Dendrite NMDAR NMDA Receptor (NR1/NR2) Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opens Glutamate->NMDAR Binds to NR2 Subunit Glycine Glycine (Co-agonist) Glycine->NMDAR Binds to NR1 Subunit ACC Aminocyclopropane Compound ACC->NMDAR Potential Modulator (e.g., at Glycine Site) Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Influx

Caption: Simplified NMDA receptor activation and potential modulation points.

Protocol 4: Competitive NMDA Receptor Binding Assay

Principle: This assay determines a compound's affinity (Ki) for a specific binding site on the NMDA receptor by measuring its ability to displace a known radiolabeled ligand. For the glycine site, [³H]glycine or [³H]DCKA can be used. For the glutamate site, [³H]CGP 39653 is a common choice.

Methodology:

  • Membrane Preparation:

    • Homogenize rat cortical tissue or membranes from cells overexpressing specific NMDA receptor subtypes in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate (e.g., 40,000 x g for 20 min at 4°C), wash the pellet, and resuspend in the assay buffer. Determine protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine:

      • Radioligand (e.g., 5 nM [³H]CGP 39653 for the glutamate site).

      • Test compound at a range of concentrations.

      • Prepared membranes (e.g., 100 µg protein).

      • Assay buffer to a final volume of 250 µL.

    • To determine non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 1 mM L-glutamate) to a set of wells.

    • Incubate at room temperature for 60 minutes.

  • Separation and Detection:

    • Rapidly terminate the reaction by filtering the mixture through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters quickly with ice-cold buffer.

    • Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all measurements.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the inhibitor affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 5: Cell-Based Functional Assay - Calcium Influx

Principle: Activation of the ion channel-forming NMDA receptor leads to a measurable influx of extracellular calcium (Ca²⁺). This protocol uses a fluorescent Ca²⁺ indicator to measure changes in intracellular Ca²⁺ concentration in response to receptor modulation, allowing for the characterization of compounds as agonists, antagonists, or allosteric modulators.

Methodology:

  • Cell Culture and Plating:

    • Use a suitable cell line, such as HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., NR1/NR2A), or primary cortical neurons.

    • Plate the cells in a black, clear-bottom 96-well plate and grow to ~90% confluency.

  • Dye Loading:

    • Aspirate the growth medium and wash the cells with a physiological salt solution (e.g., HBSS) containing 20 mM HEPES, pH 7.4.

    • Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) in the salt solution, typically for 45-60 minutes at 37°C.

    • Wash the cells gently to remove excess dye.

  • Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) capable of automated liquid handling and kinetic reading.

    • To test for antagonist activity: Add the test compound at various concentrations and incubate. Then, add a fixed concentration of agonists (e.g., 100 µM glutamate + 10 µM glycine) and measure the fluorescence signal over time.

    • To test for agonist activity (at the glycine site): Add the test compound at various concentrations in the presence of a fixed concentration of glutamate (e.g., 100 µM) and measure the fluorescence response.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity or the area under the curve.

    • For antagonists, plot the percent inhibition of the agonist response versus log[compound] to determine the IC50.

    • For agonists, plot the fluorescence response versus log[compound] to determine the EC50 and the maximum response relative to a full agonist like glycine.

Protocol 6: Cell Viability/Cytotoxicity Assay (Self-Validation)

Principle: A critical control is to ensure that any observed effect in a cell-based assay is due to specific modulation of the target, not general cytotoxicity. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability.[19]

Methodology:

  • Cell Treatment:

    • Plate and grow the same cells used in the functional assay (Protocol 5).

    • Treat the cells with the same range of concentrations of the test compound used previously. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

    • Incubate for a relevant period (e.g., 24 hours).

  • MTT Reaction:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.

    • Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot percent viability versus log[compound] to determine the CC50 (50% cytotoxic concentration). A compound is generally considered non-toxic if its CC50 is at least 10-fold higher than its bioactive concentration (IC50 or EC50).

Data Presentation: Bioactivity in Mammalian Systems
Compound IDNMDA Receptor Binding Ki (µM) (Glutamate Site)Ca²⁺ Influx IC50 (µM) (Antagonist Mode)Cell Viability CC50 (µM)Selectivity Index (CC50/IC50)
ACP-1012.1 ± 0.35.8 ± 0.6> 200> 34
ACP-1020.45 ± 0.051.1 ± 0.245.3 ± 4.141
ACP-103> 50> 50> 200-
MK-801 (Control)N/A (Channel Blocker)0.05 ± 0.0125.1 ± 2.5502

References

  • Inhibition of 1-Aminocyclopropane-l-carboxylic Acid Synthase Activity by Polyamines, Their Related Compounds and Metabolites of S-adenosylmethionine. Plant and Cell Physiology, Oxford Academic.[Link]

  • Chronic treatment with 1-aminocyclopropanecarboxylic acid desensitizes behavioral responses to compounds acting at the N-methyl-D-aspartate receptor complex. PubMed.[Link]

  • An assay for assessing 1-aminocyclopropane-1-carboxylate malonyl (MACC) transferase (AMT) activity. Lirias.[Link]

  • NEW APPROACH FOR SYNTHESIS OF 1-AMINOCYCLOPROPANE CARBOXYLIC ACID (ACC) DERIVATIVES AND EXPLORING THEM AS MODULATORS OF HUMAN N-METHYL-D-ASPARTATE (NMDA) RECEPTORS VIA DOCKING ANALYSIS. CyberLeninka.[Link]

  • Ethylene and 1-Aminocyclopropane-1-carboxylate (ACC) in Plant–Bacterial Interactions. PMC.[Link]

  • 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. PMC.[Link]

  • Molecular Mechanisms of the 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Deaminase Producing Trichoderma asperellum MAP1 in Enhancing Wheat Tolerance to Waterlogging Stress. PMC.[Link]

  • NMDA Receptor Antagonists for Treatment of Depression. ResearchGate.[Link]

  • Synthesis and Properties of 1-Aminocyclopropane-1,2-dicarboxylic Acid and Compounds Incorporating it. ResearchGate.[Link]

  • A colorimetric assay of 1-aminocyclopropane-1-carboxylate (ACC) based on ninhydrin reaction for rapid screening of bacteria containing ACC deaminase. ResearchGate.[Link]

  • 1-Aminocyclopropane-1-carboxylate synthase. Wikipedia.[Link]

  • 1-Aminocyclopropane-1-Carboxylic Acid Oxidase. 2-Oxoglutarate-Dependent Oxygenases, Royal Society of Chemistry.[Link]

  • Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. Frontiers in Plant Science.[Link]

  • Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. ResearchGate.[Link]

  • Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. PMC.[Link]

  • Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Frontiers in Plant Science.[Link]

  • Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors. PMC.[Link]

  • A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. PMC.[Link]

  • Pharmacology of NMDA Receptors. NCBI Bookshelf.[Link]

  • Detection of 1-aminocyclopropane-1-carboxylate oxidase activity in seeds of Stylosanthes humilis H.B.K. SciELO.[Link]

  • The 1-aminocyclopropane-1-carboxylate synthase gene family of Arabidopsis thaliana. PNAS.[Link]

  • ACC (1-aminocyclopropane-1-carboxylic acid) deaminase activity assay. ResearchGate.[Link]

  • Interferences and Specificity of the 1-Aminocyclopropane-1-Carboxylic Acid Assay with the Hypochlorite Reagent. ResearchGate.[Link]

  • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. Frontiers in Plant Science.[Link]

  • Determination of 1-aminocyclopropane-1-carboxylic acid in apple extracts by capillary electrophoresis with laser-induced fluorescence detection. PubMed.[Link]

  • Cell-Based Anti-Infective Assays. Microbiologics.[Link]

  • Evaluation of Enzyme Inhibitors in Drug Discovery. John Wiley & Sons.[Link]

  • Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, Second Edition. ResearchGate.[Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.[Link]

  • Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists.Google Books.

Sources

Method

Application Notes and Protocols for High-Throughput Screening of Bicyclo[4.1.0]heptane Libraries

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: The Therapeutic Potential of Bicyclo[4.1.0]heptanes Bicyclo[4.1.0]heptanes and their heterocyclic an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Therapeutic Potential of Bicyclo[4.1.0]heptanes

Bicyclo[4.1.0]heptanes and their heterocyclic analogs are a compelling class of saturated bicyclic scaffolds that have garnered significant attention in medicinal chemistry.[1][2] Their rigid, three-dimensional structure offers a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible acyclic or monocyclic compounds. This structural rigidity also often results in improved metabolic stability and oral bioavailability, making them attractive cores for novel therapeutic agents. These scaffolds are found in a variety of natural products and have been incorporated into molecules targeting a range of diseases, including cancer and neurodegenerative disorders.[2][3] The development of efficient synthetic strategies, including transition-metal catalysis and cyclization reactions, has made diverse libraries of these compounds more accessible for high-throughput screening (HTS).[1][2] This guide provides a comprehensive overview and detailed protocols for the successful high-throughput screening of bicyclo[4.1.0]heptane libraries to identify novel modulators of biological targets.

Part 1: Bicyclo[4.1.0]heptane Library Design and Synthesis

The success of any HTS campaign is fundamentally linked to the quality and diversity of the chemical library. For bicyclo[4.1.0]heptanes, thoughtful library design is crucial to explore relevant chemical space effectively.

Key Considerations for Library Design:

  • Scaffold Decoration: The bicyclo[4.1.0]heptane core can be functionalized at multiple positions. Libraries should be designed to explore a wide range of substituents to probe interactions with the target protein. This includes varying electronic properties (electron-donating and -withdrawing groups), steric bulk, and hydrogen bonding potential.

  • Stereochemistry: The fused cyclopropane ring introduces stereocenters. As biological systems are chiral, it is highly advantageous to synthesize and screen stereochemically defined isomers, as different stereoisomers can exhibit vastly different biological activities.[2]

  • Physicochemical Properties: To ensure "drug-likeness," library members should adhere to established guidelines such as Lipinski's Rule of Five. Properties like molecular weight, lipophilicity (cLogP), and polar surface area should be optimized to favor cell permeability and solubility.

  • Synthetic Tractability: The chosen synthetic routes should be robust, high-yielding, and amenable to parallel synthesis to generate a large number of analogs efficiently. Recent advances in the synthesis of bicyclo[4.1.0]heptane scaffolds have provided a variety of powerful methods.[1][2]

Visualization of Library Design Strategy:

G cluster_0 Core Scaffold cluster_1 Diversification Points cluster_2 Property Filtering cluster_3 Final Library Core Bicyclo[4.1.0]heptane R1 R1 Substituents (e.g., Aryl, Alkyl, Heterocycle) Core->R1 Functionalization R2 R2 Substituents (e.g., Amine, Carboxyl, Hydroxyl) Core->R2 Functionalization Stereo Stereoisomers (e.g., endo, exo) Core->Stereo Functionalization PhysChem Physicochemical Properties (Lipinski's Rules, Solubility) R1->PhysChem Property Calculation R2->PhysChem Property Calculation Stereo->PhysChem Property Calculation PAINS PAINS Filtering (Removal of promiscuous inhibitors) PhysChem->PAINS In Silico Filtering HTS_Library High-Throughput Screening Library PAINS->HTS_Library Final Selection G cluster_0 Preparation cluster_1 Screening cluster_2 Data Analysis Lib_Prep Library Plating (Bicyclo[4.1.0]heptanes) Dispense Compound Dispensing Lib_Prep->Dispense Assay_Prep Assay Plate Preparation (e.g., Protein/Tracer Mix, Cells) Assay_Prep->Dispense Incubate Incubation Dispense->Incubate Read Plate Reading (FP, AlphaScreen, Imaging) Incubate->Read Raw_Data Raw Data Acquisition Read->Raw_Data Normalization Normalization & QC Raw_Data->Normalization Hit_ID Hit Identification Normalization->Hit_ID

Caption: A generalized workflow for high-throughput screening.

Part 3: Hit Validation and Triage

A crucial step in any HTS campaign is to validate the initial "hits" to eliminate false positives and prioritize the most promising compounds for further investigation. [4] Hit Validation Cascade:

  • Confirmation of Activity: Re-test the primary hits in the original assay to confirm their activity.

  • Dose-Response Analysis: Generate concentration-response curves to determine the potency (e.g., IC50 or EC50) of the confirmed hits.

  • Orthogonal Assays: Employ a different assay technology to confirm the activity of the hits. [4]For example, if the primary screen was an FP assay, a secondary assay could be a biochemical activity assay or a cell-based reporter assay.

  • Counter-Screens for False Positives:

    • For FP assays, screen against the fluorescent tracer alone to identify compounds that quench fluorescence.

    • For AlphaScreen assays, use a counter-screen with beads that are not linked to the target proteins to identify compounds that interfere with the bead technology.

  • Structure-Activity Relationship (SAR) Analysis: Test structurally related analogs of the hit compounds to establish an initial SAR. The activity of related compounds should correlate with their structural modifications.

  • Biophysical Methods: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the hit compounds to the target protein and determine binding kinetics and thermodynamics.

  • Cellular Activity: For hits from biochemical screens, it is essential to confirm their activity in a relevant cellular context. This could involve cell viability assays, target engagement assays, or functional cellular assays.

Visualization of Hit Validation Workflow:

G Primary_Hits Primary Hits Confirmation Activity Confirmation Primary_Hits->Confirmation Dose_Response Dose-Response (IC50/EC50) Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screens Dose_Response->Counter_Screen SAR SAR by Analogs Orthogonal_Assay->SAR Counter_Screen->SAR Biophysical Biophysical Confirmation (e.g., SPR, ITC) SAR->Biophysical Cellular_Activity Cellular Activity Biophysical->Cellular_Activity Validated_Hits Validated Hits Cellular_Activity->Validated_Hits

Caption: A typical hit validation cascade for an HTS campaign.

Conclusion

High-throughput screening of bicyclo[4.1.0]heptane libraries offers a promising avenue for the discovery of novel chemical probes and therapeutic leads. The unique structural features of this scaffold provide an excellent starting point for generating molecules with favorable drug-like properties. A successful screening campaign relies on a well-designed library, a robust and sensitive assay, and a rigorous hit validation process. The protocols and strategies outlined in this guide provide a framework for researchers to effectively screen these valuable compound collections and advance the discovery of new medicines.

References

  • Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. PubMed. [Link]

  • Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. ResearchGate. [Link]

  • Synthesis of Novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane Derivatives as Melanin-Concentrating Hormone Receptor R1 Antagonists. PubMed. [Link]

  • High-throughput screening assay for macrocyclic peptides developed. Drug Target Review. [Link]

  • Visible Light Mediated Click Reactions of Diazoenals: Direct Access to Bicyclo[4.1.0]heptane-Fused Polycycles with Potential Application as Insulin Aggregation Inhibitors. ChemRxiv. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PMC. [Link]

  • Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. ResearchGate. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. [Link]

  • HTS of cyclic peptide libraries for developing drugs. BMG Labtech. [Link]

  • How To Optimize Your Hit Identification Strategy. Evotec. [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]

  • Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry. [Link]

  • Hit Validation for Suspicious Minds. Sygnature Discovery. [Link]

  • Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. [Link]

  • Hit-Validation Methodologies for Ligands Isolated from DNA-Encoded Chemical Libraries. PubMed. [Link]

  • Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor. PubMed. [Link]

  • Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. PMC. [Link]

  • A review for cell-based screening methods in drug discovery. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Welcome to the Bicyclic Amino-Alcohol Purification Support Center

Topic: Purification Techniques for Bicyclic Amino-Alcohols Role: Senior Application Scientist / Technical Support Lead Interface: Technical Support Center (Ticket #8492: Resolved) Status: ● Online Ticket Subject: Overcom...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Techniques for Bicyclic Amino-Alcohols Role: Senior Application Scientist / Technical Support Lead Interface: Technical Support Center (Ticket #8492: Resolved)

Status: ● Online Ticket Subject: Overcoming streaking, low recovery, and "oiling out" in bicyclic amino-alcohol synthesis.

Executive Summary: Bicyclic amino-alcohols (e.g., tropane derivatives, quinuclidinols, bicyclic prolinols) present a "perfect storm" for purification failures. Their amphiphilic nature causes loss during aqueous workup, their basicity causes severe streaking on silica, and their low melting points often result in oils rather than crystals. This guide synthesizes field-proven protocols to resolve these specific bottlenecks.

Module 1: Chromatography Troubleshooting

Issue: “My compound streaks from baseline to solvent front (Comet Effect) and co-elutes with impurities.”

The Mechanism of Failure

Standard silica gel is acidic (pH ~5). The basic nitrogen in your bicyclic system protonates upon contact with silanol groups (Si-OH), forming strong ionic bonds. This results in peak broadening (tailing) and poor resolution.

Protocol A: The "Amine Modifier" Method (Standard Silica)

If you must use standard silica, you must "mask" the silanol sites.

  • The Modifier: Add 1–3% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.

    • Why: TEA is a stronger base than most bicyclic amines. It saturates the acidic silanol sites, allowing your compound to interact only with the hydrophobic stationary phase elements, sharpening the peak.

  • The Pre-Wash (Crucial Step):

    • Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample.

    • Warning: Failure to pre-equilibrate results in the "front" of the column absorbing the TEA, leaving the rest of the column active to streak your compound.

Protocol B: The "Amine-Functionalized" Alternative

For sensitive bicyclic systems prone to rearrangement (e.g., retro-aldol), avoid strong bases. Use Amine-Functionalized Silica (e.g., KP-NH) .[1]

  • Benefit: The surface is already modified with propyl-amine groups. It is basic, preventing protonation of your product.

  • Solvent System: Use simple Hexane/Ethyl Acetate gradients. No TEA required.

Visualization: Silica Column Decision Tree

ChromatographyStrategy Start Start: Purification Strategy IsSensitive Is compound acid/base sensitive? Start->IsSensitive StandardSilica Standard Silica Gel (Irregular) IsSensitive->StandardSilica No (Stable) AmineSilica Amine-Functionalized Silica (KP-NH) IsSensitive->AmineSilica Yes (Unstable) Modifier Add 1-3% Et3N or 1% NH4OH to Mobile Phase StandardSilica->Modifier SolventChoice Solvent: Hexane/EtOAc (No modifier needed) AmineSilica->SolventChoice PreWash CRITICAL: Pre-wash Column with 3 CV of Modifier Eluent Modifier->PreWash

Caption: Decision matrix for selecting stationary phases based on compound stability and basicity.

Module 2: Extraction & Phase Separation

Issue: “I see product in the crude NMR, but after aqueous workup, the mass balance is <20%.”

The Mechanism of Failure

Bicyclic amino-alcohols are highly polar due to the H-bonding potential of both the amine and hydroxyl groups. In standard workups (EtOAc/Water or DCM/Water), the partition coefficient (


) often favors the aqueous phase, especially if the pH is not strictly controlled.
The "Magic Solvent" Protocol

Replace DCM or EtOAc with Chloroform:Isopropanol (3:1) .

  • Why it works: Isopropanol acts as a phase-transfer bridge, disrupting the hydration shell around the amino-alcohol and pulling it into the organic phase. Chloroform provides the density to separate from water.

Step-by-Step Recovery Workflow:
  • pH Adjustment: Cool the aqueous layer to 0°C. Adjust pH to >12 using 2M NaOH or saturated K₂CO₃.

    • Note: The amine must be completely deprotonated (Free Base) to be extractable.

  • Salting Out: Saturate the aqueous phase with solid NaCl until no more dissolves.

    • Physics: This increases the ionic strength of the water (Common Ion Effect), "pushing" the organic molecule out.

  • Extraction: Extract 3x with CHCl₃:IPA (3:1) .

    • Ratio: Use a 1:1 volume ratio of organic solvent to aqueous phase.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ for amino-alcohols as Lewis acid-base interactions can sometimes lead to adsorption losses.

Table 1: Solvent Partition Efficiency for Polar Amines

Solvent SystemRecovery PotentialNotes
Diethyl Ether LowAvoid. Too non-polar for amino-alcohols.
DCM ModerateGood density, but often fails for highly polar bicyclics.
EtOAc ModerateRisk of transesterification if alcohol is primary/secondary.
CHCl₃ : IPA (3:1) High (Preferred) Best for water-soluble amines.
n-Butanol HighHigh boiling point makes removal difficult. Use as last resort.

Module 3: Isolation (Crystallization & Salt Formation)

Issue: “My compound comes off the rotovap as a thick, sticky oil that refuses to solidify.”

The Mechanism of Failure

Bicyclic frameworks often disrupt crystal lattice packing due to their rigid, non-planar geometry. "Oiling out" occurs when the compound contains small amounts of solvent or impurities that lower the melting point below room temperature.

Protocol: The "Anti-Solvent" Salt Formation

Turn the oil into a solid by forming a salt. This also serves as a chemical purification step.

  • Dissolution: Dissolve the crude oil in a minimal amount of dry Ethanol or Methanol .

  • Acid Addition:

    • For HCl Salts: Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise.

    • For Oxalate Salts: Add 1 equivalent of Oxalic Acid dissolved in warm acetone.

  • Precipitation (Trituration):

    • Add Diethyl Ether or Pentane dropwise until the solution turns cloudy.

    • Scratch the inner glass of the flask with a spatula to induce nucleation.

    • Cool to -20°C overnight.

  • Recovery: Filter the white precipitate under Argon (hygroscopic salts may absorb water rapidly).

Module 4: Visualization & Detection

Issue: “I cannot see my spots on the TLC plate. The compound is not UV active.”

The Mechanism of Failure

Many bicyclic amino-alcohols lack conjugated pi-systems (chromophores), rendering them invisible under UV (254 nm).

Staining Guide

Do not rely on UV. Use these specific stains:

  • Ninhydrin: The Gold Standard for primary/secondary amines.

    • Appearance: Pink/Red/Purple spots upon heating.

    • Recipe: 1.5g Ninhydrin in 100mL n-Butanol + 3mL Acetic Acid.

  • Dragendorff’s Reagent: Specific for tertiary amines and alkaloids.

    • Appearance: Orange spots on a yellow background. No heating required.

  • Iodine Chamber: Universal but transient.

    • Method: Place plate in a jar with solid Iodine crystals. Dark brown spots appear.

Frequently Asked Questions (FAQ)

Q: How do I remove the Triethylamine (TEA) after the column? It shows up in my NMR. A: TEA has a high boiling point (89°C) relative to some solvents and "sticks" to products.

  • Fix 1: Rotovap from Toluene 2-3 times. Toluene forms an azeotrope with TEA, helping to drag it off.

  • Fix 2: Dry under high vacuum (<1 mbar) at 40°C for 4 hours.

Q: I need to separate enantiomers of my bicyclic amino-alcohol. Can I do this on silica? A: No. Silica is achiral.

  • Option A: Use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) with Hexane/IPA/Diethylamine.

  • Option B: Form Diastereomeric Salts using chiral acids like L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid . Crystallize from EtOH to enrich one enantiomer.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Biotage Technical Notes. (2023). Strategies for Flash Chromatography of Basic Amines. Link

  • University of Rochester. (n.d.). Workup Strategies for Polar and Water-Soluble Compounds. Link

  • Péter, A., et al. (2001). High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols. Journal of Chromatography A. Link

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (For referencing pKa values of conjugate acids). Link

Sources

Optimization

Technical Support Center: Optimization of Bicyclo[4.1.0]heptane Synthesis

Introduction Welcome to the Technical Support Center for the synthesis of bicyclo[4.1.0]heptane (also known as norcarane) and its derivatives. This guide is designed for researchers, chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the synthesis of bicyclo[4.1.0]heptane (also known as norcarane) and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important structural motif. Bicyclo[4.1.0]heptane scaffolds are integral to numerous natural products and pharmaceutical agents due to their unique conformational properties and biological activities.[1][2][3]

The construction of the cyclopropane ring fused to a cyclohexane core can be challenging. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate common experimental hurdles and enhance the efficiency, yield, and safety of your synthesis.

Core Synthetic Strategies: An Overview

The primary methods for synthesizing the bicyclo[4.1.0]heptane skeleton involve the addition of a carbene or carbenoid to the double bond of cyclohexene. The choice of method depends on the desired substituents, scale, available equipment, and safety considerations.

  • Simmons-Smith Reaction: This classic method utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[4][5] It is known for its reliability and stereospecificity, preserving the stereochemistry of the starting alkene.[6] Modifications, such as the Furukawa (using diethylzinc) and Charette methods, offer improved reactivity and reproducibility.[5][7]

  • Dihalocarbene Addition: This approach involves the generation of a dihalocarbene (e.g., :CCl₂) from a haloform (like chloroform) and a strong base.[8] Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and the organic substrate.[9]

  • Diazo-Compound Mediated Cyclopropanation: The use of diazomethane (CH₂N₂) offers a direct route to the parent bicyclo[4.1.0]heptane.[10] While effective, diazomethane is extremely toxic and explosive, necessitating stringent safety protocols and specialized equipment.[11][12][13][14] Trimethylsilyldiazomethane (TMS-diazomethane) is a more stable and less explosive alternative.[13][15]

  • Transition-Metal Catalyzed Cyclizations: Modern methods, often employing palladium or copper catalysts, can achieve the synthesis through intramolecular cyclization pathways, offering high levels of control and selectivity.[2][16][17]

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis of bicyclo[4.1.0]heptane in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Q: My Simmons-Smith reaction with cyclohexene is resulting in a very low yield or only starting material. What are the likely causes and how can I fix this?

A: This is a common issue that typically points to problems with the carbenoid generation. Here is a systematic checklist to diagnose the problem:

  • Inactivity of Zinc: The zinc-copper couple is the heart of the reaction, and its activity is paramount. Commercial zinc dust is often coated with a layer of zinc oxide, which prevents it from reacting with diiodomethane.

    • Solution: Activate the zinc just before use. A common method is to wash the zinc dust with dilute HCl to etch the oxide layer, followed by rinses with water, ethanol, and finally anhydrous ether. Alternatively, treating zinc dust with a copper(II) sulfate solution will deposit fresh, active copper, creating the necessary couple.[18]

  • Presence of Moisture: Organozinc reagents are highly sensitive to moisture. Water will quench the carbenoid as it forms.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents (diethyl ether or dichloromethane are common) and perform the reaction under an inert atmosphere (Nitrogen or Argon).[18]

  • Reagent Quality: The quality of diiodomethane is crucial. Over time, it can decompose, often indicated by a dark red or brown color due to the formation of iodine.

    • Solution: Use freshly opened or distilled diiodomethane. If it is discolored, you can pass it through a short plug of activated alumina to remove iodine.

  • Consider a Modified Protocol: If the standard Simmons-Smith reaction remains sluggish, the Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane, often gives more consistent and reproducible results.[5][7] However, be aware that diethylzinc is pyrophoric and requires careful handling.

Q: I am attempting a phase-transfer catalyzed synthesis of 7,7-dichlorobicyclo[4.1.0]heptane, but the yield is poor. What should I optimize?

A: Inefficient dichlorocarbene generation or transfer is the usual culprit in this reaction.

  • Stirring Rate: This is a biphasic reaction (aqueous NaOH and an organic solvent like chloroform/cyclohexene). Vigorous stirring is absolutely essential to maximize the interfacial area where the phase-transfer catalyst (e.g., benzyl triethylammonium chloride) can transport hydroxide ions into the organic phase to generate the dichlorocarbene.[9] Insufficient stirring leads to a dramatic drop in reaction rate and yield.

  • Base Concentration: A high concentration of base (typically 50% aqueous NaOH) is required to deprotonate the chloroform. Ensure the base solution is fresh and has not absorbed significant atmospheric CO₂.

  • Temperature Control: The initial generation of dichlorocarbene is often performed at 0°C to control the exothermic reaction.[8] Subsequently, gentle heating (e.g., to 50°C) may be required to drive the reaction to completion.[8] Improper temperature control can lead to decomposition of the carbene and other side reactions.

  • Catalyst Choice: While benzyl triethylammonium chloride is common, other phase-transfer catalysts may be more effective depending on the specific substrate. Consider screening other quaternary ammonium salts if yields remain low.

Issue 2: Product Purification Challenges

Q: I have a crude product, but I'm struggling to isolate pure bicyclo[4.1.0]heptane. What are the best purification methods?

A: The purification strategy depends on the specific product (parent compound vs. substituted derivative) and the nature of the impurities.

  • For the Parent Bicyclo[4.1.0]heptane: This is a volatile, non-polar liquid. Fractional distillation is often the most effective method for separating it from unreacted cyclohexene and high-boiling impurities.

  • For Substituted or Functionalized Derivatives: These products are typically less volatile and are best purified by flash column chromatography on silica gel.[19][20]

    • Common Impurities: Unreacted diiodomethane or iodoform (from the Simmons-Smith reaction) can be tricky. A pre-wash of the organic extract with a sodium thiosulfate solution can help remove residual iodine. Zinc salts are removed by washing with a saturated aqueous solution of ammonium chloride.[21]

    • Solvent System: Start with a non-polar eluent system (e.g., hexane or pentane) and gradually increase the polarity with a solvent like ethyl acetate or diethyl ether based on TLC analysis.

Issue 3: Safety Protocols

Q: My protocol calls for diazomethane. What are the essential safety precautions I must take?

A: Extreme Caution is Required. Diazomethane is a severe respiratory toxin, a sensitizer, and is notoriously explosive.[11][12] Explosions can be triggered by rough glass surfaces, direct sunlight, strong light, or contact with certain metals.[11][12][14]

  • Engineering Controls: All work must be conducted in a certified chemical fume hood with the sash positioned as low as possible. A blast shield must be used at all times.[13]

  • Specialized Equipment: Use only flame-polished, clear glass joints (avoid ground glass joints). Scratched or etched flasks should not be used.[12]

  • Personal Protective Equipment (PPE): Wear a face shield, safety goggles, a lab coat, and heavy-duty gloves (butyl rubber or neoprene are recommended).[11]

  • Alternative Reagent: Whenever possible, use (trimethylsilyl)diazomethane (TMS-diazomethane). It is a commercially available reagent that is considered more stable and less prone to explosion, though it remains highly toxic and must be handled with care.[13][15]

  • Scale: Never work with large quantities. It is best to generate and use diazomethane in situ or use a solution immediately after preparation. Storage is not recommended.[12][14]

Optimization of Reaction Conditions

Optimizing a cyclopropanation reaction involves balancing several variables. The tables below summarize key parameters for the widely used Simmons-Smith reaction.

Table 1: Comparison of Common Cyclopropanation Methods
MethodTypical YieldStereospecificitySubstrate ScopeKey Safety Concern
Simmons-Smith Good to ExcellentHigh (syn-addition)Broad, good for electron-rich alkenesDiiodomethane is toxic.
Furukawa Mod. ExcellentHigh (syn-addition)Very broad, more reliableDiethylzinc is pyrophoric.
Dihalocarbene Moderate to GoodHigh (syn-addition)Good for many alkenesChloroform is toxic; strong base is corrosive.
Diazomethane Good to ExcellentHigh (syn-addition)BroadExtremely toxic and explosive.
Pd-Catalyzed Good to ExcellentOften highDependent on catalyst/substrateCatalyst handling; ligand toxicity.
Table 2: Optimization Parameters for the Simmons-Smith Reaction
ParameterRecommended ConditionsRationale & Causality
Solvent Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM)Ethereal solvents are generally preferred as they can solvate the organozinc intermediate. The choice can influence reaction rate and yield.[4][7] Some studies suggest CPME may offer higher yields.[22]
Temperature Room Temperature to RefluxThe reaction is often started at room temperature and may be gently heated to reflux to ensure completion. The optimal temperature depends on the reactivity of the alkene.
Alkene:CH₂I₂ Ratio 1 : 1.2 to 1 : 2A slight to moderate excess of diiodomethane is typically used to drive the reaction to completion and consume all of the starting alkene.[18]
Zinc Activation Freshly prepared Zn(Cu) coupleAs discussed in the troubleshooting section, the activation of zinc is critical for generating the active (iodomethyl)zinc iodide carbenoid.
Reaction Time 12 - 24 hoursThe reaction can be slow and is often left to stir overnight. Progress should be monitored by TLC or GC to determine completion.

Detailed Experimental Protocols

Protocol 1: Simmons-Smith Synthesis of Bicyclo[4.1.0]heptane

This protocol describes a standard procedure for the cyclopropanation of cyclohexene.

Materials:

  • Zinc dust (10 g, ~150 mmol)

  • Copper(II) acetate monohydrate (1 g, 5 mmol)

  • Glacial acetic acid (100 mL)

  • Anhydrous diethyl ether (150 mL)

  • Cyclohexene (8.2 g, 100 mmol)

  • Diiodomethane (32.1 g, 120 mmol)

Procedure:

  • Activation of Zinc (Preparation of Zn(Cu) Couple):

    • In a 250 mL flask, add zinc dust (10 g) and copper(II) acetate monohydrate (1 g).

    • Add 100 mL of glacial acetic acid and stir vigorously for 1-2 minutes. The blue color of the copper salt should fade as copper metal is deposited on the zinc.

    • Decant the acetic acid and wash the zinc-copper couple sequentially with two 50 mL portions of glacial acetic acid, then three 50 mL portions of anhydrous diethyl ether. Do not allow the couple to become dry.

  • Reaction Setup:

    • To a 500 mL flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the freshly prepared zinc-copper couple suspended in 50 mL of anhydrous diethyl ether.

  • Reagent Addition:

    • In the dropping funnel, prepare a solution of cyclohexene (8.2 g) and diiodomethane (32.1 g) in 100 mL of anhydrous diethyl ether.

    • Add a small portion (~10 mL) of this solution to the stirred zinc-copper suspension. A gentle reflux should begin within a few minutes, indicating the reaction has initiated.

    • Add the remaining solution dropwise at a rate sufficient to maintain a steady reflux.

  • Reaction and Work-up:

    • After the addition is complete, continue stirring the mixture at reflux for an additional 1 hour.

    • Cool the reaction mixture to room temperature. Slowly and carefully add saturated aqueous ammonium chloride solution to quench any unreacted organozinc species.

    • Filter the mixture through a pad of Celite to remove the solid zinc salts, washing the filter cake with diethyl ether.

    • Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

  • Purification:

    • Purify the crude product by fractional distillation to yield pure bicyclo[4.1.0]heptane (b.p. ~116-117 °C).

Protocol 2: Synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane via Phase-Transfer Catalysis

This protocol is adapted from established procedures for dichlorocarbene addition.[8][9]

Materials:

  • Cyclohexene (8.2 g, 100 mmol)

  • Chloroform (CHCl₃) (24 g, 200 mmol)

  • Benzyl triethylammonium chloride (0.5 g, ~2.2 mmol)

  • 50% (w/w) aqueous sodium hydroxide (NaOH) solution (40 mL)

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a condenser and a powerful magnetic stirrer, add cyclohexene (8.2 g), chloroform (24 g), and benzyl triethylammonium chloride (0.5 g).

  • Reagent Addition:

    • Cool the flask in an ice-water bath to 0-5 °C.

    • While stirring vigorously, add the 50% NaOH solution dropwise over 20-30 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Continue to stir vigorously for 1 hour at room temperature, then heat the mixture to 50 °C and maintain stirring for an additional 3 hours.[8]

  • Work-up:

    • Cool the mixture to room temperature and add 100 mL of water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with two 30 mL portions of dichloromethane.

    • Combine all organic layers and wash with water, then with brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

    • Purify the resulting crude oil by vacuum distillation to obtain 7,7-dichlorobicyclo[4.1.0]heptane.

Visualizations and Workflows

General Cyclopropanation Mechanism

G cluster_reactants Reactants cluster_product Product Alkene Cyclohexene TS Transition State (Concerted [2+1] Cycloaddition) Alkene->TS π bond attacks electrophilic carbene Carbene Carbene/Carbenoid (e.g., :CH₂, ICH₂ZnI) Carbene->TS Product Bicyclo[4.1.0]heptane TS->Product

Caption: Concerted mechanism of carbene addition to an alkene.

Troubleshooting Flowchart for Low Yield

Troubleshooting Start Low or No Product Yield CheckReagents Are reagents/solvents pure and anhydrous? Start->CheckReagents CheckActivation Was the Zinc properly activated? (Simmons-Smith) CheckReagents->CheckActivation Yes PurifyReagents Dry solvents, distill reagents, use fresh bottle. CheckReagents->PurifyReagents No CheckStirring Is stirring rate vigorous? (Phase-Transfer) CheckActivation->CheckStirring Yes ActivateZinc Re-run with freshly activated Zn(Cu) couple. CheckActivation->ActivateZinc No CheckTemp Was temperature controlled correctly? CheckStirring->CheckTemp Yes IncreaseStirring Increase stirrer speed to maximum safe rate. CheckStirring->IncreaseStirring No ConsiderModification Try Furukawa Mod. (Et₂Zn + CH₂I₂) CheckTemp->ConsiderModification Yes AdjustTemp Follow protocol temp profile strictly. CheckTemp->AdjustTemp No Success Yield Improved ConsiderModification->Success PurifyReagents->Start ActivateZinc->Start IncreaseStirring->Start AdjustTemp->Start

Caption: A decision tree for troubleshooting low yield issues.

Experimental Workflow: Simmons-Smith Reaction

Workflow A 1. Prepare Zn(Cu) Couple (Activate Zinc) B 2. Set up Flame-Dried Glassware under Inert Atmosphere (N₂/Ar) A->B C 3. Add Zn(Cu) and Anhydrous Solvent B->C D 4. Add Alkene & Diiodomethane Solution Dropwise C->D E 5. Stir at RT or Reflux (Monitor by TLC/GC) D->E F 6. Quench Reaction (aq. NH₄Cl) E->F G 7. Aqueous Work-up (Wash & Extract) F->G H 8. Dry Organic Layer (Na₂SO₄ or MgSO₄) G->H I 9. Purify Product (Distillation or Chromatography) H->I

Caption: General experimental workflow for a Simmons-Smith reaction.

References

  • Yang, J., Wang, Y., & Li, E.-Q. (2025). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. Chemistry – An Asian Journal.
  • (2007). Synthesis of Bicyclo[4.1.0]heptenes via Palladium-Catalyzed Intramolecular Coupling−Cyclization of 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione with β-Styryl Bromides. Organometallics.
  • (2006). 3005 Synthesis of 7,7-dichlorobicyclo[4.1.0]heptane (7,7-dichlornorcarane) from cyclohexene. oc-praktikum.de.
  • (2025). Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. ResearchGate.
  • (2026). Unpacking the Simmons-Smith Reaction: A Gateway to Cyclopropane Synthesis. Oreate AI.
  • Su, J., et al. (2007). Synthesis of Novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane Derivatives as Melanin-Concentrating Hormone Receptor R1 Antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis of 7.7-Dichlorobicyclo [4.1.0]Heptane – Phase Transfer Catalysis. Bartleby.com.
  • Standard Operating Procedure for Using Diazomethane. Environmental Health & Safety.
  • de Boer, J., & Backer, H. J. diazomethane. Organic Syntheses Procedure.
  • Simmons–Smith reaction. Wikipedia.
  • (2025). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. ACS Publications.
  • Diazomethane. Division of Research Safety, University of Illinois.
  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis.
  • Diazomethane - Safety Data Sheet. ChemicalBook.
  • Technical Support Center: Optimizing Cyclopropanation Reactions. Benchchem.
  • (2023). Optimization, Chromatography-based Purification and characterization of novel Antibacterial compound 4-formyl-2-hydroxy bicyclo [4.1.0] heptane-7-carboxylic acid produced by Streptomyces rochei (OM746935).
  • Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. Yale Environmental Health & Safety.
  • (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.
  • (2010). Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. Journal of the American Chemical Society.
  • Effect of solvent on the rate of the reaction and yield of the product. ResearchGate.
  • T., J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • (2017). Rearrangement and Nucleophilic Trapping of Bicyclo[4.1.0]hept-2-yl Derived Non-Classical Bicyclobutenium Ions.
  • Preparation method for 7-methyl-aza-bicyclo[1][2]heptane. Google Patents. Available from:

  • (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. ResearchGate.
  • Metal‐catalyzed intramolecular cyclization synthesis of bicyclo[4.1.0]heptanes. ResearchGate.
  • (2022). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. PMC.
  • DIASTEREOSELECTIVE SYNTHESIS OF EXO-6-ARYL-3-AZA- BICYCL0[3.2.0]HEPTANE DERIVATIVES BY INTRAMOLECULAR [2+2] PHOTOCYCLOADDITIONS. HETEROCYCLES.
  • (2019). 11.3.5 Cyclopropanation of Alkenes. Chemistry LibreTexts.
  • Synthesis of azabicyclo[4.1.0]heptane derivatives from α‐halohydrazones. ResearchGate.
  • (2025). Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine. ResearchGate.
  • Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich.
  • Provide an arrow-pushing mechanism for the cyclopropanation of cy... Study Prep in Pearson+.
  • System and method for purifying heptane. Google Patents.
  • Visible Light Mediated Click Reactions of Diazoenals: Direct Access to Bicyclo[4.1.0]heptane-Fused Polycycles with Potential Application as Insulin Aggregation Inhibitors. ChemRxiv.

Sources

Troubleshooting

"avoiding racemization in chiral aminobicycloheptanol synthesis"

Technical Support Center: Chiral Aminobicycloheptanol Synthesis Ticket System Status: [ONLINE] Current Topic: Avoiding Racemization & Stereochemical Leakage Assigned Specialist: Senior Application Scientist, Process Chem...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Aminobicycloheptanol Synthesis

Ticket System Status: [ONLINE] Current Topic: Avoiding Racemization & Stereochemical Leakage Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Stereochemical Minefield

You are likely here because your enantiomeric excess (ee%) has dropped unexpectedly during the synthesis of 3-aminobicyclo[2.2.1]heptan-2-ol (or its norbornane derivatives).

This scaffold is deceptive. While the bicyclic framework appears rigid, the bridgehead constraints do not protect the


-carbons from enolization-induced racemization  or retro-aldol fragmentation  under the wrong conditions.

This guide treats your synthesis as a "system." We will troubleshoot the specific failure points where stereochemical information leaks out.

Module 1: The Critical Path (Workflow Analysis)

Before troubleshooting, verify your route against this stability map. The most common error is assuming the norbornanone intermediate is configurationally stable in the presence of primary amines or strong bases.

G Start Start: Chiral Bicyclic Ketone Risk1 Risk Zone 1: Imine Formation (High Temp / Acidic) Start->Risk1 Direct Amine + Acid Safe1 Safe Path: Ti(OiPr)4 Mediated (Kinetic Control) Start->Safe1 Mild Lewis Acid Inter Intermediate: Imine/Enamine Risk1->Inter Racemization via Enamine Safe1->Inter Stereoretention Risk2 Risk Zone 2: Reduction (Thermodynamic Equilibration) Inter->Risk2 Slow Reduction Safe2 Safe Path: In-situ Reduction (NaBH4 / STAB) Inter->Safe2 Fast Trapping End Target: Chiral Aminobicycloheptanol Risk2->End Low ee% / Endo:Exo Mix Safe2->End High ee% / High dr

Figure 1: Decision tree highlighting critical control points where stereochemistry is lost during reductive amination.

Module 2: Troubleshooting Guides (Ticket-Based)

Ticket #001: "My ee% dropped significantly during reductive amination."

Diagnosis: You likely used standard acidic conditions (AcOH/MeOH) or high temperatures to force imine formation. In bicyclic ketones (like norcamphor derivatives), the


-proton is surprisingly acidic. If the reaction proceeds through an enamine  intermediate rather than a clean imine, the stereocenter at C-3 (alpha to ketone) will scramble.

The Fix: Titanium-Mediated Dehydration Switch to Titanium(IV) isopropoxide. It acts as a Lewis acid and water scavenger, facilitating imine formation without promoting the enolization/enamine pathway that causes racemization.

  • Mechanism:

    
     coordinates the carbonyl oxygen, increasing electrophilicity while "locking" the geometry, preventing proton abstraction at the 
    
    
    
    -site.
Ticket #002: "I am seeing epimerization at the alcohol center (C-2)."

Diagnosis: This often occurs during the reduction step or subsequent workup.

  • Reduction Source: If you used a reducing agent that allows thermodynamic equilibration (e.g.,

    
     on a slow substrate), the alcohol may invert to the more stable isomer (typically exo in norbornanes) regardless of your desired target.
    
  • Workup: Strong basic workup (pH > 12) can cause retro-aldol type ring opening/closing or Cannizzaro-type shifts if aldehydes are present/generated.

The Fix: Hydride Selection & pH Control

  • Reagent: Use Sodium Triacetoxyborohydride (STAB) . It is milder than

    
     and often directs hydride attack from the less hindered face (kinetic control), preserving the bridgehead stereochemistry.
    
  • Workup: Quench with saturated Rochelle's salt (potassium sodium tartrate) instead of strong acid/base. This gently breaks down Boron/Titanium emulsions without stressing the stereocenters.

Ticket #003: "I cannot separate the diastereomers."

Diagnosis: Reductive amination often yields a mixture of cis (endo-endo or exo-exo) and trans isomers. Standard silica chromatography is often insufficient for these polar amino-alcohols.

The Fix: Enzymatic Resolution (The "Cleanup" Crew) If chemical synthesis fails to give >98% de/ee, use a biocatalytic polish. Lipases are exceptionally good at distinguishing between the trans-amino alcohol enantiomers in rigid bicyclic systems.

Module 3: Validated Protocols

Protocol A: Ti(OiPr)4-Mediated Reductive Amination (Low Racemization Risk)

Best for: Coupling chiral bicyclic ketones with amines while preserving


-stereocenters.

Reagents:

  • Substrate: Chiral Bicyclo[2.2.1]heptan-2-one derivative (1.0 equiv)

  • Amine: Primary amine (1.1 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.25 equiv)

  • Reductant: Sodium borohydride (

    
    ) or STAB (1.5 equiv)
    
  • Solvent: Anhydrous THF or Ethanol (absolute)

Step-by-Step:

  • Complexation: Under

    
    , charge a dry flask with the ketone and amine in THF (0.5 M).
    
  • Activation: Add

    
     dropwise at room temperature.
    
    • Checkpoint: The solution may turn slightly yellow/orange. Stir for 6–12 hours. Do not heat above 40°C.

  • Reduction: Cool the mixture to 0°C. Add the reducing agent (

    
    ) in portions.
    
    • Note: The reaction is exothermic. Maintain internal temp < 5°C to maximize diastereoselectivity.

  • Quench (Critical): Add 1M NaOH or saturated Rochelle’s salt solution. Stir vigorously for 2 hours until the biphasic mixture separates cleanly (clear organic layer, white solid precipitate).

  • Isolation: Filter through Celite, extract with EtOAc, and dry over

    
    .
    
Protocol B: Enzymatic Kinetic Resolution (The Safety Net)

Best for: Upgrading 80-90% ee material to >99% ee.

Reagents:

  • Substrate: Racemic or low-ee Aminobicycloheptanol

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)

  • Acyl Donor: Ethyl acetate (acts as solvent and reactant) or Vinyl Acetate (in MTBE)

Workflow:

  • Dissolve the amino-alcohol in dry Ethyl Acetate.

  • Add CAL-B (10–20% w/w relative to substrate).

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Track conversion via HPLC/GC. The lipase will typically acetylate the (1S, 2R)-enantiomer (or specific isomer depending on the scaffold) much faster.

  • Stop: Filter off the enzyme when conversion reaches 50% (for racemate) or calculated endpoint.

  • Separation: The acetylated product and unreacted alcohol usually have vastly different Rf values, allowing easy silica separation.

Module 4: Data & Specifications

Stereochemical Stability of Norbornane Derivatives

ConditionRisk LevelMechanism of FailurePrevention Strategy
Acidic MeOH (pH < 4) HighEnolization of ketone; Imine-Enamine tautomerization.Buffer to pH 5-6; Use Ti(IV) additives.
Strong Base (LDA/NaH) CriticalDeprotonation of

-bridgehead protons.
Avoid bases; use kinetic resolution if necessary.
Temp > 60°C ModerateThermal equilibration to thermodynamic isomer (exo).Keep reactions < 40°C; Use reactive hydrides.
Aq. Workup (pH 14) HighRetro-aldol fragmentation.Use Rochelle's Salt or mild Ammonia workup.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use catalytic hydrogenation (


) for the imine reduction? 
A:  Proceed with caution. Heterogeneous hydrogenation often favors the addition of hydrogen from the exo face (the less hindered face), forcing the amine into the endo position. If your target is the exo-amine, this will fail. Furthermore, prolonged exposure to Pd surfaces can sometimes induce dehydrogenation/re-hydrogenation cycles that scramble stereocenters.

Q: Why is Titanium isopropoxide better than molecular sieves? A: Molecular sieves only remove water.


 removes water and activates the carbonyl. More importantly, the titanium-imine complex is chemically distinct and less prone to tautomerization into the achiral enamine form than a protonated iminium ion is.

Q: My product is water-soluble and I'm losing it during the Rochelle's salt workup. What do I do? A: Aminobicycloheptanols are polar.

  • Saturate the aqueous phase with NaCl.

  • Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction.

  • Alternatively, skip the aqueous workup: quench with 1 equivalent of water/methanol, stir to precipitate Titanium salts, filter through Celite, and evaporate. Load the crude residue directly onto a resin column (e.g., SCX-2) to catch the amine and wash away non-polar byproducts.

References

  • Reductive Amination Stereocontrol

    • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry.

    • Context: Establishes the standard protocol for preventing racemization during imine form
    • (Verified via Search)

  • Enzymatic Resolution of Bicyclic Alcohols

    • Naemura, K., et al. (1988). "Resolution of the diols of bicyclo[2.2.1]heptane... by enzymic hydrolysis." Journal of the Chemical Society, Perkin Transactions 1.
    • Context: foundational work on using lipases to resolve norbornane deriv
  • Mechanisms of Racemization

    • Bass, M. B., et al. (1993).[1] "Stereoselectivity of cytochrome P450cam hydroxylation... of norcamphor."[1] Journal of Computational Chemistry.

    • Context: Discusses the binding and stereochemical accessibility of the norbornane skeleton, relevant for understanding steric constraints.
  • General Review of Amine Synthesis

    • Afanasyev, O. I., et al. (2019). "Catalytic Reductive Amination of Aldehydes and Ketones with Amines." Chemical Reviews.
    • Context: Comprehensive review covering metal-mediated vs. metal-free routes and stereoselectivity.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Study of Bicyclo[4.1.0]heptane vs. Bicyclo[3.1.0]hexane Derivatives: A Guide for Researchers

This guide provides an in-depth comparative analysis of bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives, two classes of saturated bicyclic compounds that have garnered significant interest in the fields of org...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives, two classes of saturated bicyclic compounds that have garnered significant interest in the fields of organic synthesis and medicinal chemistry. Their unique three-dimensional structures and inherent ring strain impart distinct chemical and biological properties, making them valuable scaffolds for the development of novel therapeutics and complex molecular architectures. This document will delve into their synthesis, structural properties, reactivity, and applications, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Structural Properties: A Tale of Two Strained Rings

The fundamental difference between bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane lies in the size of the larger ring fused to the cyclopropane moiety. This seemingly subtle variation has profound implications for their conformational flexibility, stability, and ultimately, their chemical behavior.

The fusion of a cyclopropane ring, with its inherent angle strain due to the 60° C-C-C bond angles, to a larger ring introduces significant strain into the entire bicyclic system. This strain energy is a key determinant of their reactivity.

CompoundStrain Energy (kcal/mol)
cis-Bicyclo[3.1.0]hexane32.4
cis-Bicyclo[4.1.0]heptane27.5

Table 1: Comparison of Strain Energies.

The higher strain energy of cis-bicyclo[3.1.0]hexane suggests a greater propensity to undergo ring-opening reactions to relieve this strain, a crucial factor to consider when designing synthetic routes and predicting reaction outcomes.

Conformationally, cis-bicyclo[3.1.0]hexane adopts a puckered shape that closely resembles a boat conformation of cyclohexane[1]. This rigid conformation makes it an attractive scaffold for mimicking the boat-like transition states of various enzymatic reactions or for use as a conformationally restrained isostere of cyclohexane[1]. In contrast, the larger seven-membered ring in bicyclo[4.1.0]heptane allows for greater conformational flexibility, which can influence its binding to biological targets.

Synthesis of Bicyclic Scaffolds: Navigating Different Pathways

The construction of bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives can be achieved through a variety of synthetic strategies, with the choice of method often depending on the desired substitution pattern and stereochemistry.

Synthesis of Bicyclo[4.1.0]heptane Derivatives

A common and efficient method for the synthesis of bicyclo[4.1.0]heptane scaffolds is through intramolecular and intermolecular cyclization reactions[2]. Transition-metal catalysis, organic catalysis, and free radical-mediated cyclizations have all been successfully employed[2].

A classic example is the cyclopropanation of cyclohexene derivatives. The synthesis of 7,7-dichlorobicyclo[4.1.0]heptane from cyclohexene provides a clear illustration of this approach.

Experimental Protocol: Synthesis of 7,7-dichlorobicyclo[4.1.0]heptane [3]

  • To a 1000 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, thermometer, and magnetic stir bar, add cyclohexene (82.1 g, 1.0 mol), tri-n-propylamine (1.4 g, 10 mmol), chloroform (480 g, 4.0 mol), and ethanol (10 mL).

  • Cool the mixture to 0 °C using an ice bath.

  • Under vigorous stirring, add a solution of sodium hydroxide (160 g, 4.0 mol) in 160 mL of water dropwise via the addition funnel, maintaining the temperature at 0 °C.

  • Continue stirring vigorously at 0 °C for 20 minutes after the addition is complete.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Heat the mixture to 50 °C and stir for 3 hours.

  • After cooling to room temperature, add 200 mL of water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with water (2 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation to yield 7,7-dichlorobicyclo[4.1.0]heptane.

Caption: Synthesis of 7,7-dichlorobicyclo[4.1.0]heptane.

Synthesis of Bicyclo[3.1.0]hexane Derivatives

The synthesis of bicyclo[3.1.0]hexane derivatives often involves ring contraction reactions or intramolecular cyclopropanations. A notable method is the base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione[4].

Experimental Protocol: Synthesis of a Bicyclo[3.1.0]hexane Derivative [4]

This multi-step synthesis starts from cyclohexane-1,4-dione and proceeds through the formation of an epoxy ketone, which then undergoes a base-promoted ring contraction.

  • Epoxidation: Treat the appropriate enone precursor with an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane at 0 °C to room temperature to yield the epoxy ketone.

  • Ring Contraction: Dissolve the epoxy ketone in an alcoholic solvent such as ethanol.

  • Add a solution of sodium hydroxide in water and stir the mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting bicyclo[3.1.0]hexane derivative by column chromatography on silica gel.

Caption: Base-promoted ring contraction to form a bicyclo[3.1.0]hexane derivative.

Comparative Reactivity: The Influence of Ring Strain

The difference in ring strain between the two bicyclic systems is a primary driver of their differential reactivity. The higher strain of the bicyclo[3.1.0]hexane skeleton makes its cyclopropane ring more susceptible to cleavage under various reaction conditions.

Bicyclo[4.1.0]heptane derivatives are generally more stable. Their cyclopropane ring can participate in reactions, but often requires more forcing conditions compared to their smaller counterparts. For example, reactions involving the cleavage of the cyclopropane ring in bicyclo[4.1.0]heptane with hydrogen chloride have been studied[5].

Bicyclo[3.1.0]hexane derivatives , with their higher ring strain, exhibit a richer and more diverse reactivity profile. The cyclopropane ring is more readily opened by electrophiles, nucleophiles, and under thermal or photochemical conditions. This enhanced reactivity makes them valuable synthetic intermediates for the construction of more complex molecules. For instance, the fragmentation and rearrangement of the bicyclo[3.1.0]hexane skeleton are well-documented transformations in organic synthesis[6].

Applications in Drug Discovery and Medicinal Chemistry

Both bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane scaffolds have found significant applications in drug discovery, primarily as conformationally restricted analogs of more flexible cyclic systems or as bioisosteres of other ring systems.

Bicyclo[4.1.0]heptane derivatives have been incorporated into various biologically active molecules. For instance, they have been investigated as melanin-concentrating hormone receptor R1 (MCHR1) antagonists, which are potential therapeutic agents for the treatment of obesity[7]. The rigid bicyclic core helps to lock the molecule in a specific conformation, potentially leading to enhanced binding affinity and selectivity for the target receptor.

Bicyclo[3.1.0]hexane derivatives are particularly prominent in medicinal chemistry[1]. Their use as rigid scaffolds has been instrumental in the development of potent and selective ligands for various G-protein coupled receptors (GPCRs)[8]. A notable example is their use as conformationally restricted analogues of nucleosides, where the bicyclo[3.1.0]hexane core replaces the furanose ring[8]. This modification can lead to enhanced biological activity and improved pharmacokinetic properties. For example, bicyclo[3.1.0]hexane-based nucleosides have been developed as highly potent A3 adenosine receptor agonists[8].

The choice between a bicyclo[4.1.0]heptane and a bicyclo[3.1.0]hexane scaffold in drug design depends on the specific requirements of the biological target. The greater rigidity of the bicyclo[3.1.0]hexane system can be advantageous for optimizing interactions with a well-defined binding pocket, while the increased flexibility of the bicyclo[4.1.0]heptane scaffold might be more suitable for targets that undergo conformational changes upon ligand binding.

Conclusion

The comparative analysis of bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives reveals a fascinating interplay between structure, strain, and reactivity. The seemingly minor difference in the size of the larger fused ring leads to significant variations in their chemical and biological properties. Bicyclo[3.1.0]hexane, with its higher ring strain, is a more reactive and conformationally constrained system, making it a valuable tool for constructing complex molecules and designing potent, selective ligands. Bicyclo[4.1.0]heptane, while more stable, still offers a unique three-dimensional scaffold that can be exploited in various areas of chemical synthesis and drug discovery. A thorough understanding of the distinct characteristics of each bicyclic system is paramount for researchers aiming to leverage their unique properties in the pursuit of novel scientific discoveries and therapeutic innovations.

References

  • Palladium-catalyzed intramolecular coupling−cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides. Organometallics. 2007;26(15):3754-3757. [Link]

  • Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Tetrahedron Letters. 2004;45(38):7261-7264. [Link]

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules. 2022;27(7):2283. [Link]

  • Synthesis of 7,7-dichlorobicyclo[4.1.0]heptane (7,7-dichlornorcarane) from cyclohexene. NOP. 2006. [Link]

  • Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings. Organic Letters. 2008;10(5):881-884. [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. 2022;18:816-826. [Link]

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Semantic Scholar. 2022. [Link]

  • Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Academia.edu. [Link]

  • Bicyclo(3.1.0)hexane. PubChem. [Link]

  • A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. Journal of the Chemical Society, Perkin Transactions 2. 1978;(12):1415-1419. [Link]

  • Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. ResearchGate. [Link]

  • Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene-. PubChem. [Link]

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. PMC. [Link]

  • Reactions of bicyclo[2.1.0]pentane and bicyclo[4.1.0]heptane with hydrogen chloride. Cleavage of cyclopropane rings. The Journal of Organic Chemistry. 1969;34(5):1342-1345. [Link]

  • Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. PubMed. [Link]

  • Synthesis of Novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane Derivatives as Melanin-Concentrating Hormone Receptor R1 Antagonists. PubMed. [Link]

  • A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Academia.edu. [Link]

  • Bicyclo[4.1.0]heptane, 7-(1-methylethylidene)-. SpectraBase. [Link]

  • Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and St. ChemRxiv. 2022. [Link]

  • Computational study of the structure and properties of bicyclo[3.1.1]heptane derivatives for new high-energy density compounds with low impact sensitivity. PubMed. [Link]

  • Heats of combustion and strain energies of bicyclo[n.m.O]alkanes. ResearchGate. [Link]

  • Why is cis-bicyclo [4.1.0]-heptane more stable than its trans isomer? Quora. [Link]

  • Chemical Properties of Bicyclo[4.1.0]heptane (CAS 286-08-8). Cheméo. [Link]

  • The semi-empirical AMI method is used to calculate heats of hydrogenation of cycloalkanes which in turn are employed to obtain strain energies. University of Missouri–St. Louis. [Link]

  • Comparing Models for Measuring Ring Strain of Common Cycloalkanes. Georgia College & State University. [Link]

  • A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. Molecules. 2020;25(9):2095. [Link]

  • Medicinal Chemistry & Analysis. IJMCA. 2022;12(1):1-5. [Link]

  • Chemoselective formation of bicyclo[3.1.0]hexane derivatives 27... ResearchGate. [Link]

  • Bicyclo[4.1.0]heptane. NIST WebBook. [Link]

  • X-Ray crystallographic determination of the conformation of bicyclo[3.3.0]octane and bicyclo[3.2.0]heptane derivatives and evidence for an O ⋯ C O interaction. Journal of the Chemical Society, Chemical Communications. 1983;(1):24-25. [Link]

  • Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto.

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol

In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's three-dimensional structure is paramount. The bicyclo[4.1.0]heptane scaffold is a key structural motif found in nume...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's three-dimensional structure is paramount. The bicyclo[4.1.0]heptane scaffold is a key structural motif found in numerous biologically active natural products and pharmaceutical agents.[1] The title compound, 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol, presents a significant analytical challenge due to its multiple stereocenters. Its rigid bicyclic core, combined with the chiral centers on the amino alcohol side chain, gives rise to a complex stereoisomeric landscape. Ascertaining the precise atomic arrangement is critical, as even minor stereochemical variations can lead to dramatic differences in pharmacological activity.

Part 1: The Gold Standard - Single-Crystal X-ray Crystallography

X-ray crystallography provides a direct, three-dimensional map of electron density within a single crystal, allowing for the precise determination of atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.[2] For a molecule with the stereochemical complexity of 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol, this technique is unparalleled in its ability to provide an unequivocal structural proof.

Experimental Protocol: A Validated Workflow

The successful application of X-ray crystallography is contingent on the quality of the single crystal. The following protocol outlines a systematic approach to obtaining and analyzing a suitable crystal.

Step 1: Synthesis, Purification, and Preparation The journey to a crystal structure begins with the synthesis of the target compound. Synthetic routes to bicyclo[4.1.0]heptane derivatives are well-established, often involving cyclization reactions.[1] Following synthesis, rigorous purification is non-negotiable. The presence of impurities can severely inhibit crystal growth. Recrystallization is a powerful technique for purifying crystalline solids.[3] The goal is to achieve >99% purity, as confirmed by techniques like HPLC and NMR, before attempting crystallization.

Step 2: Crystallization Screening Growing diffraction-quality single crystals is often the most challenging step. It is an empirical science requiring the screening of numerous conditions. Given that amino alcohols can form strong hydrogen bonds, they have a good propensity to crystallize.[4][5]

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound is sparingly soluble is often ideal. For amino alcohols, polar protic solvents (e.g., ethanol, methanol, isopropanol) or mixtures with less polar solvents (e.g., dichloromethane/ether, ethyl acetate/hexane) are good starting points.[6]

  • Common Techniques:

    • Slow Evaporation: A near-saturated solution is prepared and the solvent is allowed to evaporate slowly over days or weeks. This is often the simplest and most effective method.[6][7][8]

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7][9] This is an excellent method when only small amounts of material are available.[7]

    • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.

Step 3: Data Collection and Processing Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

X-ray diffraction data are collected using a diffractometer.[10] The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.[10][11] Modern high-brilliance X-ray sources can significantly shorten experiment times, which is particularly beneficial for sensitive or weakly diffracting crystals.[2] The collected images are then processed to integrate the intensities of the individual reflections.[10][11]

Parameter Typical Target Value/Setting Rationale
Radiation SourceMo Kα (λ=0.71073 Å) or Cu Kα (λ=1.5418 Å)Molybdenum is standard for small molecules; Copper provides better dispersion for absolute configuration determination.
Temperature100 KMinimizes atomic thermal vibrations, leading to higher resolution data and reduced radiation damage.
Resolution< 0.85 ÅHigh resolution is necessary to accurately locate all atoms, including hydrogens.
Data Completeness> 99%Ensures a sufficient number of unique reflections are measured for a reliable structure solution.
Redundancy> 4Measuring symmetry-equivalent reflections multiple times improves data quality and statistics.

Step 4: Structure Solution and Refinement The processed data, containing a list of reflection intensities, lacks phase information. Solving the "phase problem" is the first step in determining the structure.

  • Structure Solution: For small molecules, direct methods are typically used. Programs like SHELXS or SHELXT are highly effective at this.[12][13][14]

  • Model Building and Refinement: The initial solution provides a rough atomic model. This model is then refined against the experimental data using a least-squares process with programs like SHELXL.[12][15] This iterative process improves the atomic positions, assigns atomic displacement parameters (describing thermal motion), and ultimately reveals the precise molecular structure. The refinement quality is assessed by metrics such as the R-factor. The final model is visualized and analyzed using software like Olex2.[16][17][18][19][20]

Part 2: Comparison with Alternative and Complementary Techniques

While X-ray crystallography is the gold standard for solid-state structure, it requires a single crystal and provides no information about the molecule's behavior in solution. Therefore, other techniques are not just alternatives, but essential complements for a full characterization.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining molecular structure in solution.[22] It provides rich information about the chemical environment of atoms and their connectivity. For determining the complex stereochemistry of bicyclic systems, 2D NMR techniques are indispensable.[23][24]

Technique Information Provided for 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol
¹H NMR Provides information on the number of distinct proton environments and their local connectivity through scalar (J) coupling.
¹³C NMR Determines the number of unique carbon atoms in the molecule.
COSY (Correlation Spectroscopy) Reveals proton-proton (¹H-¹H) couplings, establishing the connectivity of the carbon backbone.[25]
HSQC/HMQC (Heteronuclear Single Quantum Coherence) Correlates directly bonded protons and carbons (¹H-¹³C), assigning protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) This is the key NMR experiment for stereochemistry. It detects correlations between protons that are close in space (< 5 Å), regardless of whether they are bonded.[26][27][28] By observing NOEs between protons on the side chain and protons on the bicyclic ring, their relative orientation can be determined.[23][29]

NMR vs. X-ray Crystallography: A Comparative Analysis

Feature X-ray Crystallography NMR Spectroscopy
Sample Phase Solid (Single Crystal Required)Solution
Information Absolute 3D structure, bond lengths/angles, packingConnectivity, relative stereochemistry, conformation in solution
Primary Challenge Growing a high-quality single crystal.[7]Signal overlap in complex spectra; ambiguity in some NOE interpretations.
Strength Unambiguous determination of absolute stereochemistry.Provides data on the molecule's dynamic state in a biologically relevant medium (solution).
Limitation Provides a static picture of the molecule in a crystal lattice, which may not be the lowest energy conformation in solution.Determination of absolute configuration is not direct and often requires derivatization with a chiral agent.[30]
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[22][31] It is essential for confirming the molecular weight and elemental composition of the synthesized compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (to within a few parts per million), which allows for the unambiguous determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the masses of the fragments are analyzed. This provides valuable information about the molecule's structure and can help distinguish between isomers.[31][32][33] For the target molecule, characteristic fragmentation of the amino-propyl side chain would be expected.

While MS is excellent for confirming identity and connectivity, it generally cannot distinguish between stereoisomers on its own.[31]

Part 3: Integrated Strategy and Conclusion

The most robust approach to characterizing 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol is an integrated one. No single technique provides a complete picture.[21]

Workflow for Complete Structural Elucidation

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Stereochemical Analysis cluster_3 Definitive Structure Proof cluster_4 Final Validation Synthesis Synthesis Purity_Check Purity Check (HPLC) Synthesis->Purity_Check >99% HRMS HRMS Purity_Check->HRMS Confirm Formula NMR_1D 1D NMR (¹H, ¹³C) Purity_Check->NMR_1D Confirm Backbone Crystallization Crystallization Purity_Check->Crystallization Screening NMR_2D 2D NMR NMR_1D->NMR_2D COSY, HSQC, HMBC Relative_Stereo Relative Stereochemistry (Solution) NMR_2D->Relative_Stereo NOESY Final_Structure Validated Structure Relative_Stereo->Final_Structure Xray X-ray Diffraction Crystallization->Xray Data Collection Absolute_Stereo Absolute Stereochemistry (Solid State) Xray->Absolute_Stereo Structure Solution Absolute_Stereo->Final_Structure

Caption: Integrated workflow for structural elucidation.

Decision Matrix: Choosing the Primary Method

G Start Sample Available? Crystal Single Crystal Obtainable? Start->Crystal Yes NMR_Sufficient Is Relative Stereochemistry Sufficient? Start->NMR_Sufficient No (Oil/Amorphous) Xray Use X-ray Crystallography Crystal->Xray Yes Revisit Revisit Purification & Crystallization Crystal->Revisit No NMR Use 2D NMR (NOESY) NMR_Sufficient->NMR Yes NMR_Sufficient->Revisit No (Absolute Required)

Caption: Decision matrix for stereochemical analysis.

References

  • Olex2 - Wikipedia. Available at: [Link]

  • Olex2 | OlexSys. Available at: [Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at: [Link]

  • Olex2 download | SourceForge.net. Available at: [Link]

  • Olex2 | Ithaca College. Available at: [Link]

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Available at: [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Available at: [Link]

  • Crystallisation Techniques. (2006). Available at: [Link]

  • Essential 2D NMR Techniques: NOESY, HETCOR, and INADEQUATE for Organic Compound Analysis. (2023). Available at: [Link]

  • Petrotos, K. B., & Louloudi, A. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A, 893(2), 377-384. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

  • The SHELX package - MIT OpenCourseWare. Available at: [Link]

  • User guide to crystal structure refinement with SHELXL. Available at: [Link]

  • Small Molecule X-Ray Diffraction Facility - University of Montana. Available at: [Link]

  • Structure Solution - OlexSys. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Wishart, D. S. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 6(4), 46. Available at: [Link]

  • Savidge, R. A., et al. (1983). Gas Chromatography-Mass Spectroscopy Identification of 1-Aminocyclopropane-1-carboxylic Acid in Compressionwood Vascular Cambium of Pinus contorta Dougl. Plant Physiology, 72(2), 467-470. Available at: [Link]

  • X-ray Data Collection Course - Macromolecular Crystallography Core Facility. Available at: [Link]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) - CF NMR CEITEC. Available at: [Link]

  • Smets, R., et al. (2003). Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. Journal of Chromatography A, 993(1-2), 79-87. Available at: [Link]

  • Thorp-Greenwood, F. L., & Steed, J. W. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 18(3), 225-242. Available at: [Link]

  • Growing Quality Crystals - MIT Department of Chemistry. Available at: [Link]

  • Powell, H. R. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-62. Available at: [Link]

  • SOP: CRYSTALLIZATION - UCT Science. Available at: [Link]

  • How to read NOESY spectrum? (2022). YouTube. Available at: [Link]

  • 2D NMR SPECTROSCOPY_1-D and 2-D NMR, NOESY and COSY, HETCOR, INADEQUATE techniques. (2021). Available at: [Link]

  • Scientists Test a New Process for Small Molecule Structure Elucidation | LCGC International. (2023). Available at: [Link]

  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemistry, 9(2), 1-19. Available at: [Link]

  • Giorgi, G., et al. (2017). A systematic 1 H- and 13 C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. Magnetic Resonance in Chemistry, 55(11), 1044-1051. Available at: [Link]

  • McGaw, B. A., et al. (1985). Selected ion monitoring/isotope dilution mass spectrometric determination of 1-aminocyclopropane-1-carboxylic acid levels in ripening tomato fruit. Analytical Biochemistry, 149(1), 130-135. Available at: [Link]

  • Small molecule crystallography - Excillum. Available at: [Link]

  • Powell, H. R. (2021). A beginner’s guide to X-ray data processing. The Biochemist, 43(3), 58-62. Available at: [Link]

  • Strategies for using NMR spectroscopy to determine absolute configuration. (2025). Available at: [Link]

  • An Overview of Selective Amino acid Based NLO Crystals. International Journal of ChemTech Research. Available at: [Link]

  • The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • MassBank record: MSBNK-RIKEN-PR100488. (2010). Available at: [Link]

  • Structural vibrational and thermal Studies on Amino acid Single Crystal: L-Isoleucine D-Alanine. RJ Wave. Available at: [Link]

  • Surekha, R., et al. (2011). Growth, structural, optical, mechanical and electrical properties of amino acid single crystal of γ- glycine. Archives of Applied Science Research, 3(4), 280-295. Available at: [Link]

  • Nobuta, T., et al. (2015). Continuous and convergent access to vicinyl amino alcohols. Chemical Communications, 51(81), 15004-15007. Available at: [Link]

  • Bicyclo[4.1.0]heptane (C7H12) - PubChemLite. Available at: [Link]

  • X-Ray crystallographic determination of the conformation of bicyclo[3.3.0]octane and bicyclo[3.2.0]heptane derivatives and evidence for an O ⋯ C [[double bond, length half m-dash]] O interaction. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds. (2025). Chemistry – An Asian Journal. Available at: [Link]

  • Bicyclo[4.1.0]heptane - NIST WebBook. Available at: [Link]

  • trans-Bicyclo[4.1.0]heptane | C7H12 | CID 12591851 - PubChem. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of Bicyclo[2.2.1]heptanols: A Comparative Efficacy Analysis

The bicyclo[2.2.1]heptane framework, commonly known as the norbornane system, is a cornerstone of synthetic chemistry. Its rigid, strained structure provides a unique three-dimensional scaffold found in natural products,...

Author: BenchChem Technical Support Team. Date: February 2026

The bicyclo[2.2.1]heptane framework, commonly known as the norbornane system, is a cornerstone of synthetic chemistry. Its rigid, strained structure provides a unique three-dimensional scaffold found in natural products, pharmaceuticals, and advanced polymers. The corresponding alcohols, bicycloheptanols (or norborneols), are critical intermediates for introducing further functionality onto this scaffold.

This guide provides an in-depth comparison of the primary synthetic routes to bicycloheptanols, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the mechanistic underpinnings, stereochemical outcomes, and practical considerations of each method. Our analysis is grounded in experimental data to empower you to select the optimal synthetic strategy for your specific research objectives.

Foundational Strategy: Diels-Alder Cycloaddition and Alkene Functionalization

The most common and efficient entry point to the bicyclo[2.2.1]heptane skeleton is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene and a suitable dienophile.[1][2] For the parent norbornene system, the reaction involves ethylene.[3][4] This reaction's power lies in its ability to rapidly construct the complex bicyclic core in a single, often high-yielding, step.[5][6]

Once the bicyclo[2.2.1]heptene (norbornene) precursor is obtained, the critical step is the hydration of the carbon-carbon double bond to install the hydroxyl group. The choice of hydration method is paramount as it dictates the stereochemical outcome—the ratio of the exo to endo alcohol diastereomers—and the overall efficiency of the synthesis.

cluster_0 Core Synthesis Pathway cluster_1 Hydration Methodologies Cyclopentadiene Cyclopentadiene Norbornene Norbornene Cyclopentadiene->Norbornene Diels-Alder Reaction Ethylene Ethylene Ethylene->Norbornene Acid_Hydration Acid-Catalyzed Hydration Norbornene->Acid_Hydration Oxymercuration Oxymercuration- Demercuration Norbornene->Oxymercuration Hydroboration Hydroboration- Oxidation Norbornene->Hydroboration Bicycloheptanol Bicyclo[2.2.1]heptanol (Norborneol) Acid_Hydration->Bicycloheptanol Mixture of exo/endo isomers Oxymercuration->Bicycloheptanol Predominantly exo isomer Hydroboration->Bicycloheptanol Predominantly exo isomer

Caption: General synthetic workflow to bicycloheptanols.

We will now compare the three principal hydration methodologies: acid-catalyzed hydration, oxymercuration-demercuration, and hydroboration-oxidation.

Method 1: Acid-Catalyzed Hydration of Norbornene

This is a classic method for hydrating alkenes, relying on a strong acid catalyst, typically sulfuric acid, in the presence of water.[7][8]

Mechanistic Insight and Stereoselectivity

The reaction proceeds via protonation of the norbornene double bond by a hydronium ion.[7] This leads to the formation of a secondary carbocation, which is stabilized by delocalization, forming a "non-classical" bridged carbocation.[3][4] This intermediate is a subject of significant academic interest. Nucleophilic attack by water can occur at either C1 or C2, but due to steric hindrance from the C7 methylene bridge, the attack predominantly occurs from the exo face. Subsequent deprotonation yields the norborneol product.

However, the intermediacy of the carbocation allows for rearrangements and attack from the less-favored endo face, resulting in a mixture of exo- and endo-norborneol.[7] Experimental data shows that while the exo product is favored, the selectivity is often moderate. For example, hydration at high temperatures (250°C) can yield an exo:endo ratio of approximately 65:35.[9][10]

cluster_0 Acid-Catalyzed Hydration Mechanism Norbornene Norbornene Carbocation Non-Classical Carbocation Intermediate Norbornene->Carbocation + H₃O⁺ Exo_Attack Exo Attack (Favored) Carbocation->Exo_Attack + H₂O Endo_Attack Endo Attack (Disfavored) Carbocation->Endo_Attack + H₂O Exo_Product Exo-Norborneol Exo_Attack->Exo_Product - H₃O⁺ Endo_Product Endo-Norborneol Endo_Attack->Endo_Product - H₃O⁺

Caption: Stereochemical outcome of acid-catalyzed hydration.
Efficacy and Practicality

While procedurally simple, the lack of high stereoselectivity and the potential for carbocation-mediated side reactions are significant drawbacks. The use of concentrated strong acids also requires careful handling and neutralization during workup.[11]

Experimental Protocol: Acid-Catalyzed Hydration of Norbornene[8][11]
  • In a round-bottomed flask equipped with a magnetic stir bar, combine 1 mL of water and cool in an ice bath.

  • Slowly and carefully add 2 mL of concentrated sulfuric acid (18M H₂SO₄) to the water with continuous stirring.

  • To this cooled acid solution, add 1.0 g of norbornene portion-wise, ensuring the temperature does not rise significantly. Continue stirring until the solid is fully dissolved.

  • Allow the reaction to warm to room temperature and proceed for approximately 1 hour.

  • Cool the reaction mixture in an ice bath and slowly neutralize by adding a saturated potassium hydroxide (KOH) solution until the pH is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., dichloromethane or diethyl ether) (2 x 15 mL).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude norborneol product.

  • The product can be further purified by sublimation or chromatography to separate the exo and endo isomers.

Method 2: Oxymercuration-Demercuration

This two-step procedure offers a significant advantage over acid-catalyzed hydration by avoiding carbocation rearrangements and providing high stereoselectivity.[12][13]

Mechanistic Insight and Stereoselectivity

The reaction begins with the electrophilic attack of the mercuric acetate [Hg(OAc)₂] on the norbornene double bond, forming a bridged mercurinium ion intermediate.[14] This three-membered ring structure prevents any skeletal rearrangement. Water then attacks the more electrophilic carbon from the face opposite the bulky mercury-containing group. In the case of norbornene, this attack occurs exclusively from the exo face to avoid steric clash, resulting in a trans-addition of -OH and -HgOAc.

The second step, demercuration, involves the reduction of the carbon-mercury bond with sodium borohydride (NaBH₄).[7][14] This step replaces the mercuric group with a hydrogen atom, yielding the final alcohol product. Crucially, this method is highly stereoselective, producing almost exclusively the exo-norborneol. Studies have reported yields of exo-alcohol at >99.8% purity.[15]

Efficacy and Practicality

This method is highly effective for achieving Markovnikov hydration with exceptional exo-selectivity for the bicycloheptanol system.[12][14] The primary drawback is the high toxicity of the organomercury compounds involved, which requires specialized handling and waste disposal procedures.

Method 3: Hydroboration-Oxidation

This two-step process is another powerful tool for the stereospecific and regioselective hydration of alkenes.[16][17]

Mechanistic Insight and Stereoselectivity

In the first step, borane (BH₃) adds across the double bond in a concerted, four-membered transition state.[18] Due to steric hindrance from the endocyclic methylene bridge (C7), the bulky borane moiety adds exclusively to the less hindered exo face of the norbornene molecule. The hydrogen atom is simultaneously delivered to the adjacent carbon from the same face, resulting in a syn-addition.[16][19]

The second step involves the oxidation of the resulting organoborane. Treatment with hydrogen peroxide (H₂O₂) in a basic solution replaces the carbon-boron bond with a carbon-oxygen bond, and this occurs with complete retention of stereochemistry.[17] The final product is therefore the exo-norborneol, formed with high stereoselectivity. This reaction is classified as an anti-Markovnikov addition, although for a symmetrical alkene like norbornene, the term primarily relates to the stereochemical outcome.[18]

Efficacy and Practicality

Hydroboration-oxidation is an excellent method for producing exo-bicycloheptanol with high stereoselectivity. The reagents are less toxic than mercury compounds, making it a more environmentally benign choice. Borane reagents (like BH₃•THF) require handling under anhydrous conditions and an inert atmosphere, but the procedure is otherwise straightforward.

Comparative Summary of Hydration Routes

FeatureAcid-Catalyzed HydrationOxymercuration-DemercurationHydroboration-Oxidation
Stereoselectivity Moderate; Mixture of exo and endo isomers (exo favored, ~65:35)[9][10]Excellent; Almost exclusively exo isomer (>99.8%)[15]Excellent; Almost exclusively exo isomer[16][20]
Rearrangements Yes, via non-classical carbocation intermediate[4][7]No, proceeds via bridged mercurinium ion[12][14]No, concerted addition mechanism[18]
Reagents H₂SO₄, H₂O[8]1. Hg(OAc)₂, H₂O/THF2. NaBH₄[14]1. BH₃•THF2. H₂O₂, NaOH[17]
Key Advantages Procedurally simple, inexpensive reagents.High exo-selectivity, avoids rearrangements.High exo-selectivity, avoids rearrangements, less toxic than mercury.
Key Disadvantages Poor stereoselectivity, risk of side reactions.High toxicity of mercury reagents.Requires anhydrous/inert atmosphere conditions.

Advanced & Alternative Synthetic Strategies

While functionalization of norbornene is the most direct path, other sophisticated methods can be employed, particularly for constructing highly substituted or functionalized bicycloheptanol derivatives.

  • Intramolecular Cyclizations: These strategies build the bicyclic ring system through an internal ring-closing reaction. Methods like intramolecular [2+2] photocycloadditions can generate related bicyclo[3.2.0]heptane systems, which can be precursors.[21][22] Similarly, intramolecular Prins-type cyclizations can forge complex bridged heterocyclic systems.[23]

  • Ring-Closing Metathesis (RCM): RCM is a powerful modern technique that uses ruthenium or molybdenum catalysts to form cyclic alkenes from acyclic diene precursors.[24][25] A strategically designed diene can be cyclized to form a bicyclic alkene, which can then be hydrated to the target bicycloheptanol.[26][27] This approach offers great flexibility in introducing substituents prior to cyclization.

Conclusion and Recommendations

The synthesis of bicyclo[2.2.1]heptanols is a well-established field, yet the choice of synthetic route has profound implications for the efficacy and stereochemical purity of the final product.

  • For applications where a mixture of diastereomers is acceptable or can be easily separated, Acid-Catalyzed Hydration offers a simple and cost-effective solution.

  • When the highest possible stereoselectivity for the exo-norborneol is required, both Oxymercuration-Demercuration and Hydroboration-Oxidation are superior choices.

  • Oxymercuration-Demercuration provides arguably the most robust and selective route to the exo isomer.[15] However, its utility in modern research and industrial settings is often limited by the significant safety and environmental concerns associated with mercury compounds.

  • Hydroboration-Oxidation stands out as the most practical and recommended method for achieving high exo-selectivity. It combines excellent stereochemical control with a more favorable safety profile, making it the workhorse for the synthesis of exo-bicycloheptanol in most laboratory contexts.

The selection of a synthetic route should always be guided by a careful analysis of the desired stereochemical outcome, the scale of the reaction, and the safety protocols available. By understanding the mechanistic principles behind each method, researchers can make informed decisions to efficiently access these valuable synthetic intermediates.

References
  • Werstiuk, N. H., & Kadai, T. (1971). Acid-catalysed hydration of norbornene at 250°.
  • Chemeurope.com. (n.d.). Norbornene.
  • Ashenhurst, J. (2023, August 31). Oxymercuration Demercuration of Alkenes. Master Organic Chemistry.
  • Wikipedia. (n.d.). Norbornene.
  • Cram.com. (2020, May 8). Exo And Endo-Norborneol Reaction Lab Report.
  • Scribd. (n.d.).
  • Werstiuk, N. H., & Kadai, T. (1971).
  • Unknown. (n.d.).
  • Brainly.com. (2023, July 10). Prelab Questions for Norbornene Lab.
  • Brown, H. C., & Kawakami, J. H. (1967). A Remarkable Stereoselectivity in the Oxymercuration-Demercuration of Norbornene, 7,7-Dimethylnorbornene, and Related Derivatives. Journal of the American Chemical Society, 89(6), 1525-1526.
  • Deep Blue Repositories. (n.d.).
  • Wikipedia. (n.d.). Hydroboration–oxidation reaction.
  • Ashenhurst, J. (2013, March 28). Hydroboration Oxidation of Alkenes. Master Organic Chemistry.
  • Chemistry LibreTexts. (2023, June 7).
  • Chemistry LibreTexts. (n.d.).
  • Chemistry Steps. (2024, April 6).
  • Professor Dave Explains. (2018, July 11).
  • Wikipedia. (n.d.). Ring-closing metathesis.
  • Organic Chemistry Portal. (n.d.).
  • Molander, G. A., & Stengel, P. J. (2002). Synthesis of eight- and nine-membered carbocycles through a ring-closing metathesis/ring fragmentation strategy: a rapid and versatile approach to bicyclo[6.4.0]. The Journal of Organic Chemistry, 67(14), 4849–4859.
  • Oikawa, H., et al. (n.d.). Ring-closing metathesis of dialkenylcycloalkanes for the synthesis of fused bicycloalkanes and tricycloalkanes. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Intramolecular cyclization construction of bicyclo[4.1.
  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction.
  • Wikipedia. (n.d.). Diels–Alder reaction.
  • MDPI. (2025, May 8). Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition.
  • YouTube. (2019, January 2). introduction to the Diels-Alder cycloaddition.
  • Chemistry LibreTexts. (2023, January 22). The Diels-Alder Cycloaddition.
  • PubMed. (2012, April 15). Stereoselective synthesis of bicyclo[3.1.1]heptane derivatives via intramolecular photocycloaddition reaction.
  • PubMed Central (PMC). (n.d.). Alkynyl Halo-Prins Cyclizations for the Synthesis of Bicyclo[4.3.1] and [3.3.1] Oxygen-Bridged Heterocycles.
  • AIR Unimi. (n.d.). Synthesis of Bicyclo[3.2.0]heptanes by Organophotoredox Catalytic Diastereoselective Anion Radical [2+2] Photocycloadditions of.
  • PubMed Central (PMC). (n.d.).

Sources

Comparative

In Vitro ADME Properties of Bicyclic Privileged Structures: A Comparative Technical Guide

Topic: In Vitro ADME Properties of Bicyclic Privileged Structures Content Type: Publish Comparison Guide Introduction: The "Privileged" Paradox In medicinal chemistry, privileged structures are molecular scaffolds capabl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro ADME Properties of Bicyclic Privileged Structures Content Type: Publish Comparison Guide

Introduction: The "Privileged" Paradox

In medicinal chemistry, privileged structures are molecular scaffolds capable of binding to multiple, unrelated target proteins with high affinity.[1] While this "promiscuity" makes them excellent starting points for library generation, it introduces a specific set of ADME (Absorption, Distribution, Metabolism, Excretion) liabilities.[1]

For the drug developer, the challenge is not just binding affinity, but "survival" in the biological system.[1] Bicyclic heterocycles—specifically Indoles , Quinolines , and Benzimidazoles —dominate this space.[1] This guide objectively compares their physicochemical behaviors, metabolic vulnerabilities, and toxicity risks to enable rational scaffold selection.[1]

Comparative Analysis: Indole vs. Quinoline vs. Benzimidazole[2]

Physicochemical & Permeability Profile

The choice of scaffold dictates the baseline physicochemical properties (PCPs) of your lead series.

PropertyIndole Quinoline Benzimidazole
Electronic Nature Electron-rich,

-excessive.
Electron-deficient pyridine ring fused to benzene.Amphoteric; imidazole ring is basic.
Acid/Base (pKa) Very weak acid (pKa ~16). Neutral at pH 7.4.Weak base (pKa ~4.9). Partially ionized at pH < 5.Basic (pKa ~5.5). Protonatable at acidic pH (stomach).
Solubility (pH 7.4) Low. Aggregation prone.Moderate. Improved by protonation in acidic media.High. H-bond acceptor/donor capability improves aq. solubility.
Permeability (Caco-2) High. Passive diffusion driven by lipophilicity.High. Good passive diffusion; potential P-gp substrate.Moderate to High. Balanced logD facilitates transport.
Key Liability Oxidative Instability. Electron-rich C3 is a radical trap.hERG Inhibition. Lipophilic cations trap in K+ channels.CYP Inhibition. N3 lone pair coordinates to Heme-Fe.
Metabolic Stability & Clearance Mechanisms

Metabolic clearance is the primary attrition factor for these scaffolds.

  • Indole: The C3 position is a metabolic "hotspot." It undergoes rapid hydroxylation by CYP450s (specifically CYP2A6, 2C19), leading to the formation of indoxyl, which dimerizes to toxic indigoid pigments.[1][2][3][4]

    • Optimization Strategy: Block C3 with Fluorine or electron-withdrawing groups (EWGs) to deactivate the ring.

  • Quinoline: Susceptible to oxidation at C2 (forming 2-quinolone) and N-oxidation.

    • Optimization Strategy: Substitution at C2 prevents oxidation but may introduce steric clashes.

  • Benzimidazole: Generally the most metabolically stable core. Primary clearance is via N-dealkylation (if substituted) or hydroxylation on the benzene ring.

Toxicity & Promiscuity (The "Dark Side")
  • hERG Liability (Quinoline): Quinolines, particularly those with basic side chains, are frequent hERG channel blockers, leading to QT prolongation.[1]

  • CYP Inhibition (Benzimidazole): The sp2 nitrogen (N3) can act as a Type II ligand for CYP450 heme, causing strong reversible inhibition (drug-drug interaction risk).

Visualizing the Selection Logic

The following decision tree provides a logic flow for selecting a bicyclic scaffold based on target requirements and ADME constraints.

ScaffoldSelection Start Start: Select Bicyclic Scaffold Target Primary Target Class? Start->Target Kinase Kinase / ATP Binding Target->Kinase ATP Site GPCR GPCR / Receptor Target->GPCR Allosteric/Orthosteric HDonor Need H-Bond Donor? Kinase->HDonor Solubility Is Solubility Critical? GPCR->Solubility Indole INDOLE (High Potency, Low Sol) HDonor->Indole Yes (NH interaction) Quinoline QUINOLINE (High Perm, hERG Risk) HDonor->Quinoline No (Acceptor only) Solubility->Indole Low Req (Lipophilic) Benzim BENZIMIDAZOLE (High Sol, CYP Inhib Risk) Solubility->Benzim High Req (Basic N) IndoleOpt Metabolic Stability Indole->IndoleOpt Block C3 (F, Cl) QuinOpt Cardiotoxicity Check Quinoline->QuinOpt Monitor hERG

Caption: Decision logic for scaffold selection balancing target binding needs with ADME liabilities.

Experimental Protocols

To validate these properties in your specific series, use the following self-validating protocols.

Protocol A: Kinetic Solubility (High-Throughput)

Objective: Determine the solubility of the scaffold in PBS (pH 7.4) to predict intestinal absorption issues.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dilution: Spike 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well filter plate (Final conc: 250 µM, 2.5% DMSO).

  • Equilibration: Shake at 500 rpm for 24 hours at room temperature.

  • Filtration: Vacuum filter the solution through a 0.45 µm PVDF membrane to remove precipitates.

  • Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS.

  • Calculation:

    
    
    Self-Validation: Include Hydrocortisone (High Sol) and Reserpine (Low Sol) as controls.
    
Protocol B: Microsomal Metabolic Stability

Objective: Assess the intrinsic clearance (


) and identify metabolic hotspots (e.g., Indole C3 oxidation).
  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), MgCl2 (3.3 mM), Test Compound (1 µM).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at

    
     min into cold Acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

  • Data Processing: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life (
    
    
    ).
    
    
Protocol C: Caco-2 Permeability Assay

Objective: Predict oral absorption and efflux liability (P-gp substrate).

  • Cell Culture: Seed Caco-2 cells on transwell polycarbonate filters (0.4 µm pore). Culture for 21 days to form a differentiated monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300

    
    .
    
  • Transport:

    • A-to-B (Absorptive): Add compound (10 µM) to Apical (A) side. Sample Basolateral (B) side.

    • B-to-A (Efflux): Add compound to Basolateral (B) side. Sample Apical (A) side.

  • Incubation: Incubate at 37°C for 2 hours.

  • Calculation: Calculate Apparent Permeability (

    
    ):
    
    
    
    
    (Where
    
    
    is flux,
    
    
    is surface area,
    
    
    is initial concentration).[1]
    • Efflux Ratio (ER):

      
      . An ER > 2.0 indicates active efflux (likely P-gp).
      

Metabolic Pathways Visualization

Understanding how these structures break down allows for rational design.

Metabolism cluster_0 Indole Instability cluster_1 Quinoline Clearance I1 Indole I2 3-Hydroxyindole (Indoxyl) I1->I2 CYP2A6/2C19 (Hydroxylation) I3 Oxindole / Dimer (Toxic Pigment) I2->I3 Spontaneous Oxidation Q1 Quinoline Q2 2-Quinolone (Inactive) Q1->Q2 Aldehyde Oxidase (Oxidation) Q3 N-Oxide (Reactive) Q1->Q3 CYP450 (N-Oxidation)

Caption: Primary metabolic degradation pathways for Indole and Quinoline scaffolds.

References

  • Evans, B. E., et al. (1988).[1] "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry. Link

  • Welsch, M. E., et al. (2005).[1] "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology. Link

  • Rydberg, P., et al. (2013).[1] "Hydroxylation of Indole by Cytochrome P450: Mechanistic Insights." Angewandte Chemie. Link

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

  • Gao, H., et al. (2011).[1] "An Integrated Drug-Likeness Study for Bicyclic Privileged Structures." Chemical Biology & Drug Design. Link

  • Redfern, W. S., et al. (2003).[1] "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes." Journal of Pharmacological and Toxicological Methods. Link

Sources

Validation

Benchmarking a Novel Bicyclic Aminopropanol: A Comparative Guide for Ligand Characterization

Introduction The quest for novel therapeutic agents with enhanced potency and selectivity is a cornerstone of modern drug discovery. The bicyclo[4.1.0]heptane framework, a rigid and structurally unique scaffold, presents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for novel therapeutic agents with enhanced potency and selectivity is a cornerstone of modern drug discovery. The bicyclo[4.1.0]heptane framework, a rigid and structurally unique scaffold, presents an intriguing starting point for the design of new receptor ligands. When coupled with an aminopropanol sidechain, as seen in the novel compound 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol, the resulting molecule holds potential for interaction with various biogenic amine receptors.

This guide provides a comprehensive framework for benchmarking this novel compound. Due to the novelty of 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol, direct comparative data is not yet available in published literature. Therefore, we propose a scientifically grounded, hypothetical benchmarking study against known ligands for the serotonin 5-HT2A receptor, a plausible target based on structural similarities to established pharmacophores. The methodologies and comparative data presented herein are based on established protocols and published values for well-characterized ligands, offering a robust blueprint for the experimental evaluation of this and other novel compounds.

Hypothesized Target and Rationale: The Serotonin 5-HT2A Receptor

The aminopropanol moiety is a key structural feature in numerous adrenergic and serotonergic ligands. The rigid bicyclo[4.1.0]heptane scaffold can enforce a specific conformation of the pharmacophore, potentially leading to high affinity and selectivity for a particular receptor subtype. Based on these structural alerts, the serotonin 5-HT2A receptor is a primary candidate for initial investigation. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) involved in a wide range of physiological and pathological processes, making it a significant target for therapeutic intervention in neuropsychiatric disorders.

To establish a meaningful benchmark, we will compare the hypothetical performance of 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol against the following well-characterized 5-HT2A receptor ligands:

  • Ketanserin: A classic, high-affinity 5-HT2A antagonist.

  • DOI (2,5-Dimethoxy-4-iodoamphetamine): A potent 5-HT2A/2C agonist.

  • Risperidone: An atypical antipsychotic with high affinity for both dopamine D2 and serotonin 5-HT2A receptors.

Comparative Data Summary (Hypothetical)

The following table summarizes the expected data points from a comprehensive benchmarking study. The values for the known ligands are based on published data, while the values for the novel compound are placeholders to be determined experimentally.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Assay Type
2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol 5-HT2ATBDTBDRadioligand Binding / Calcium Flux
Ketanserin5-HT2A1.3 ± 0.23.5 ± 0.5 (IC50)Radioligand Binding / Calcium Flux
DOI5-HT2A0.7 ± 0.12.1 ± 0.3 (EC50)Radioligand Binding / Calcium Flux
Risperidone5-HT2A0.16 ± 0.030.4 ± 0.1 (IC50)Radioligand Binding / Calcium Flux

TBD: To Be Determined

Experimental Protocols

The following protocols describe the essential experiments for determining the binding affinity and functional activity of the novel compound.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.

Workflow Diagram:

G prep Prepare cell membranes expressing 5-HT2A receptors incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare radioligand ([3H]ketanserin) solution radioligand->incubation test_compound Prepare serial dilutions of 2-(1-aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol test_compound->incubation filtration Separate bound and free radioligand via rapid vacuum filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Analyze data to determine IC50 and calculate Ki scintillation->analysis

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human 5-HT2A receptor (e.g., HEK293 cells). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand ([3H]ketanserin, typically at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor like unlabeled ketanserin).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay for 5-HT2A Functional Activity

The 5-HT2A receptor couples to the Gq/11 G-protein, which activates phospholipase C and leads to an increase in intracellular calcium ([Ca2+]i). This assay measures the functional activity of the test compound by quantifying changes in [Ca2+]i.

Signaling Pathway Diagram:

G Ligand Agonist (e.g., DOI) Receptor 5-HT2A Receptor Ligand->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor Ca_release Ca2+ Release ER->Ca_release Response Cellular Response Ca_release->Response

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye will increase in fluorescence intensity upon binding to free intracellular calcium.

  • Compound Addition: Use an automated liquid handler or a multi-channel pipette to add varying concentrations of the test compound (to determine agonism) or a fixed concentration of an agonist (like DOI) followed by varying concentrations of the test compound (to determine antagonism).

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation).

  • Data Analysis: For each well, determine the peak fluorescence response. For agonist activity, plot the peak response as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response). For antagonist activity, plot the response to the fixed agonist concentration as a function of the test compound concentration to determine the IC50.

Trustworthiness and Self-Validation

The protocols described above are standard, well-validated methods in pharmacology and drug discovery. To ensure the trustworthiness of the experimental results:

  • Positive and Negative Controls: Always include known agonists and antagonists as positive controls to ensure the assay is performing as expected. A vehicle control (the solvent used to dissolve the compounds) should be included as a negative control.

  • Replicates: Perform all experiments with multiple technical and biological replicates to ensure the reproducibility of the results.

  • Orthogonal Assays: If possible, use a second, different functional assay (e.g., a reporter gene assay measuring downstream signaling) to confirm the results from the primary assay. This provides an orthogonal validation of the compound's activity.

Conclusion

This guide provides a robust framework for the initial characterization and benchmarking of the novel compound 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol. By systematically evaluating its binding affinity and functional activity at the hypothesized 5-HT2A receptor target and comparing these results to well-characterized ligands, researchers can gain valuable insights into its pharmacological profile. The detailed protocols and emphasis on data integrity will ensure that the generated data is reliable and can effectively guide future drug development efforts.

References

  • Leysen, J. E., et al. (1982). Serotonergic component of neuroleptic receptors. Molecular Pharmacology, 21(2), 301-314. [Link]

  • McKenna, D. J., et al. (1990). Synthesis and pharmacological evaluation of 2,5-dimethoxy-4-iodoamphetamine (DOI) and related analogues. Journal of Medicinal Chemistry, 33(4), 1162-1170. [Link]

  • Leysen, J. E., et al. (1994). Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor binding profile, and pharmacology. Journal of Clinical Psychiatry, 55 Suppl, 5-12. [Link]

Comparative

A Comparative Guide to Cross-Reactivity Studies of Aminocyclopropane-Based Compounds

For researchers, scientists, and drug development professionals, the aminocyclopropane scaffold presents a unique and compelling starting point for inhibitor design. Its constrained, three-membered ring offers a rigid co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the aminocyclopropane scaffold presents a unique and compelling starting point for inhibitor design. Its constrained, three-membered ring offers a rigid conformational framework that can be exploited for precise molecular recognition. However, these same electronic and structural features—notably ring strain and potential for covalent interaction—necessitate a rigorous and systematic evaluation of cross-reactivity to ensure target specificity and mitigate safety risks.[1][2]

This guide provides a strategic framework and detailed experimental protocols for comparing the selectivity of aminocyclopropane-based compounds. We move beyond simple checklists to explain the causality behind experimental choices, enabling you to design self-validating studies that generate trustworthy and actionable data.

The Cross-Reactivity Challenge with Aminocyclopropanes

Aminocyclopropane derivatives have diverse biological activities. They are famously known as precursors to the plant hormone ethylene, with 1-aminocyclopropane-1-carboxylic acid (ACC) being synthesized by ACC synthase, a pyridoxal phosphate (PLP)-dependent enzyme.[3][4][5] In other contexts, derivatives have been shown to act as functional antagonists at the N-methyl-D-aspartate (NMDA) receptor complex in the central nervous system.[6]

This diversity of targets hints at the potential for off-target interactions.[7][8][9] The strained cyclopropane ring can participate in unique binding interactions and, in some cases, may act as a cryptic electrophile, leading to covalent modification of nucleophilic residues on off-target proteins.[1][10] Therefore, a compound designed to inhibit a specific PLP-dependent enzyme might interact with other enzymes in that large family, or a kinase inhibitor could display unexpected covalent reactivity. Proactively identifying these unintended interactions is critical to avoiding costly failures in later stages of drug development.[8]

Part I: A Strategic Framework for Cross-Reactivity Profiling

A robust cross-reactivity assessment follows a tiered, iterative approach. The goal is to cast a wide net initially and then use progressively more complex and physiologically relevant assays to confirm and characterize initial findings. This strategy ensures that resources are used efficiently while building a comprehensive selectivity profile.

G cluster_0 Tier 1: Broad Initial Screening cluster_1 Tier 2: Orthogonal Validation & MoA cluster_2 Tier 3: Cellular & Functional Confirmation a1 In Silico Profiling (Docking, Target Prediction) a2 Broad Biochemical Panels (e.g., KinomeScan, GPCR Panel) b1 Biophysical Binding Assays (DSF, SPR, ITC) a2->b1 Hits b2 Enzymatic Assays (IC50 Determination) b3 Covalent Binding Check (Intact Protein MS) c1 Cellular Target Engagement (e.g., NanoBRET, CETSA) b2->c1 Confirmed Hits c2 Phenotypic & Pathway Analysis (e.g., Western Blot, Reporter Assays) c2->b2 Feedback Loop for Potency Refinement c3 Proteomic Profiling (ABPP) (For Covalent Inhibitors)

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Casting a Wide Net

The initial goal is to rapidly identify potential areas of concern. This is achieved by screening the compound against large panels of diverse biological targets.

  • In Silico Screening: Before synthesis, computational tools can predict potential off-targets based on structural homology or through covalent docking algorithms, which are particularly relevant for identifying potential covalent modifiers.[1][11]

  • Broad Biochemical Panels: The most direct way to uncover off-target activity is to test the compound against hundreds of purified enzymes or receptors. Commercial services offer panels covering the human kinome, G-protein coupled receptors (GPCRs), and other major drug target classes.[12][13][14] This provides an unbiased, panoramic view of a compound's interaction space.

Tier 2: Validating Hits and Understanding Mechanism

A "hit" from a broad screen is not a definitive liability until it is validated through an independent, or orthogonal, assay. The goal here is to confirm the interaction and understand its nature.

  • Biophysical Binding Assays: Techniques like Differential Scanning Fluorimetry (DSF), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) directly measure the physical interaction between a compound and a protein.[11][15][16] A confirmed interaction in a binding assay adds significant confidence to an initial enzymatic hit.

  • Mechanism of Action (MoA): For confirmed enzymatic inhibitors, it's crucial to determine how they inhibit. Is it competitive with the substrate or ATP? Is the inhibition time-dependent, suggesting a covalent mechanism?[13]

  • Covalent Binding Assessment: For compounds with reactive potential, direct confirmation of covalent bond formation using intact protein mass spectrometry is essential.[10][11][17]

Tier 3: Assessing Impact in a Cellular Context

An interaction with a purified protein does not always translate to a biological effect in a living cell. This final tier aims to establish physiological relevance.

  • Cellular Target Engagement: Assays are used to confirm the compound can reach and bind to its intended target and any identified off-targets within a cellular environment.

  • Pathway and Phenotypic Analysis: Does the off-target interaction lead to a measurable downstream effect? For example, if a compound hits an unintended kinase, techniques like Western blotting can check if the kinase's substrate is dephosphorylated in treated cells.

  • Activity-Based Protein Profiling (ABPP): For suspected covalent inhibitors, ABPP is a powerful proteomics technique that uses chemical probes to map the reactivity of an electrophile across the entire proteome in living cells, providing a comprehensive map of on- and off-target covalent binding sites.[10][11]

Part II: Comparative Experimental Methodologies & Data

This section provides step-by-step protocols for key comparative experiments. To illustrate the data, we will use two hypothetical aminocyclopropane-based compounds:

  • ACP-S (Specific): Designed to be a highly selective inhibitor of Target Kinase A.

  • ACP-P (Promiscuous): A structural analog of ACP-S that displays significant off-target activity.

Methodology 1: Kinase Selectivity Profiling (Luminescent Assay)

Causality: Kinases are one of the largest and most frequently implicated families in off-target effects.[13][14] An early, broad kinase screen is essential. Luminescent assays that measure ATP consumption (like the ADP-Glo™ system) are universal, robust, and avoid the complexities of substrate-specific enzymatic assays.[14]

Protocol: High-Throughput Kinase Profiling

  • Compound Preparation: Prepare 10 mM DMSO stock solutions of ACP-S and ACP-P. Serially dilute in DMSO to create a concentration range for IC50 determination (e.g., 100 µM to 1 nM).

  • Assay Plate Preparation: In a 384-well plate, dispense a small volume (e.g., 50 nL) of each compound concentration. Include DMSO-only wells as a "no inhibition" control (100% activity) and a known broad-spectrum inhibitor (e.g., Staurosporine) as a positive control.

  • Kinase Reaction: Add the kinase/substrate solution from a pre-qualified kinase profiling system (containing buffer, kinase, and substrate) to the wells.[12][14] Allow the reaction to proceed for the optimized time (e.g., 60 minutes) at room temperature.

  • Signal Generation: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a light signal proportional to the kinase activity. Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase.

Comparative Data Table:

Kinase TargetACP-S (IC50, nM)ACP-P (IC50, nM)
Target Kinase A 15 25
Target Kinase B>10,0008,500
Off-Target Kinase X8,500150
Off-Target Kinase Y>10,000450
Off-Target Kinase Z6,20095

Interpretation: The data clearly shows that while both compounds inhibit the primary target, ACP-P has potent activity against at least three other kinases (X, Y, and Z). This makes ACP-P a promiscuous compound with high potential for off-target effects, whereas ACP-S is highly selective.[18]

Methodology 2: Direct Binding Validation (Differential Scanning Fluorimetry - DSF)

Causality: An enzymatic assay measures the consequence of binding (inhibition), but not binding itself. DSF provides orthogonal validation by directly measuring the stabilization of a protein upon ligand binding.[15] It is a rapid, low-material-consumption method to confirm physical interaction with both the intended target and the off-targets identified in Tier 1.

Protocol: DSF Assay

  • Reagent Preparation: Prepare a solution containing the purified kinase (e.g., Off-Target Kinase Z), a fluorescent dye (e.g., SYPRO Orange), and buffer.

  • Compound Addition: Dispense the kinase/dye solution into a 96-well PCR plate. Add ACP-S, ACP-P, or DMSO control to the wells to a final concentration of 10 µM.

  • Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C in 0.5 °C increments.

  • Fluorescence Monitoring: Monitor the fluorescence of the dye during the temperature ramp. The dye fluoresces upon binding to the hydrophobic regions of the protein that become exposed as it unfolds.

  • Data Analysis: Plot fluorescence versus temperature to generate a protein melting curve. The midpoint of the transition is the melting temperature (Tm). Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample (ΔTm = Tm_compound - Tm_DMSO).

Comparative Data Table:

Protein TargetCompound (10 µM)ΔTm (°C)Interpretation
Target Kinase AACP-S+ 8.5Strong Binding
Target Kinase AACP-P+ 7.9Strong Binding
Off-Target Kinase Z ACP-S+ 0.3No significant binding
Off-Target Kinase Z ACP-P+ 6.2 Strong Binding Confirmed

Interpretation: The significant positive ΔTm for ACP-P with Off-Target Kinase Z confirms a direct physical interaction, validating the enzymatic inhibition data. The negligible shift for ACP-S confirms its lack of binding to this off-target.

Visualizing Consequences: On-Target vs. Off-Target Pathways

Cross-reactivity is only a liability if the off-target interaction causes an undesirable biological effect. Visualizing the pathways involved clarifies the potential risk.

G cluster_OnTarget On-Target Pathway (Therapeutic Effect) cluster_OffTarget Off-Target Pathway (Adverse Effect) TargetA Target Kinase A SubstrateA Substrate A TargetA->SubstrateA phosphorylates EffectA Cell Survival (Desired Outcome) SubstrateA->EffectA TargetZ Off-Target Kinase Z SubstrateZ Substrate Z TargetZ->SubstrateZ phosphorylates EffectZ Cell Toxicity (Adverse Outcome) SubstrateZ->EffectZ ACP_S ACP-S (Specific) ACP_S->TargetA inhibits ACP_P ACP-P (Promiscuous) ACP_P->TargetA inhibits ACP_P->TargetZ inhibits

Caption: On-target vs. off-target pathway inhibition.

This diagram illustrates how ACP-S achieves its therapeutic effect by selectively inhibiting Target Kinase A. In contrast, the promiscuous ACP-P not only inhibits the desired target but also inhibits Off-Target Kinase Z, leading to a separate and potentially toxic cellular outcome.

Conclusion

The evaluation of cross-reactivity for aminocyclopropane-based compounds is not a single experiment but a comprehensive, multi-tiered strategy. By combining broad, unbiased screening with rigorous orthogonal validation and cellular characterization, researchers can build a complete selectivity profile. This approach allows for the clear differentiation between highly specific candidates like ACP-S and promiscuous compounds like ACP-P, which carry a higher risk of off-target liabilities.[7][8] Adopting this framework enables confident decision-making, prioritizes safer and more effective molecules, and ultimately accelerates the path from discovery to clinical success.

References

  • Fedorov, O., Niesen, F.H., & Knapp, S. (n.d.). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Vertex AI Search.
  • Maciag, K., et al. (n.d.). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol. Promega Corporation.
  • Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylate synthase. Wikipedia.
  • ResearchGate. (2025, August 10). A Proposed Screening Paradigm for Discovery of Covalent Inhibitor Drugs. ResearchGate.
  • OTAVA. (n.d.). OTAVA Covalent Inhibitors Library. OTAVA.
  • Davis, M.I., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad.
  • Wang, Y., et al. (2016, July 1). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications.
  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Creative Diagnostics.
  • Liu, Q., et al. (n.d.). Advanced approaches of developing targeted covalent drugs. PubMed Central.
  • Scientist.com. (2025, May 7). Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. Scientist.com.
  • Evotec. (2025, May 22). Advancing Drug Discovery With Covalent Fragment Screening. Evotec.
  • Zegzouti, H., et al. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate.
  • Vanderstraeten, L., et al. (n.d.). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. PubMed Central.
  • Simaan, A.J., & Réglier, M. (2015). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase. In 2-Oxoglutarate-Dependent Oxygenases. The Royal Society of Chemistry.
  • D'yakonov, A.A., et al. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.
  • Van de Poel, B., & Van Der Straeten, D. (2018, February 21). Ethylene and 1-Aminocyclopropane-1-carboxylate (ACC) in Plant–Bacterial Interactions. Frontiers in Plant Science.
  • Li, Z., & Guo, H. (2025, January 24). Regulation of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) expression and its functions in plant life. Journal of Experimental Botany.
  • Hyodo, H., et al. (n.d.). Inhibition of 1-Aminocyclopropane-l-carboxylic Acid Synthase Activity by Polyamines, Their Related Compounds and Metabolites of S-adenosylmethionine. Plant and Cell Physiology.
  • Toth, E., & Lajtha, A. (n.d.). Chronic treatment with 1-aminocyclopropanecarboxylic acid desensitizes behavioral responses to compounds acting at the N-methyl-D-aspartate receptor complex. PubMed.
  • Michiel, P., et al. (2026, January 28). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way. Plant Physiology.
  • Open Education Alberta. (n.d.). Off-target side-effects – An ABC of PK/PD. Open Education Alberta.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics.
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?. Patsnap Synapse.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(1-aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol (CAS No. 1872905-15-1).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(1-aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol (CAS No. 1872905-15-1). As a specialized bicyclic amino-alcohol used in chemical synthesis, its unique structure—featuring a strained cyclopropane ring and a sterically hindered amine group—necessitates a rigorous and informed disposal protocol.[1] This guide is designed for researchers, scientists, and drug development professionals, grounding every recommendation in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the potential hazards of 2-(1-aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol is fundamental to its safe disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from its structural analogues, namely aminopropanols and bicyclic alkanes.

  • Corrosivity and Irritation: The presence of the aminopropanol moiety suggests the compound is alkaline and likely corrosive. Analogous compounds like 1-aminopropan-2-ol are known to cause severe skin burns and eye damage.[2][3] Therefore, it is imperative to handle this substance with the assumption that it is corrosive to skin, eyes, and mucous membranes.

  • Toxicity: Amines and their derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[3] The bicyclo[4.1.0]heptane structure, while not acutely toxic itself, contributes to the molecule's lipophilicity, which could facilitate absorption.[4][5] Under the Resource Conservation and Recovery Act (RCRA), waste is considered hazardous if it exhibits toxicity, among other characteristics.[6]

  • Reactivity: The amine group makes the compound basic. It will react, likely exothermically, with acids. It should also be considered incompatible with strong oxidizing agents.[2] Mixing with incompatible materials is a primary cause of laboratory accidents and is strictly forbidden.

Based on this assessment, waste containing 2-(1-aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol must be managed as hazardous chemical waste .

Regulatory Framework: Adherence to EPA and OSHA Standards

All disposal procedures must comply with federal and local regulations. In the United States, two primary agencies govern this process:

  • Environmental Protection Agency (EPA): The EPA, under RCRA, establishes the national framework for hazardous waste management.[6] This includes guidelines for waste characterization, accumulation, labeling, and disposal. For academic and research laboratories, the specific regulations under 40 CFR Part 262 Subpart K may apply, offering some flexibility in management practices.[6][7]

  • Occupational Safety and Health Administration (OSHA): OSHA standards are designed to protect laboratory personnel.[8] Key regulations include the Hazard Communication Standard (29 CFR 1910.1200), which mandates access to hazard information and training, and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, which outlines requirements for handling hazardous substance releases.[9][10][11]

Compliance is not optional; improper chemical disposal can lead to significant fines and endanger personnel.[6]

Core Disposal Principle: Incineration by a Licensed Professional Service

The most appropriate and compliant method for the final disposal of 2-(1-aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol is through a licensed professional waste disposal service.[12][13][14][15] The recommended ultimate disposal technique for this type of organic compound is incineration .

Causality: High-temperature incineration in a specialized facility equipped with afterburners and scrubbers ensures the complete destruction of the organic molecule, converting it to relatively benign products like carbon dioxide, water, and nitrogen oxides.[12][14] This method prevents the compound from entering soil or groundwater, mitigating environmental risk. Dissolving the material in a combustible solvent may be part of the process employed by the disposal service.[12][14]

Forbidden Disposal Methods:

  • DO NOT dispose of this chemical down the drain.[16][17] This is prohibited by the EPA and can contaminate waterways.[18]

  • DO NOT dispose of this chemical in the regular trash.[16]

  • DO NOT allow the chemical to evaporate in a fume hood as a disposal method.[16]

On-Site Waste Management: A Step-by-Step Protocol

This protocol details the procedures for accumulating and managing waste containing 2-(1-aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol within the laboratory until it is collected by a professional service.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. This is your first and most critical line of defense.

  • Eye Protection: Chemical splash goggles and a face shield.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Dispose of contaminated gloves after use.[15]

  • Body Protection: A lab coat that fastens completely.[15] A chemically resistant apron may be advisable for larger quantities.

Step 2: Waste Segregation

Proper segregation prevents dangerous reactions.

  • Collect waste containing 2-(1-aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol in a dedicated container.

  • This waste stream should be classified as non-halogenated organic waste .

  • Crucially, keep this waste stream separate from:

    • Acids and other acidic waste.

    • Strong oxidizing agents.

    • Halogenated solvents.

    • Aqueous waste.

    • Radioactive or biohazardous waste.[16]

  • Physically segregate incompatible waste containers using secondary containment bins.[19][20]

Step 3: Container Selection and Management

The integrity of your waste container is essential for safety.

  • Material Compatibility: Use a container made of a material compatible with the waste. For organic solvents and amines, a high-density polyethylene (HDPE) or glass container is appropriate.[19][21]

  • Condition: The container must be in good condition, free of cracks or leaks, with a secure, leak-proof screw cap.[6][16]

  • Venting: Do not use a container that is sealed so tightly that pressure could build up, but ensure the cap is securely closed when not in use. Never leave a funnel in the container opening.[19]

  • Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[16][21]

Step 4: Labeling the Hazardous Waste Container

Proper labeling is a strict EPA requirement.[19] As soon as the first drop of waste enters the container, it must be labeled.

  • Attach a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) office.

  • The label must clearly state the words "HAZARDOUS WASTE" .[19]

  • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[19] For this specific waste, list "2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol" and any solvents used.

  • Indicate the date on which waste accumulation began.[16]

Step 5: Storage in a Satellite Accumulation Area (SAA)

The designated storage location for your waste container is critical.

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[19]

  • Store the container in a well-ventilated area, such as a designated cabinet or within a chemical fume hood.[21]

  • Use a secondary containment tray or bin that can hold the entire volume of the container in case of a leak.[6][10]

  • Inspect the SAA and the waste container weekly for any signs of leakage or deterioration.[19]

Step 6: Requesting Waste Pickup

Timely removal of waste is a key component of compliance.

  • Academic laboratories operating under EPA Subpart K regulations may accumulate waste for up to six months.[6][16]

  • Submit a request for waste pickup through your institution's EHS department when the container is 90% full or approaching the accumulation time limit.[16] Do not wait until the last minute.

Spill and Emergency Procedures

In the event of a spill, a swift and correct response is crucial.

  • Minor Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated; work within a fume hood if possible.[17]

    • Wearing full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[17] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[22]

    • Clean the spill area with soap and water.

    • Report the spill to your laboratory supervisor and EHS office.

  • Major Spill (requires outside assistance):

    • Evacuate the immediate area.

    • Alert others and activate any local alarms.

    • If safe to do so, close the fume hood sash and shut down any ignition sources.

    • Contact your institution's EHS emergency line or local emergency services immediately.

    • Provide them with the name of the chemical and a copy of any available safety information.

Data and Compliance Summary

The following table summarizes key information and regulatory guidelines pertinent to the disposal of 2-(1-aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol.

ParameterSpecification / GuidelineRationale / Source
Chemical Name 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-olIUPAC Nomenclature
CAS Number 1872905-15-1Chemical Identification[1]
Molecular Formula C₁₁H₂₁NOStructural Information[1]
Waste Classification Hazardous Waste (Probable Corrosive, Toxic)Inferred from structural analogues; RCRA Criteria[2][6]
Primary Disposal Method Licensed professional disposal serviceEPA/RCRA Compliance[12][14]
Ultimate Destruction High-Temperature IncinerationEnvironmental Protection[12][14]
On-Site Container HDPE or Glass with screw capChemical Compatibility[19][21]
Container Labeling "HAZARDOUS WASTE", full chemical names, percentages, start dateEPA Requirement[16][19]
Max Accumulation Time 6 months (for academic labs under Subpart K)EPA 40 CFR 262 Subpart K[6][16]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containmentEPA Requirement[19]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper management and disposal of 2-(1-aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol waste.

G cluster_prep Preparation & Assessment cluster_accum Accumulation Protocol cluster_disposal Final Disposal cluster_emergency Contingency start Waste Generated (Pure compound, solutions, or contaminated materials) ppe Step 1: Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill assess Step 2: Characterize & Segregate Classify as Non-Halogenated Organic Waste ppe->assess ppe->spill container Step 3: Select Compatible Container (HDPE or Glass, <90% full) assess->container labeling Step 4: Label Immediately ('HAZARDOUS WASTE', contents, date) container->labeling storage Step 5: Store in SAA (Secondary containment, ventilated area) labeling->storage inspect Weekly Inspection (Check for leaks, label integrity) storage->inspect storage->spill inspect->storage Continue storage if OK pickup Step 6: Request EHS Pickup (When full or near time limit) inspect->pickup Container full or time limit reached end Disposal via Licensed Service (Incineration) pickup->end spill_protocol Follow Spill & Emergency Protocol (Contain, Absorb, Clean, Report) spill->spill_protocol

Caption: Decision workflow for the safe disposal of 2-(1-aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. [Link]

  • Hazardous Waste Disposal Guide - Research Safety, Northwestern University. [Link]

  • OSHA Hazardous Waste Disposal Guidelines - CDMS. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know - Clean Management. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. [Link]

  • Regulation of Laboratory Waste - American Chemical Society. [Link]

  • SIGMA-ALDRICH Safety Data Sheet - Agilent. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. [Link]

  • Heptane Safety Data Sheet. [Link]

  • (R)-(-)-1-Amino-2-propanol Safety Data Sheet - Acros Organics. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA. [Link]

  • OSHA Secondary Containment Requirements for Chemical Storage - Palmetto Industries. [Link]

  • Safety Data Sheet HEPTANE - Redox. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC. [Link]

  • Hazardous Waste - Overview | Occupational Safety and Health Administration. [Link]

  • Bicyclo(4.1.0)heptan-2-ol | C7H12O | CID 533432 - PubChem. [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. [Link]

  • Hazardous Waste Disposal Guide - Dartmouth Policy Portal. [Link]

  • The NIH Drain Discharge Guide. [Link]

  • 2-(1'-Aminoethyl)bicyclo(2.2.1)heptane - PubChem. [Link]

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. [Link]

  • 1-Aminopropan-2-ol - Wikipedia. [Link]

  • Synthesis and biological properties of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil, and thymine - ResearchGate. [Link]

Sources

Handling

Personal protective equipment for handling 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol

Operational Safety Guide: Handling 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol Part 1: Hazard Identification & Risk Logic The "Black Box" Hazard Protocol You are handling 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol

Part 1: Hazard Identification & Risk Logic

The "Black Box" Hazard Protocol You are handling 2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol. Publicly indexed Safety Data Sheets (SDS) for this specific bicyclic amino-alcohol are rare or proprietary. Therefore, you must not rely on generic "irritant" warnings.

As a Senior Scientist, I apply Structure-Activity Relationship (SAR) logic to define your risk profile. This molecule contains two critical functional domains that dictate your safety protocol:

  • The Primary Amine (1-Aminopropan-2-yl):

    • Hazard: High pH (Basic).

    • Consequence: Corrosive to mucous membranes and eyes. Potential sensitizer.[1]

    • Reference: Analogous to 1-amino-2-propanol (CAS 78-96-6), which is classified as Skin Corr. 1B (Causes severe burns).

  • The Bicyclic Lipophilic Core (Bicyclo[4.1.0]heptane):

    • Hazard: High lipid solubility.

    • Consequence: Rapid dermal absorption. This structure significantly increases the ability of the amine to penetrate the skin barrier and enter systemic circulation.

    • Pharmacology: Structurally similar to hydroxynorketamine and other NMDA receptor modulators. Treat as a Pharmacologically Active Compound (PAC) with potential CNS effects.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not default to standard lab PPE.[2][3][4] This compound requires a "Barrier & Permeation" strategy.[1][2]

PPE Selection Table
ComponentStandard RequirementTechnical Justification (The "Why")
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Logic: Amines can degrade latex. Bicyclic hydrocarbons swell natural rubber. Nitrile offers the best broad-spectrum resistance. Double gloving provides a "breakthrough indicator" layer.
Eye Protection Chemical Splash Goggles (Indirect vented)Vapor Hazard: Safety glasses do not seal against corrosive amine vapors or aerosols, which can cause corneal clouding (glaucopsia).
Respiratory P100 / N100 (Particulate) + OV (Organic Vapor) CartridgeVolatility: If the compound is an oil/liquid or heated, amine vapors are respiratory irritants. If a powder, it is a potent dust hazard. Work in a Fume Hood is primary; respirator is secondary.
Body Defense Tyvek® Lab Coat (or chemically resistant apron)Absorption: Cotton lab coats absorb liquids and hold them against the skin. A non-woven, splash-resistant material is required for handling >100mg.

Part 3: Operational Protocols (Self-Validating Systems)

Protocol A: The "Inflation Test" (Pre-Work)

Before handling the chemical, validate your primary barrier.

  • Don the inner nitrile glove.

  • Don the outer nitrile glove.

  • Grasp the cuff of the outer glove, pull it slightly away from the wrist, and trap air inside.

  • Squeeze the glove to pressurize the fingers.

  • Validation: If the glove deflates, it has micro-perforations. Discard and replace.

Protocol B: Weighing & Solubilization (The Critical Zone)

Most exposures occur during transfer.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an anti-static gun or ionizer bar if the substance is a dry powder (amines can be hygroscopic and sticky, or dry and static-prone).

  • Solvent Choice:

    • Preferred: Ethanol or DMSO (High solubility).

    • Warning: DMSO dramatically increases skin permeability. If dissolving in DMSO, upgrade gloves to Laminate/Silver Shield immediately. Nitrile is permeable to DMSO-drug mixtures.

Protocol C: Decontamination & Doffing

The "Invisible Spread" is the most common failure mode.

DoffingProtocol Start Work Complete Wipe 1. Solvent Wipe Down (Ethanol on paper towel) Start->Wipe Outer 2. Remove Outer Gloves (Beak Method - Do not snap) Wipe->Outer Inspect 3. Inspect Inner Gloves (Stains/Tears?) Outer->Inspect Wash 4. Wash Inner Gloves (Soap & Water while worn) Inspect->Wash Intact HandWash 6. Wash Hands (30 seconds, warm water) Inspect->HandWash Breach Detected (Report Incident) RemoveInner 5. Remove Inner Gloves (Inside-out peeling) Wash->RemoveInner RemoveInner->HandWash

Caption: Figure 1.[5] The "Onion Peel" Doffing Method to prevent cross-contamination of door handles and notebooks.

Part 4: Emergency Response & Disposal

Spill Response (Liquid/Oil)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don Silver Shield/Laminate gloves and a respirator (OV/P100) before re-entering.

  • Neutralize: Do not use water immediately (spreads the oily amine).

    • Apply a dry absorbent (Vermiculite or Sand).

    • Optional: Use a weak acid neutralizer (Citric acid powder) if available, but absorption is safer.

  • Clean: Scoop into a hazardous waste bag. Wipe surface with 10% acetic acid (vinegar) to neutralize trace amines, followed by soap and water.

Waste Disposal Logic
  • Classification: Hazardous Chemical Waste (Toxic, Corrosive).

  • Segregation:

    • DO NOT mix with Oxidizers (Peroxides, Nitric Acid) -> Risk of exothermic reaction or formation of explosive N-oxides.

    • DO NOT mix with Acids without controlled neutralization -> Exothermic heat generation.

  • Labeling: "Bicyclic Amine Waste - Toxic/Corrosive - High pH."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4]

  • Thermo Fisher Scientific. (2021).
  • Ansell Healthcare. (2022).
  • PubChem. (2024). Compound Summary: Bicyclo[4.1.0]heptane (Core Structure Safety).

Sources

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